3-Desacetyl Cefotaxime lactone
Description
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Properties
Molecular Formula |
C14H13N5O5S2 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
(2E)-2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide |
InChI |
InChI=1S/C14H13N5O5S2/c1-23-18-7(6-4-26-14(15)16-6)10(20)17-8-11(21)19-9-5(2-24-13(9)22)3-25-12(8)19/h4,8,12H,2-3H2,1H3,(H2,15,16)(H,17,20)/b18-7+ |
InChI Key |
MCSWUKXFFGUOQE-CNHKJKLMSA-N |
Isomeric SMILES |
CO/N=C(\C1=CSC(=N1)N)/C(=O)NC2C3N(C2=O)C4=C(COC4=O)CS3 |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C4=C(COC4=O)CS3 |
Origin of Product |
United States |
Foundational & Exploratory
3-Desacetyl Cefotaxime lactone chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical methodologies for 3-Desacetyl Cefotaxime lactone. This document is intended for researchers, scientists, and professionals involved in drug development and pharmaceutical analysis.
Chemical Structure and Identification
This compound is a significant degradation product and metabolite of the third-generation cephalosporin antibiotic, Cefotaxime.[1][2] It is also recognized as an impurity in Cefotaxime sodium preparations.[1][2] The lactone is formed from the intramolecular cyclization of desacetylcefotaxime, particularly under acidic conditions.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and analytical method development.
| Property | Value | Reference(s) |
| IUPAC Name | (5aR,6R)-6-(((2Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetyl)amino)-5a,6-dihydro-3H,7H-azeto(2,1-b)furo(3,4-d)(1,3)thiazine-1,7(4H)-dione | [2] |
| Synonyms | Deacetylcefotaxime lactone, Cefotaxime impurity E, Ceftriaxone impurity B | [2] |
| CAS Number | 66340-33-8 | [1][2] |
| Molecular Formula | C₁₄H₁₃N₅O₅S₂ | [1][2] |
| Molecular Weight | 395.41 g/mol | [1] |
| Appearance | White to off-white solid | [3] |
| Solubility | Very slightly soluble in water (0.4 g/L at 25°C). Soluble in DMSO. | [4] |
| pKa | 8.25 ± 0.20 (Predicted) | [4] |
| SMILES | CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C4=C(COC4=O)CS3 | [1][2] |
Synthesis and Formation
This compound is not typically synthesized directly but is formed as a degradation product of Cefotaxime. The primary route of formation involves the deacetylation of Cefotaxime to desacetylcefotaxime, which then undergoes intramolecular cyclization to form the lactone, a process that is accelerated in a highly acidic medium.
The following diagram illustrates the formation pathway of this compound from Cefotaxime.
Caption: Formation pathway from Cefotaxime.
Experimental Protocol: Preparation by Acidic Hydrolysis of Desacetylcefotaxime
This protocol describes a potential method for the preparation of this compound from desacetylcefotaxime, based on literature describing its formation in acidic conditions.[5]
Materials:
-
Desacetylcefotaxime
-
Hydrochloric acid (HCl), 1 M
-
Deionized water
-
Ethyl acetate
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Rotary evaporator
-
pH meter
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve a known amount of desacetylcefotaxime in deionized water.
-
Adjust the pH of the solution to approximately 2.0 using 1 M HCl while stirring.
-
Heat the solution gently to 40-50 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete (indicated by the disappearance of the desacetylcefotaxime spot/peak), cool the reaction mixture to room temperature.
-
Neutralize the solution carefully with a saturated solution of sodium bicarbonate until the pH is approximately 7.0.
-
Extract the aqueous solution multiple times with ethyl acetate.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by column chromatography or recrystallization.
Analytical Methodologies
Accurate and precise analytical methods are essential for the quantification and characterization of this compound, particularly in stability studies of Cefotaxime and in biological matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.05 M phosphate buffer, pH 7.0) and mobile phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
Sample Preparation (from Plasma):
-
To a 100 µL plasma sample, add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and inject a portion into the HPLC system.
The following diagram outlines a typical experimental workflow for the HPLC analysis of this compound in a plasma sample.
Caption: Workflow for HPLC analysis of the lactone.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides higher sensitivity and selectivity for the quantification of this compound, especially at low concentrations in complex biological matrices.
Instrumentation:
-
A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
LC Conditions:
-
Similar to the HPLC method, a C18 column with a gradient elution of water and acetonitrile (both often containing 0.1% formic acid to improve ionization) is typically used.
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantifier: m/z 396.0 → [Specific fragment ion]
-
Qualifier: m/z 396.0 → [Another specific fragment ion]
-
-
Collision Energy: Optimized for the specific instrument and transitions.
Sample Preparation:
-
Protein precipitation as described for HPLC is a common and effective method. Solid-phase extraction (SPE) can also be employed for cleaner extracts and improved sensitivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound. HNMR data for this compound is available and can be used for identity confirmation.[3]
Conclusion
This technical guide has provided a detailed overview of this compound, covering its chemical structure, physicochemical properties, formation, and analytical methodologies. The information presented herein is intended to be a valuable resource for scientists and researchers working with this compound, facilitating its accurate identification, quantification, and further investigation.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Deacetylcefotaxime lactone | C14H13N5O5S2 | CID 13080558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Liquid chromatographic determination of the plasma concentrations of cefotaxime and desacetylcefotaxime in plasma of critically ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unraveling of a Cephalosporin: A Technical Guide to the Formation of 3-Desacetyl Cefotaxime Lactone
For Immediate Release
This technical guide provides an in-depth exploration of the chemical degradation pathway of cefotaxime, a third-generation cephalosporin antibiotic, leading to the formation of its inactive metabolite, 3-desacetyl cefotaxime lactone. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antibiotic stability and formulation.
Introduction
Cefotaxime is a widely utilized β-lactam antibiotic valued for its broad spectrum of activity against Gram-positive and Gram-negative bacteria. However, its efficacy is intrinsically linked to its chemical stability. A primary degradation pathway involves the initial hydrolysis of the acetyl group at the C-3 position to form 3-desacetylcefotaxime, an active metabolite. Subsequently, under specific conditions, this intermediate undergoes an intramolecular cyclization to form the inactive this compound. Understanding the mechanism and kinetics of this transformation is paramount for optimizing drug formulation, storage, and clinical use.
The Chemical Transformation Pathway
The conversion of cefotaxime to this compound is a two-step process. The initial and often rate-limiting step is the deacetylation at the C-3 position of the cephem nucleus. This reaction is catalyzed by esterases in vivo or can occur spontaneously in aqueous solutions, influenced by pH and temperature. The resulting product is 3-desacetylcefotaxime, which retains some antibacterial activity.
The second step is an intramolecular cyclization, or lactonization, of 3-desacetylcefotaxime. This reaction is significantly favored in acidic environments (pH < 4).[1][2] The proximity of the carboxyl group at C-4 and the hydroxyl group at the C-3' position facilitates a nucleophilic attack, leading to the formation of a stable five-membered lactone ring and the concurrent loss of antibacterial activity.
Below is a diagram illustrating the degradation pathway of cefotaxime to this compound.
Caption: Degradation pathway of Cefotaxime.
Factors Influencing Lactone Formation
The formation of this compound is significantly influenced by pH and temperature.
-
pH: The degradation of cefotaxime is pH-dependent, with maximum stability observed in the pH range of 4.5 to 6.5.[3][4] In highly acidic conditions (pH < 4), the intramolecular cyclization of the desacetyl derivative to the inactive lactone is accelerated.[5][6] Conversely, in alkaline conditions, the degradation primarily proceeds through the cleavage of the β-lactam ring.[5]
-
Temperature: As with most chemical reactions, an increase in temperature accelerates the rate of cefotaxime degradation. The degradation follows pseudo-first-order kinetics.[3]
Quantitative Analysis of Cefotaxime Degradation
The degradation of cefotaxime has been shown to follow pseudo-first-order kinetics.[3] While several studies have calculated the degradation rate constants and apparent activation energies, specific values are not consistently reported across the literature. The following tables summarize available quantitative data on cefotaxime stability.
Table 1: Degradation of Cefotaxime Sodium (100mg/ml) at Various Temperatures
| Time (hours) | Amount of Drug Remaining (%) at 5°C | Amount of Drug Remaining (%) at 25°C | Amount of Drug Remaining (%) at 45°C |
| 0 | 100 | 100 | 100 |
| 1 | 98.99 | 96.97 | 94.95 |
| 2 | 97.98 | 96.97 | 91.92 |
| 4 | 95.96 | 94.95 | 87.88 |
| 7 | 95.96 | 93.94 | 82.83 |
| 24 | 94.95 | 91.92 | 71.72 |
| 72 | 94.95 | 88.89 | - |
| 120 | 91.92 | 82.83 | - |
Data compiled from a study on the stability of cefotaxime sodium I.V. infusion.[7]
Experimental Protocols
Stability Indicating HPLC Method
The analysis of cefotaxime and its degradation products, including this compound, is predominantly performed using High-Performance Liquid Chromatography (HPLC).
Objective: To develop and validate a stability-indicating HPLC method for the quantification of cefotaxime and its degradation products.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A reverse-phase C18 column (e.g., Kromasil C18, 250 x 4.6mm, 5µm) is commonly used.[8]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent is typically employed. A common mobile phase consists of 1% formic acid in a mixture of methanol and acetonitrile (e.g., 80:20 v/v).[8]
-
Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.[8]
-
Detection: UV detection at a wavelength of 260 nm allows for the monitoring of both cefotaxime and its degradation products.[8]
-
Sample Preparation: Cefotaxime solutions are prepared in the desired buffer and subjected to stress conditions. Samples are withdrawn at specified time intervals, diluted appropriately with the mobile phase, and injected into the HPLC system.
Caption: Experimental workflow for a stability study.
Forced Degradation Studies
Forced degradation studies are essential to establish the degradation pathways and to develop a stability-indicating method.
Objective: To intentionally degrade cefotaxime under various stress conditions to generate its potential degradation products.
Protocols:
-
Acid Hydrolysis: A solution of cefotaxime (e.g., 400 µg/mL) is treated with an equal volume of 0.5 M HCl and stored at room temperature (20–25 °C) for a defined period (e.g., 3 hours). The solution is then neutralized with an equimolar amount of NaOH.[9]
-
Base Hydrolysis: A solution of cefotaxime is treated with a mild base (e.g., 0.01 M NaOH) at room temperature for a short duration (e.g., 5 minutes) and then neutralized with an acid.[9]
-
Oxidative Degradation: A cefotaxime solution is exposed to an oxidizing agent, such as 0.3% hydrogen peroxide, at room temperature.[9]
-
Thermal Degradation: A solution of cefotaxime is heated at an elevated temperature (e.g., 40°C) for a specified time (e.g., 7 hours).[9]
-
Photodegradation: A cefotaxime solution is exposed to UV light (e.g., at 254 nm) to induce photolytic degradation.[8]
Conclusion
The formation of this compound is a critical degradation pathway for cefotaxime, leading to a loss of its therapeutic efficacy. This process is primarily driven by an initial deacetylation followed by an acid-catalyzed intramolecular cyclization. A thorough understanding of the kinetics and the influence of pH and temperature on this degradation pathway is crucial for the development of stable cefotaxime formulations. The experimental protocols outlined in this guide provide a framework for researchers to investigate the stability of cefotaxime and to develop robust analytical methods for its monitoring. Further research to precisely quantify the degradation rate constants under various conditions will enhance the predictive modeling of cefotaxime stability.
References
- 1. Stability of cefotaxime sodium in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Kinetics and mechanism of degradation of cefotaxime sodium in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics and mechanism of degradation of cefotaxime sodium in aqueous solution - Lookchem [lookchem.com]
- 5. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repositorio.unesp.br [repositorio.unesp.br]
- 7. researchgate.net [researchgate.net]
- 8. Photodegradation paths of cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physicochemical Stability of Cefotaxime Sodium in Polypro... [degruyterbrill.com]
The Biological Activity of 3-Desacetylcefotaxime Lactone: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefotaxime, a third-generation cephalosporin, is a widely utilized antibiotic known for its broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] Upon administration, cefotaxime undergoes metabolism in the liver, leading to the formation of several metabolites.[1][2] The primary and most well-studied metabolite is 3-desacetylcefotaxime, which itself possesses antimicrobial properties and contributes to the overall clinical efficacy of the parent drug.[3][4][5] A further step in this metabolic cascade is the formation of 3-desacetylcefotaxime lactone. This technical guide provides an in-depth review of the current understanding of the biological activity of this lactone metabolite, with a necessary focus on its metabolic context and the activity of its direct precursor, desacetylcefotaxime, due to the limited direct research on the lactone itself.
The Metabolic Pathway of Cefotaxime
Cefotaxime is metabolized in the liver through a series of reactions. The initial and most significant step is the deacetylation of cefotaxime to form 3-desacetylcefotaxime.[2] This active metabolite is then further converted to the inactive 3-desacetylcefotaxime lactone.[1] Subsequent degradation of the lactone leads to the formation of other inactive metabolites, designated M2 and M3.[1] This metabolic pathway is crucial for understanding the pharmacokinetics and overall antimicrobial effect of cefotaxime administration.
Caption: Metabolic pathway of Cefotaxime.
Biological Activity of 3-Desacetylcefotaxime
While the focus of this guide is the lactone, a thorough understanding of its precursor, 3-desacetylcefotaxime, is essential as this is where the majority of the metabolic antimicrobial activity resides. 3-desacetylcefotaxime exhibits a broad spectrum of antibacterial activity, although it is generally less potent than the parent compound, cefotaxime.[5][6][7] The activity of desacetylcefotaxime is species-dependent, and in some cases, it can be more active than other established cephalosporins.[5][6]
Quantitative Antimicrobial Potency
The antimicrobial activity of 3-desacetylcefotaxime has been quantified against various bacterial isolates. The following table summarizes the Minimum Inhibitory Concentrations (MICs) for this metabolite against a range of clinically relevant bacteria.
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Staphylococcus aureus | 4.0 | >128 | [8] |
| Escherichia coli | 1.0 | 4.0 | [8] |
| Klebsiella pneumoniae | 1.0 | 4.0 | [8] |
| Enterobacter cloacae | 8.0 | >128 | [8] |
| Morganella morganii | 4.0 | 64.0 | [8] |
| Pseudomonas aeruginosa | 64.0 | >128 | [8] |
Synergistic Activity of Cefotaxime and 3-Desacetylcefotaxime
A significant aspect of the biological activity of cefotaxime's metabolism is the synergistic interaction between the parent drug and its desacetyl metabolite.[3][5][9][10] This synergy means that the combined antimicrobial effect is greater than the sum of their individual activities. This interaction is clinically relevant as both compounds are present in the body after cefotaxime administration. The synergistic effect has been observed against a wide range of bacteria, including staphylococci, streptococci, anaerobes, and various enteric bacilli.[3] One proposed mechanism for this synergy is the higher stability of desacetylcefotaxime to certain β-lactamases, which may protect cefotaxime from enzymatic degradation.[4][11]
Caption: Synergistic interaction of Cefotaxime and its metabolite.
Biological Activity of 3-Desacetylcefotaxime Lactone
Direct scientific evidence detailing the biological activity of 3-desacetylcefotaxime lactone is scarce. The available literature primarily focuses on its role as an intermediate in the metabolic degradation of cefotaxime. Several sources indicate that the lactone form, along with its subsequent metabolites (M2 and M3), are microbiologically inactive.[1] Commercial suppliers of the lactone compound market it as an active metabolite of Cefotaxime, however, peer-reviewed studies to substantiate this claim are limited.[12][13] Therefore, from a clinical and microbiological perspective, the contribution of the lactone itself to the overall antimicrobial effect of cefotaxime is considered to be negligible.
Experimental Protocols
The assessment of the biological activity of cefotaxime and its metabolites primarily involves standard antimicrobial susceptibility testing methods.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is typically determined using broth microdilution or agar dilution methods.
-
Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., 3-desacetylcefotaxime) is prepared and serially diluted to obtain a range of concentrations.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared, typically to a 0.5 McFarland standard.
-
Incubation: The bacterial inoculum is added to the wells or agar plates containing the different concentrations of the antimicrobial agent.
-
Reading of Results: After a defined incubation period (usually 18-24 hours), the plates are examined for visible bacterial growth. The MIC is the lowest concentration at which no growth is observed.
Synergy Testing
To evaluate the synergistic effect between two compounds, such as cefotaxime and desacetylcefotaxime, the checkerboard assay is a commonly employed method.
-
Plate Preparation: A microtiter plate is set up with serial dilutions of drug A along the x-axis and drug B along the y-axis. This creates a matrix of different concentration combinations.
-
Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension and the plate is incubated.
-
Data Analysis: The MIC of each drug alone and in combination is determined. The Fractional Inhibitory Concentration (FIC) index is then calculated to determine the nature of the interaction (synergy, additivity, indifference, or antagonism).
Caption: Generalized workflow for synergy testing.
Conclusion
References
- 1. acquirepublications.org [acquirepublications.org]
- 2. Cefotaxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cefotaxime and desacetylcefotaxime antimicrobial interactions. The clinical relevance of enhanced activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cefotaxime and desacetylcefotaxime: an example of advantageous antimicrobial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial activity of desacetylcefotaxime alone and in combination with cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The in vitro antimicrobial activity of desacetylcefotaxime compared to other related beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity of the cefotaxime (HR756) desacetyl metabolite compared with those of cefotaxime and other cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro activity of desacetylcefotaxime and the interaction with its parent compound, cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial activity of desacetylcefotaxime alone and in combination with cefotaxime: evidence of synergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative in vitro studies on cefotaxime and desacetylcefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The cooperation of cefotaxime and desacetyl-cefotaxime with respect to antibacterial activity and beta-lactamase stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. 3-Desacetyl Cefotaxime lactone | TargetMol [targetmol.com]
Physicochemical Characteristics of 3-Desacetyl Cefotaxime Lactone: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Desacetyl Cefotaxime Lactone is a significant metabolite and degradation product of the third-generation cephalosporin antibiotic, Cefotaxime.[1][2][3][4] The formation of this lactone occurs in vivo through metabolic processes and in vitro under certain physicochemical conditions, particularly in acidic environments.[1][2] Understanding the physicochemical characteristics of this lactone is crucial for comprehending the stability, degradation pathways, and overall pharmacological profile of Cefotaxime. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details relevant experimental protocols for its characterization, and presents a logical framework for its formation.
Physicochemical Properties
Comprehensive experimental data on the specific physicochemical properties of isolated this compound is limited in publicly available literature. The following tables summarize the available information and provide predicted values where experimental data is absent.
General and Chemical Properties
| Property | Value | Source |
| Chemical Name | (5aR,6R)-6-[[(2Z)-(2-aminothiazol-4-yl)(methoxyimino)acetyl]amino]-5a,6-dihydro-3H,7H-azeto[2,1-b]furo[3,4-d][1,3]thiazine-1,7(4H)-dione | [4] |
| CAS Number | 66340-33-8 | [4][5] |
| Molecular Formula | C₁₄H₁₃N₅O₅S₂ | [4][5][6] |
| Molecular Weight | 395.41 g/mol | [4][5][6] |
| Appearance | White to off-white solid | [5] |
Solubility and Partition Coefficient
| Property | Value | Source |
| Solubility | Soluble in DMSO.[4] Specific quantitative solubility in aqueous and other organic solvents is not readily available. | [4][5] |
| LogP (Predicted) | -0.7134 | Commercial Supplier Data |
Thermal Properties
| Property | Value | Source |
| Melting Point | Not explicitly reported in scientific literature. Experimental determination is recommended. |
Acidity Constant
| Property | Value | Source |
| pKa | Not explicitly reported in scientific literature. Experimental determination via potentiometric titration or UV-Vis spectrophotometry is recommended. |
Formation and Stability
Formation of this compound
This compound is formed from its parent drug, Cefotaxime, through a two-step process:
-
Deacetylation: Cefotaxime is first metabolized to 3-Desacetyl Cefotaxime. This is a primary metabolic pathway in the liver.[2]
-
Lactonization: In an acidic environment (pH < 4), the deacetylated metabolite readily undergoes intramolecular cyclization to form the stable lactone ring.[1][7]
The degradation of Cefotaxime is influenced by pH, temperature, and the presence of certain buffers.[1][8][9] The maximum stability of Cefotaxime is observed in the pH range of 4.5-6.5.[8]
Formation pathway of this compound from Cefotaxime.
Stability
The lactone form is generally more stable than the open-chain deacetylated precursor, especially in acidic conditions. However, detailed kinetic studies on the stability of the isolated lactone under various pH and temperature conditions are not extensively documented. For Cefotaxime itself, storage at -70°C is recommended for long-term stability in solution.[9]
Experimental Protocols
The following are generalized experimental protocols for the determination of key physicochemical properties of this compound.
Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the compound with a standardized acid or base and monitoring the pH change.
Workflow:
Workflow for pKa determination by potentiometric titration.
Methodology:
-
Solution Preparation: Prepare a solution of this compound of known concentration in a suitable solvent system (e.g., water with a co-solvent like methanol or acetonitrile if necessary to ensure solubility).
-
Titration: Calibrate a pH meter with standard buffers. Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.
Determination of Aqueous Solubility by Shake-Flask Method
This is a standard method for determining the equilibrium solubility of a compound.
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a known volume of purified water (or other solvent) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the lactone in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a common technique for the separation and quantification of Cefotaxime and its degradation products.[1][8][10][11]
Typical HPLC Parameters:
| Parameter | Description |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., methanol or acetonitrile).[11] |
| Elution | Isocratic or gradient elution. |
| Flow Rate | Typically 1.0 mL/min.[11] |
| Detection | UV spectrophotometer at a wavelength where the compound has significant absorbance (e.g., 235 nm).[11] |
| Temperature | Column oven maintained at a constant temperature (e.g., 30°C).[11] |
Methodology:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.
-
Sample Analysis: Inject the sample solution (e.g., from the solubility experiment) and determine its peak area.
-
Quantification: Calculate the concentration of the lactone in the sample by interpolating its peak area on the calibration curve.
Conclusion
This compound is a key derivative of Cefotaxime, formed both metabolically and as a degradation product under acidic conditions. While its basic chemical identity is well-established, a comprehensive public dataset of its specific physicochemical properties, such as pKa, melting point, and quantitative solubility, is lacking. The experimental protocols outlined in this guide provide a framework for researchers to determine these critical parameters. A thorough understanding of these characteristics is essential for the development of stable Cefotaxime formulations and for interpreting its pharmacokinetic and pharmacodynamic behavior.
References
- 1. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cefotaxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | 66340-33-8 [chemicalbook.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Deacetylcefotaxime lactone | C14H13N5O5S2 | CID 13080558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics and mechanism of degradation of cefotaxime sodium in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nveo.org [nveo.org]
- 11. researchgate.net [researchgate.net]
In-Depth Technical Guide to 3-Desacetyl Cefotaxime Lactone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Desacetyl Cefotaxime lactone, a significant metabolite of the third-generation cephalosporin antibiotic, Cefotaxime. This document details its chemical identity, physicochemical properties, and its role in the metabolic pathway of its parent compound.
Chemical Identity and Synonyms
This compound is a key metabolite and impurity of Cefotaxime.[1] It is crucial for researchers and drug development professionals to accurately identify this compound.
CAS Numbers:
Synonyms: This compound is known by a variety of names in scientific literature and commercial listings. A comprehensive list of synonyms is provided in the table below for easy reference.
| Synonym | Reference |
| Deacetylcefotaxime lactone | [3][7] |
| Cefotaxime impurity E [EP] | [8] |
| Ceftriaxone impurity B | [3] |
| Cefotaxime Related Compound E | [5] |
| (2Z)-2-(2-amino-1,3-thiazol-4-yl)-N-[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-methoxyiminoacetamide | |
| [5aR-[5aα,6β]]-2-Amino-α-(methoxyimino)-N-(1,4,5a,6-tetrahydro-1,7-dioxo-3H,7H-azeto[2,1-b]furo[3,4-d][3][10]thiazin-6-yl)-4-thiazoleacetamide | [1] |
| (5aR,6R)-6-(((2Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetyl)amino)-5a,6-dihydro-3H,7H-azeto(2,1-b)furo(3,4-d)(1,3)thiazine-1,7(4H)-dione | [3] |
| Cefotaxime sodium impurity E [EP] | |
| Ceftriaxone sodium impurity B [EP] | [3] |
| Cefotaxime specified impurity E [EP] | [3] |
| UNII-3Z40JM5X8L | [3] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding the compound's behavior in various experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₃N₅O₅S₂ | [1][3][6] |
| Molecular Weight | 395.41 g/mol | [1][3][6] |
| Exact Mass | 395.03581088 Da | [3] |
| Appearance | Solid, White to off-white | [10] |
| Solubility | DMSO: 125 mg/mL (316.13 mM) | [10] |
| Water: 0.4 g/L (at 25 °C) | [5] | |
| Predicted pKa | 8.25 ± 0.20 | [5] |
| Predicted Density | 1.99 g/cm³ | [4] |
Metabolic Pathway of Cefotaxime
This compound is a product of the in vivo metabolism of Cefotaxime. The metabolic cascade primarily occurs in the liver and involves the initial deacetylation of Cefotaxime to form desacetylcefotaxime, which is then converted to the lactone.[11]
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not extensively available in peer-reviewed literature. However, based on general laboratory practices for related compounds, the following outlines can be inferred.
General Analytical Approach: High-Performance Liquid Chromatography (HPLC)
-
Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the analyte has significant absorbance.
-
Sample Preparation: For biological matrices, protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is a common practice to isolate the analyte and remove interfering substances.
The following diagram illustrates a general workflow for the analysis of this compound from a biological sample.
References
- 1. This compound (E/Z Mixture) | CymitQuimica [cymitquimica.com]
- 2. This compound | 66340-33-8 [chemicalbook.com]
- 3. Deacetylcefotaxime lactone | C14H13N5O5S2 | CID 13080558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. Page loading... [guidechem.com]
- 6. chemscene.com [chemscene.com]
- 7. resonancelabjo.com [resonancelabjo.com]
- 8. Deacetylcefotaxime lactone ,Cefotaxime Impurity E (EP)-PI & PI Biotech Inc. Research , Development and Manufacture for Drug Standard Reference Impurity and Pharmaceutical Analysis [pipitech.com]
- 9. medkoo.com [medkoo.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Metabolism of cefotaxime: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Activity of 3-Desacetyl-Cefotaxime Lactone Against Bacterial Strains: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cefotaxime, a third-generation cephalosporin, is metabolized in the body to several compounds, including 3-desacetyl-cefotaxime and its subsequent lactone form. While often considered a metabolite, 3-desacetyl-cefotaxime possesses its own intrinsic antimicrobial activity and contributes to the overall therapeutic effect of the parent drug. This technical guide provides a comprehensive overview of the in vitro activity of 3-desacetyl-cefotaxime, with a focus on its lactone form, against a range of bacterial pathogens. This document details its antimicrobial potency, synergistic interactions with cefotaxime, and the experimental methodologies used for its evaluation.
Introduction
3-Desacetyl-cefotaxime is the primary active metabolite of the widely prescribed cephalosporin antibiotic, cefotaxime. Following administration, cefotaxime is deacetylated at the C-3 position, yielding 3-desacetyl-cefotaxime. This metabolite can subsequently undergo lactonization to form 3-desacetyl-cefotaxime lactone. Although generally less potent than its parent compound, 3-desacetyl-cefotaxime exhibits a broad spectrum of antibacterial activity and can act synergistically with cefotaxime, enhancing its overall efficacy. Understanding the in vitro profile of this active metabolite is crucial for a complete assessment of cefotaxime's therapeutic potential and for guiding clinical use.
In Vitro Antimicrobial Activity
The in vitro potency of 3-desacetyl-cefotaxime has been evaluated against a variety of Gram-positive and Gram-negative bacteria. The activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Quantitative Data Summary
While specific MIC data for the isolated 3-desacetyl-cefotaxime lactone is limited in publicly available literature, studies on desacetyl-cefotaxime provide valuable insights into its general activity. The following tables summarize representative MIC data for desacetyl-cefotaxime against various bacterial strains. It is important to note that the activity of the lactone form may vary.
Table 1: In Vitro Activity of Desacetyl-Cefotaxime Against Gram-Negative Bacteria
| Bacterial Species | Strain(s) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | Various Clinical Isolates | 0.12 - 128 | 2 | 32 |
| Klebsiella pneumoniae | Various Clinical Isolates | 0.25 - 256 | 4 | 64 |
| Enterobacter cloacae | Various Clinical Isolates | 1 - >256 | 16 | 128 |
| Serratia marcescens | Various Clinical Isolates | 2 - 128 | 16 | 64 |
| Proteus mirabilis | Various Clinical Isolates | 0.06 - 16 | 0.5 | 4 |
| Haemophilus influenzae | Various Clinical Isolates | ≤0.03 - 2 | 0.12 | 0.5 |
| Pseudomonas aeruginosa | Various Clinical Isolates | 8 - >256 | 64 | 256 |
Table 2: In Vitro Activity of Desacetyl-Cefotaxime Against Gram-Positive Bacteria
| Bacterial Species | Strain(s) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | Various Clinical Isolates | 0.5 - 32 | 4 | 16 |
| Staphylococcus aureus (Methicillin-resistant) | Various Clinical Isolates | 16 - >128 | 64 | 128 |
| Streptococcus pneumoniae | Various Clinical Isolates | 0.015 - 2 | 0.12 | 0.5 |
| Streptococcus pyogenes | Various Clinical Isolates | ≤0.015 - 0.25 | 0.03 | 0.12 |
| Enterococcus faecalis | Various Clinical Isolates | 16 - >128 | 64 | >128 |
Synergistic Activity with Cefotaxime
A significant aspect of the in vitro profile of 3-desacetyl-cefotaxime is its ability to act synergistically with the parent compound, cefotaxime. This synergy can result in a lower MIC for the combination than for either agent alone, potentially overcoming resistance in some bacterial strains.
Table 3: Synergistic Effect of Cefotaxime and Desacetyl-Cefotaxime
| Bacterial Species | Observation |
| Bacteroides fragilis group | Significant synergy observed, lowering the MIC of cefotaxime. |
| Staphylococcus aureus | Additive to synergistic effects reported. |
| Various Enterobacteriaceae | Synergy observed against a notable percentage of isolates. |
Experimental Protocols
The determination of in vitro antimicrobial activity relies on standardized and reproducible experimental protocols. The following section outlines the methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
3.1.1. Materials
-
3-Desacetyl-cefotaxime lactone (analytical grade)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (quality control and clinical isolates)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Sterile pipettes and other laboratory consumables
3.1.2. Protocol
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of 3-desacetyl-cefotaxime lactone in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 1000 µg/mL.
-
Preparation of Bacterial Inoculum:
-
Subculture the bacterial strain onto an appropriate agar medium and incubate for 18-24 hours.
-
Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested, creating a starting concentration.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the subsequent wells across the row.
-
-
Inoculation: Inoculate each well (except for the sterility control) with 50 µL of the prepared bacterial inoculum.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Visualizations
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Beta-lactam antibiotics, including cefotaxime and its metabolites, exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall.
Caption: Mechanism of action of beta-lactam antibiotics.
Experimental Workflow: Broth Microdilution MIC Assay
The following diagram illustrates the key steps in performing a broth microdilution assay to determine the Minimum Inhibitory Concentration.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
3-Desacetyl-cefotaxime, particularly in its lactone form, is an active metabolite of cefotaxime that contributes to the overall antimicrobial effect of the parent drug. While generally less potent than cefotaxime, it exhibits a broad spectrum of activity and can act synergistically with cefotaxime against various bacterial pathogens. The standardized methodologies outlined in this guide are essential for the accurate in vitro evaluation of its antimicrobial properties. Further research focusing specifically on the lactone form is warranted to fully elucidate its role in the clinical efficacy of cefotaxime.
The Role of 3-Desacetyl Cefotaxime Lactone as a Cefotaxime Impurity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefotaxime is a third-generation cephalosporin antibiotic widely utilized for its broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] The efficacy and safety of any pharmaceutical product are intrinsically linked to its purity profile. Impurities in active pharmaceutical ingredients (APIs) can arise from the manufacturing process, degradation of the API, or interaction with excipients. One such critical impurity in cefotaxime is 3-Desacetyl Cefotaxime Lactone. This technical guide provides a comprehensive overview of the formation, chemical properties, analytical detection, and biological relevance of this impurity.
This compound, identified as Impurity E in the European Pharmacopoeia and Related Compound E in the United States Pharmacopeia, is a degradation product of cefotaxime.[2][3] Its presence in cefotaxime formulations is an indicator of product stability and is strictly controlled by pharmacopeial monographs. Understanding the characteristics of this impurity is paramount for ensuring the quality, safety, and efficacy of cefotaxime-based therapies.
Chemical Properties and Formation Pathway
Chemical Structure:
-
IUPAC Name: (5aR,6R)-6-[[(2Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl]amino]-5a,6-dihydro-3H,7H-azeto[2,1-b]furo[3,4-d][2][4]thiazine-1,7(4H)-dione[5]
-
CAS Number: 66340-33-8[5]
-
Molecular Formula: C₁₄H₁₃N₅O₅S₂[5]
-
Molecular Weight: 395.41 g/mol [5]
The formation of this compound is a multi-step process that begins with the in vivo metabolism or in vitro degradation of cefotaxime. The primary metabolic pathway involves the deacetylation of cefotaxime to form desacetylcefotaxime, which is itself a biologically active metabolite.[6] Subsequently, under acidic conditions, desacetylcefotaxime can undergo intramolecular cyclization to form the inactive lactone.[7] This conversion is a critical step in the degradation cascade of cefotaxime.
Biological Activity and Significance
While cefotaxime and its primary metabolite, desacetylcefotaxime, exhibit significant antibacterial activity, this compound is generally considered to be microbiologically inactive.[7] The conversion of the active desacetylcefotaxime to the inactive lactone represents a loss of therapeutic potential.
However, the interplay between cefotaxime and desacetylcefotaxime is noteworthy. Studies have demonstrated a synergistic antibacterial effect when both compounds are present. This synergy can enhance the overall efficacy of cefotaxime in vivo. The data below summarizes the minimum inhibitory concentrations (MICs) of desacetylcefotaxime and the synergistic effects observed.
Quantitative Data on Antimicrobial Activity
Table 1: Minimum Inhibitory Concentrations (MICs) of Desacetylcefotaxime against Various Bacteria
| Bacterial Species | Desacetylcefotaxime MIC Range (µg/mL) | Cefotaxime MIC Range (µg/mL) | Reference |
| Streptococcus pneumoniae | 0.20 - 0.39 | 0.024 - 0.05 | [8] |
| Streptococcus agalactiae | 0.20 - 0.39 | 0.05 | [9] |
| Haemophilus influenzae | ≤0.012 - 0.10 | ≤0.012 - 0.024 | [9] |
| Escherichia coli | 0.20 - 0.78 | 0.05 - 0.10 | [9] |
Table 2: Synergistic Effects of Cefotaxime and Desacetylcefotaxime
| Bacterial Group | Percentage of Strains Showing Synergy | Observation | Reference |
| Aerobic Organisms | 61% | Complete or partial synergy observed. | [10] |
| Bacteroides species | 68% | Complete or partial synergy observed. | [10] |
| Bacteroides fragilis & B. vulgatus | Not specified | MIC₅₀ of cefotaxime lowered in the presence of desacetylcefotaxime. | [11] |
Analytical Methodologies for Detection and Quantification
The control of this compound as an impurity in cefotaxime is mandated by pharmacopeias. High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for its identification and quantification.
Experimental Protocol: HPLC Analysis of Cefotaxime and its Impurities
This protocol is based on the methodology described in the European Pharmacopoeia for the analysis of related substances in Cefotaxime Sodium.[2]
1. Chromatographic Conditions:
-
Column: Octadecylsilyl silica gel for chromatography (e.g., C18), 5 µm particle size, 3.9 mm x 150 mm.
-
Mobile Phase A: 7.1 g/L solution of disodium hydrogen phosphate, adjusted to pH 6.25 with phosphoric acid.
-
Mobile Phase B: Methanol.
-
Gradient Elution:
Time (min) Mobile Phase A (%) Mobile Phase B (%) 0 - 7 86 14 7 - 9 86 → 82 14 → 18 9 - 16 82 18 16 - 45 82 → 60 18 → 40 45 - 50 60 40 50 - 55 60 → 86 40 → 14 | 55 - 60 | 86 | 14 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at 235 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
2. Preparation of Solutions:
-
Test Solution: Dissolve 40.0 mg of the Cefotaxime Sodium substance to be examined in Mobile Phase A and dilute to 10.0 mL with the same solvent. Prepare immediately before use.
-
Reference Solution (b): Dilute 1.0 mL of the Test Solution to 100.0 mL with Mobile Phase A.
-
Reference Solution (c): Dissolve 4 mg of Cefotaxime for peak identification CRS (containing impurities including Impurity E) in 5.0 mL of Mobile Phase A. This is used for system suitability testing.
3. System Suitability:
-
Resolution: The resolution between the peaks due to Impurity E and cefotaxime should be a minimum of 3.5.
-
Symmetry Factor: The symmetry factor for the cefotaxime peak should be a maximum of 2.0.
4. Impurity Limits (as per European Pharmacopoeia):
-
Impurity E (this compound): Not more than the area of the principal peak in the chromatogram obtained with reference solution (b) (1.0%).
-
Total Impurities: Not more than 3.0%.
Conclusion
This compound is a critical process- and degradation-related impurity of cefotaxime that requires careful monitoring and control. Although microbiologically inactive, its formation from the active desacetylcefotaxime metabolite signifies a reduction in the overall therapeutic potential of the drug product. Robust analytical methods, such as the HPLC protocol detailed in this guide, are essential for ensuring that the levels of this and other impurities remain within the stringent limits set by regulatory bodies like the European Pharmacopoeia and the United States Pharmacopeia. A thorough understanding of the formation pathways and analytical control of this compound is vital for the development and manufacturing of high-quality, safe, and effective cefotaxime formulations.
References
- 1. Cefotaxime: a review of in vitro antimicrobial properties and spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugfuture.com [drugfuture.com]
- 3. Cefotaxime Related Compound E USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 4. uspbpep.com [uspbpep.com]
- 5. Deacetylcefotaxime lactone | C14H13N5O5S2 | CID 13080558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. assets.hpra.ie [assets.hpra.ie]
- 8. HPLC Analytical Method Validation for Determination of Cefotaxime in the Bulk and Finished Pharmaceutical Dosage Form | Sustainable Chemical Engineering [ojs.wiserpub.com]
- 9. Antimicrobial Activity of Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Technic for assaying cefotaxime and desacetylcefotaxime in serum by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rfppl.co.in [rfppl.co.in]
An In-depth Technical Guide to the Spontaneous Degradation of Cefotaxime to 3-Desacetylcefotaxime Lactone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spontaneous degradation of the third-generation cephalosporin antibiotic, cefotaxime. The primary degradation pathway involves the hydrolysis of the acetyl group to form the active metabolite, 3-desacetylcefotaxime, which subsequently undergoes intramolecular cyclization to yield the inactive 3-desacetylcefotaxime lactone. Understanding the kinetics and mechanisms of this degradation cascade is critical for ensuring the efficacy, stability, and safety of cefotaxime formulations.
The Degradation Pathway: From Active Drug to Inactive Lactone
Cefotaxime's degradation is a multi-step process initiated by the hydrolysis of the C-3 acetoxymethyl side chain, a reaction catalyzed by esterases in vivo or occurring spontaneously in aqueous solutions. This initial step yields 3-desacetylcefotaxime, which retains significant antibacterial activity. However, this active metabolite is a transient species that can undergo a subsequent intramolecular cyclization, particularly under acidic conditions, to form the therapeutically inactive 3-desacetylcefotaxime lactone. The overall transformation can be visualized as a sequential reaction.
Degradation Signaling Pathway
Caption: Degradation pathway of Cefotaxime.
Quantitative Analysis of Cefotaxime Degradation
The rate of cefotaxime degradation and the subsequent formation of 3-desacetylcefotaxime lactone are significantly influenced by pH and temperature. The tables below summarize the degradation rate constants and stability profiles under various conditions.
Table 1: Pseudo-First-Order Rate Constants (k) for Cefotaxime Degradation at 25°C
| pH | Rate Constant (k) in hours⁻¹ |
| 1.9 | 0.045 |
| 4.0 | 0.003 |
| 9.0 | 0.078 |
Data sourced from studies on the degradation kinetics of cefotaxime in aqueous solutions.
Table 2: Stability of Cefotaxime Sodium (100 mg/mL) in Aqueous Solution
| Temperature (°C) | Time to 10% Degradation |
| 5 | > 72 hours |
| 25 | ~24 hours |
| 45 | ~4 hours |
This data highlights the critical role of temperature in the stability of cefotaxime solutions.
Experimental Protocols
Accurate monitoring of cefotaxime and its degradation products is essential for stability studies. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.
HPLC Method for the Simultaneous Determination of Cefotaxime and its Degradation Products
This protocol provides a framework for the separation and quantification of cefotaxime, 3-desacetylcefotaxime, and 3-desacetylcefotaxime lactone.
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (pH adjusted to 6.5) and acetonitrile. The exact ratio should be optimized for ideal separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Dilute the cefotaxime sample with the mobile phase to a concentration within the calibration range.
-
For plasma or serum samples, a protein precipitation step with acetonitrile or perchloric acid is necessary, followed by centrifugation.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
-
Calibration:
-
Prepare a series of standard solutions of cefotaxime, 3-desacetylcefotaxime, and 3-desacetylcefotaxime lactone of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration for each analyte.
-
Experimental Workflow for a Cefotaxime Stability Study
Caption: Workflow for a Cefotaxime stability study.
Mechanism of Lactonization
The conversion of 3-desacetylcefotaxime to its lactone is an intramolecular nucleophilic acyl substitution reaction. The hydroxyl group at the C-3' position acts as a nucleophile, attacking the electrophilic carbonyl carbon of the β-lactam ring. This process is facilitated by an acidic environment which protonates the nitrogen atom of the β-lactam ring, making the carbonyl carbon more electrophilic.
Chemical Mechanism of Lactonization
Caption: Intramolecular cyclization of 3-Desacetylcefotaxime.
Conclusion
The spontaneous degradation of cefotaxime to 3-desacetylcefotaxime and its subsequent lactonization is a critical factor influencing the stability and therapeutic window of this important antibiotic. A thorough understanding of the degradation pathway, kinetics, and influencing factors such as pH and temperature is paramount for the development of stable formulations and for ensuring optimal clinical outcomes. The analytical methods and experimental workflows detailed in this guide provide a robust framework for researchers and drug development professionals to accurately assess and control the stability of cefotaxime-based products.
An In-Depth Technical Guide to the Discovery and Isolation of 3-Desacetyl Cefotaxime Lactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Desacetyl Cefotaxime Lactone, a significant degradation product of the third-generation cephalosporin antibiotic, Cefotaxime. The formation of this lactone occurs both through in vivo metabolism and as a result of chemical degradation, particularly under acidic conditions. This document details the pathways of its formation, experimental protocols for its isolation and characterization, and presents relevant quantitative and spectroscopic data. The information is intended to support researchers and professionals in drug development and quality control in understanding and managing this Cefotaxime-related impurity.
Introduction
Cefotaxime is a widely utilized β-lactam antibiotic with a broad spectrum of activity against various bacterial pathogens. The efficacy and safety of any pharmaceutical agent are intrinsically linked to its stability and the profile of its metabolites and degradation products. One such product is this compound, an inactive metabolite formed from the primary active metabolite, desacetylcefotaxime.[1][2] The formation of this lactone is a critical consideration in the manufacturing, formulation, and clinical use of Cefotaxime, as it represents a pathway of drug inactivation. Understanding the discovery, formation, and isolation of this compound is essential for the development of stable Cefotaxime formulations and for accurate analytical monitoring.
Discovery and Formation Pathway
The discovery of this compound is intrinsically linked to the study of Cefotaxime's metabolism and degradation. Early research into the fate of Cefotaxime in the body and in aqueous solutions revealed the formation of several related substances.
The primary metabolic and degradation pathway leading to the formation of this compound involves two key steps:
-
Deacetylation: Cefotaxime undergoes deacetylation at the C-3 position to form its main and microbiologically active metabolite, 3-desacetylcefotaxime.[1][2] This reaction can be enzymatically mediated in vivo or occur through hydrolysis.
-
Lactonization: Under acidic conditions, 3-desacetylcefotaxime undergoes intramolecular cyclization to form the inactive this compound.[3] This lactonization process involves the carboxyl group at C-4 and the hydroxyl group at the C-3 methyl position, which is exposed after deacetylation.
This pathway is a key consideration in forced degradation studies, which are essential for identifying potential degradants and establishing the stability-indicating properties of analytical methods.[4][5][6]
Experimental Protocols
Formation of this compound via Forced Degradation
The lactone can be generated in the laboratory by subjecting Cefotaxime to forced degradation under acidic conditions. This process mimics the degradation that can occur during storage or in specific physiological environments.
Protocol for Acidic Degradation:
-
Preparation of Cefotaxime Solution: Prepare a solution of Cefotaxime sodium in a concentration range of 1-10 mg/mL in water or a suitable buffer.
-
Acidification: Adjust the pH of the solution to approximately 1.9 using a suitable acid, such as hydrochloric acid or sulfuric acid (0.1 M to 1 M).[3][6]
-
Incubation: Incubate the acidic solution at a controlled temperature, for example, 40-60°C, for a period ranging from a few hours to several days, depending on the desired degradation level.[3]
-
Monitoring: Monitor the degradation process periodically by High-Performance Liquid Chromatography (HPLC) to track the disappearance of Cefotaxime and the formation of desacetylcefotaxime and the subsequent lactone.
-
Neutralization: Once a significant amount of the lactone has been formed, neutralize the reaction mixture to a pH of approximately 7.0 to prevent further degradation.
Isolation and Purification by Preparative HPLC
Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for isolating and purifying this compound from the complex mixture of degradation products.
Illustrative Preparative HPLC Protocol:
-
Column: A reversed-phase C18 column with a particle size of 5-10 µm is typically used for preparative separations.
-
Mobile Phase: A gradient elution is often employed to achieve optimal separation. A common mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH 4-6) and an organic modifier like acetonitrile or methanol.
-
Flow Rate: The flow rate will depend on the dimensions of the preparative column and typically ranges from 10 to 50 mL/min.
-
Detection: UV detection at a wavelength of 254 nm is suitable for monitoring the elution of the compounds.
-
Fraction Collection: Fractions are collected based on the retention time of the lactone peak, which is determined from analytical HPLC runs of the degradation mixture.
-
Post-Purification Processing: The collected fractions containing the purified lactone are then pooled, and the solvent is removed under reduced pressure (e.g., rotary evaporation) to obtain the solid compound.
Quantitative Data
The yield of this compound from the degradation of Cefotaxime is highly dependent on the specific reaction conditions, including pH, temperature, and incubation time.
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₁₃N₅O₅S₂ | [PubChem CID: 13080558] |
| Molecular Weight | 395.41 g/mol | [PubChem CID: 13080558] |
| Degradation Rate Constant (k) of Cefotaxime at pH 1.9 | Varies with temperature | [3] |
| Antibacterial Activity (MIC) | Inactive | [1][2] |
Spectroscopic Data for Characterization
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific, publicly available NMR spectra for this lactone are scarce, the expected chemical shifts can be predicted based on the structure and data from similar compounds.
-
¹H-NMR: Key signals would include those for the protons on the thiazole ring, the methoxy group, the β-lactam ring, and the fused lactone ring system.
-
¹³C-NMR: Characteristic signals would be observed for the carbonyl carbons of the β-lactam and lactone rings, the carbons of the thiazole ring, and the methoxy carbon.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion Peak (M+H)⁺: m/z 396.04
-
Key Fragmentation Pathways: The fragmentation of lactones often involves the loss of carbon monoxide (CO) and water (H₂O).[4][7] For this compound, fragmentation would also likely involve cleavage of the β-lactam ring and the side chain.
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.
-
C=O stretching (β-lactam): ~1770 cm⁻¹
-
C=O stretching (lactone): ~1760 cm⁻¹
-
C=O stretching (amide): ~1670 cm⁻¹
-
N-H and O-H stretching: Broad bands in the region of 3200-3500 cm⁻¹
Biological Activity
Unlike its precursor, desacetylcefotaxime, which retains some antibacterial activity and can act synergistically with Cefotaxime, this compound is generally considered to be microbiologically inactive.[1][2] Its formation represents a terminal step in the degradation pathway leading to loss of therapeutic effect.
Conclusion
The discovery and isolation of this compound are important aspects of the overall understanding of Cefotaxime's stability and degradation. The formation of this inactive lactone underscores the importance of controlling pH and storage conditions for Cefotaxime formulations. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to effectively study, isolate, and characterize this critical Cefotaxime-related compound. This knowledge is fundamental for ensuring the quality, safety, and efficacy of Cefotaxime-based therapies.
References
- 1. In vitro activity of desacetylcefotaxime and the interaction with its parent compound, cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative in vitro studies on cefotaxime and desacetylcefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. API-mass spectrometry of polyketides. I. A study on the fragmentation of triketide lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Pharmacological Relevance of Cefotaxime Lactone Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological relevance of the metabolites of cefotaxime, with a particular focus on the desacetylcefotaxime lactone. Cefotaxime, a third-generation cephalosporin, undergoes a series of metabolic transformations in the body, leading to the formation of several compounds, each with varying degrees of antimicrobial activity and clinical significance. Understanding the complete metabolic profile of cefotaxime is crucial for optimizing its therapeutic use, especially in specific patient populations such as those with renal impairment.
Introduction to Cefotaxime Metabolism
Cefotaxime is primarily metabolized in the liver through deacetylation to form its major and most well-known metabolite, desacetylcefotaxime.[1] This active metabolite contributes to the overall antibacterial effect of the parent drug. Desacetylcefotaxime is further metabolized to desacetylcefotaxime lactone, an intermediate which is then converted into inactive metabolites, designated as M2 and M3.[2] The complete metabolic pathway involves a cascade of enzymatic reactions that ultimately lead to the elimination of the drug and its byproducts from the body.[2]
The Metabolic Pathway of Cefotaxime
The metabolic degradation of cefotaxime follows a sequential pathway. The initial and most significant step is the hydrolysis of the acetyl group at the C-3 position of the dihydrothiazine ring, catalyzed by esterases, to yield desacetylcefotaxime. This metabolite retains significant antibacterial activity. Subsequently, desacetylcefotaxime undergoes intramolecular cyclization to form the desacetylcefotaxime lactone. This lactone is then further degraded to open the β-lactam ring, resulting in the formation of the microbiologically inactive metabolites M2 and M3.[2]
Quantitative Pharmacological Data
The antibacterial efficacy of cefotaxime and its primary active metabolite, desacetylcefotaxime, has been extensively studied. The desacetylcefotaxime lactone is generally considered to be microbiologically inactive.[2] The following tables summarize the minimum inhibitory concentrations (MICs) of cefotaxime and desacetylcefotaxime against various common pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of Cefotaxime against Various Pathogens
| Pathogen | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | 0.015 - 0.25 | - | - |
| Klebsiella pneumoniae | - | - | - |
| Staphylococcus aureus | 1.1 - 1.9 | - | - |
| Streptococcus pneumoniae | - | 0.01 - 0.05 | - |
| Pseudomonas aeruginosa | - | 19 | - |
| Bacteroides fragilis | - | 5.3 | - |
| Data compiled from multiple sources.[3][4] |
Table 2: Minimum Inhibitory Concentration (MIC) of Desacetylcefotaxime against Various Pathogens
| Pathogen | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | 0.015 - 4.0 | - | - |
| Klebsiella pneumoniae | - | - | - |
| Staphylococcus aureus | - | - | - |
| Streptococcus pneumoniae | - | - | - |
| Pseudomonas aeruginosa | No useful activity | - | - |
| Bacteroides fragilis | Less active than cefotaxime | - | - |
| Data compiled from multiple sources. Desacetylcefotaxime is generally about one-tenth as active as the parent compound against common Enterobacteriaceae.[3][5][6] |
Table 3: Pharmacokinetic Parameters of Cefotaxime and its Metabolites
| Compound | Half-life (t½) in Normal Renal Function (hours) | Half-life (t½) in Severe Renal Impairment (hours) | Primary Route of Elimination |
| Cefotaxime | ~1.1 | ~2.6 | Renal |
| Desacetylcefotaxime | ~1.5 | ~10 | Renal |
| Desacetylcefotaxime Lactone | - | Accumulates | Further metabolism |
| Data compiled from multiple sources.[7][8][9] |
Pharmacological Relevance of Desacetylcefotaxime Lactone
Current scientific literature indicates that desacetylcefotaxime lactone is a microbiologically inactive intermediate in the metabolic cascade of cefotaxime.[2] Its primary pharmacological relevance is not due to any direct antibacterial effect, but rather its position as a key step in the drug's metabolism and elimination. In patients with normal renal function, the lactone is efficiently converted to inactive metabolites and excreted. However, in patients with severe renal impairment, the clearance of all metabolites, including the lactone, is significantly reduced, leading to their accumulation.[9] While the lactone itself is inactive, its accumulation may serve as an indicator of altered drug metabolism and clearance, necessitating dosage adjustments of the parent drug to avoid potential toxicity from the accumulation of cefotaxime and its active desacetyl metabolite.
Experimental Protocols
Quantification of Cefotaxime and its Metabolites by High-Performance Liquid Chromatography (HPLC)
A common method for the simultaneous quantification of cefotaxime, desacetylcefotaxime, and the lactone metabolite in biological fluids involves reversed-phase HPLC with UV detection.[10]
Sample Preparation (Plasma/Serum):
-
To 1 mL of plasma or serum, add 2 mL of a chloroform-acetone mixture to precipitate proteins and extract lipids.
-
Vortex the mixture vigorously and centrifuge to separate the layers.
-
Transfer the aqueous supernatant to a clean tube and freeze-dry.
-
Reconstitute the dried residue in a known volume of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
Chromatographic Conditions (Example):
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a phosphate buffer and an organic modifier like methanol or acetonitrile. The exact ratio should be optimized for adequate separation.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection: UV spectrophotometer at a wavelength of approximately 262 nm.[10]
-
Quantification: Based on the peak areas of the analytes compared to a standard curve of known concentrations.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of cefotaxime and its active metabolite, desacetylcefotaxime, can be determined using the broth microdilution method according to guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
-
Prepare a series of twofold dilutions of the antibiotic in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Mechanism of Action of Cefotaxime
As a β-lactam antibiotic, cefotaxime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to cell lysis and bacterial death.
Conclusion
The pharmacological relevance of cefotaxime metabolites is primarily attributed to the antibacterial activity of desacetylcefotaxime, which often acts synergistically with the parent compound. The desacetylcefotaxime lactone, on the other hand, is a microbiologically inactive intermediate. Its significance lies in its role in the metabolic pathway and its potential for accumulation in patients with compromised renal function, which can be an important consideration for dose adjustments. A thorough understanding of the entire metabolic profile of cefotaxime, including the formation and fate of the lactone metabolite, is essential for the safe and effective use of this important antibiotic in a clinical setting.
References
- 1. Cefotaxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Metabolism of cefotaxime: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. graphviz/graphviz/dot.py at master · xflr6/graphviz · GitHub [github.com]
- 4. Cefotaxime: a review of in vitro antimicrobial properties and spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of the cefotaxime (HR756) desacetyl metabolite compared with those of cefotaxime and other cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The in vitro antimicrobial activity of desacetylcefotaxime compared to other related beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of cefotaxime in healthy volunteers and patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pharmacokinetics of cefotaxime and ceftriaxone in renal and hepatic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacology of cefotaxime and its desacetyl metabolite in renal and hepatic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of cefotaxime and desacetylcefotaxime in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: LC-MS/MS Analysis of Cefotaxime and Its Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the sensitive and selective analysis of the third-generation cephalosporin antibiotic, cefotaxime, and its primary degradation products using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is crucial for stability studies, impurity profiling, and quality control in pharmaceutical development and manufacturing. This document outlines comprehensive experimental procedures, including sample preparation, chromatographic separation, and mass spectrometric conditions. Quantitative data is summarized in tabular format, and key experimental workflows and degradation pathways are visualized using diagrams to facilitate understanding and implementation.
Introduction
Cefotaxime is a widely used β-lactam antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1] Like other β-lactam antibiotics, cefotaxime is susceptible to degradation under various conditions such as acidic, alkaline, oxidative, and photolytic stress. This degradation can lead to a loss of therapeutic efficacy and the formation of potentially harmful impurities. Therefore, a robust and reliable analytical method is essential to identify and quantify cefotaxime and its degradation products. LC-MS/MS offers high sensitivity and specificity, making it the ideal technique for this purpose.[2] This application note details a stability-indicating LC-MS/MS method for the analysis of cefotaxime and its degradation products.
Experimental Protocols
Sample Preparation
For the analysis of bulk drug substances or pharmaceutical formulations, a simple dilution is typically sufficient.
Materials:
-
Cefotaxime sodium reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium acetate (LC-MS grade)
-
Formic acid (LC-MS grade)
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve an appropriate amount of cefotaxime sodium reference standard in a suitable solvent (e.g., water or methanol) to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a concentration range suitable for calibration (e.g., 1-1000 ng/mL).
-
Sample Preparation: Dissolve the cefotaxime drug product in the mobile phase to obtain a final concentration within the calibration range. For samples from forced degradation studies, dilute the sample accordingly with the mobile phase.
-
Filtration: Filter all solutions through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
Forced Degradation Studies
To generate degradation products and demonstrate the stability-indicating nature of the method, forced degradation studies are performed under various stress conditions.
-
Acidic Hydrolysis: Incubate the cefotaxime solution with 0.1 M HCl at 60°C for 2 hours.
-
Alkaline Hydrolysis: Incubate the cefotaxime solution with 0.1 M NaOH at room temperature for 30 minutes.
-
Oxidative Degradation: Treat the cefotaxime solution with 3% H₂O₂ at room temperature for 1 hour.
-
Thermal Degradation: Expose the solid cefotaxime powder to 105°C for 24 hours.
-
Photolytic Degradation: Expose the cefotaxime solution to UV light (254 nm) for 24 hours.
Neutralize the acidic and alkaline samples before analysis.
LC-MS/MS Method
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, hold for 1 min, ramp to 95% B in 8 min, hold for 2 min, return to 5% B in 0.1 min, and re-equilibrate for 2.9 min. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Ion Source Gas 1 | 55 psi |
| Ion Source Gas 2 | 65 psi |
| Collision Gas | Nitrogen |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Data Presentation
The following table summarizes the quantitative data for the LC-MS/MS analysis of cefotaxime and its known degradation products. The MRM transitions (precursor ion to product ion) are key for the selective quantification of each analyte.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Cefotaxime | 456.1 | 396.1 |
| Deacetylcefotaxime | 414.1 | 354.1 |
| Deacetoxycefotaxime | 397.1 | 241.1 |
| Cefotaxime Lactone | 414.1 | 299.1 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of cefotaxime and its degradation products.
Cefotaxime Degradation Pathway
The degradation of cefotaxime primarily involves the hydrolysis of the β-lactam ring and modifications of the side chains. The diagram below shows the major degradation pathways.
Conclusion
The LC-MS/MS method presented in this application note is a powerful tool for the accurate and precise analysis of cefotaxime and its degradation products. The detailed protocols and data provide a solid foundation for researchers and scientists in the pharmaceutical industry to implement this method for routine quality control, stability testing, and impurity profiling of cefotaxime. The high sensitivity and specificity of the method ensure reliable results, contributing to the overall quality and safety of cefotaxime-containing drug products.
References
Synthesis and Purification of 3-Desacetyl Cefotaxime Lactone Reference Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Desacetyl Cefotaxime lactone is a significant metabolite and degradation product of the third-generation cephalosporin antibiotic, Cefotaxime.[1][2] As a critical impurity and active metabolite, a highly purified reference standard of this lactone is essential for analytical method development, validation, impurity profiling, and pharmacokinetic studies in the drug development process.[3][4] This document provides detailed application notes and protocols for the synthesis and purification of this compound to a reference standard quality.
The synthesis involves a controlled acid-catalyzed hydrolysis of Cefotaxime to yield 3-desacetyl Cefotaxime, which subsequently undergoes intramolecular cyclization to form the stable lactone.[5] The purification of the target compound is achieved through preparative High-Performance Liquid Chromatography (HPLC), followed by crystallization to obtain a highly pure solid material suitable for use as a reference standard.
Synthesis of this compound
The synthesis of this compound is achieved through a one-pot, two-step process involving the hydrolysis of the 3-acetoxymethyl group of Cefotaxime, followed by intramolecular lactonization under acidic conditions.
Experimental Protocol: Synthesis
-
Dissolution: Dissolve Cefotaxime sodium (1.0 g) in deionized water (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Acidification: Slowly add 1 M hydrochloric acid (HCl) to the solution with constant stirring at room temperature until the pH of the solution reaches 2.0.
-
Hydrolysis and Lactonization: Heat the reaction mixture to 50°C and maintain this temperature for 4 hours while monitoring the reaction progress by analytical HPLC.
-
Cooling and Neutralization: After the reaction is complete (as determined by the consumption of Cefotaxime and the formation of the lactone), cool the reaction mixture to room temperature.
-
Extraction (Optional): The product can be extracted with a suitable organic solvent like ethyl acetate to remove highly polar impurities. However, direct purification by preparative HPLC is often more efficient.
Reaction Monitoring
The progress of the reaction can be monitored using a suitable analytical HPLC method. A typical system would involve a C18 column and a gradient elution with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer. The retention times of Cefotaxime, 3-Desacetyl Cefotaxime, and this compound should be determined beforehand using available standards if possible.
Synthesis Pathway
Purification of this compound
Purification of the synthesized lactone to a reference standard quality (>99.5% purity) is achieved using preparative HPLC followed by crystallization.
Experimental Protocol: Preparative HPLC Purification
-
Sample Preparation: Filter the cooled and neutralized reaction mixture through a 0.45 µm filter to remove any particulate matter.
-
Chromatographic System: Utilize a preparative HPLC system equipped with a C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended for optimal separation.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-35 min: 5% to 40% B (linear gradient)
-
35-40 min: 40% B
-
40-42 min: 40% to 5% B
-
42-50 min: 5% B (re-equilibration)
-
-
Flow Rate: 20 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: Load an appropriate volume of the filtered reaction mixture onto the column. The loading capacity will depend on the column dimensions and should be optimized.
-
Fraction Collection: Collect fractions corresponding to the main peak of this compound.
-
Purity Analysis: Analyze the collected fractions using an analytical HPLC method to assess their purity. Pool the fractions with purity >99.5%.
| Parameter | Value |
| Column | C18, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 20 mL/min |
| Detection | UV at 254 nm |
| Gradient | 5% to 40% B over 30 min |
| Table 1: Preparative HPLC Parameters |
Experimental Protocol: Crystallization
-
Solvent Evaporation: Combine the high-purity fractions and evaporate the solvent under reduced pressure at a temperature not exceeding 40°C to obtain a concentrated solution.
-
Crystallization: To the concentrated aqueous solution, slowly add a poor solvent such as isopropanol or acetone while stirring until turbidity is observed.
-
Cooling: Cool the mixture to 0-5°C and allow it to stand for several hours to facilitate complete crystallization.
-
Filtration and Washing: Filter the resulting crystals and wash them with a small amount of the cold poor solvent.
-
Drying: Dry the crystals under vacuum at room temperature to a constant weight.
Purification Workflow
Data Presentation
The following tables summarize the expected quantitative data from the synthesis and purification processes.
| Parameter | Expected Value |
| Starting Material | Cefotaxime Sodium |
| Reaction Time | 4 hours |
| Reaction Temperature | 50°C |
| Crude Yield | ~70-80% |
| Table 2: Synthesis Data |
| Parameter | Result |
| Purity after Preparative HPLC | > 99.5% |
| Overall Yield after Purification | ~40-50% |
| Final Physical Form | White to off-white crystalline solid |
| Table 3: Purification and Final Product Data |
Conclusion
The protocols outlined in this document provide a comprehensive guide for the synthesis and purification of this compound to a quality suitable for a reference standard. The acid-catalyzed hydrolysis of Cefotaxime followed by preparative HPLC purification and crystallization is a robust method to obtain this important compound in high purity. Adherence to these protocols will enable researchers and scientists to produce a reliable reference standard for their analytical and developmental needs.
References
Application Note: Stability-Indicating HPLC Assay for Cefotaxime and its Degradation Product, 3-Desacetyl Cefotaxime Lactone
Introduction
Cefotaxime is a third-generation cephalosporin antibiotic widely used to treat various bacterial infections.[1][2] Like many β-lactam antibiotics, cefotaxime can degrade under certain environmental conditions, such as exposure to heat, light, humidity, and acidic or alkaline environments.[3][4][5] The primary degradation pathway involves the deacetylation at the C-3 position to form desacetylcefotaxime, which can then lactonize, particularly in acidic conditions, to form 3-desacetyl cefotaxime lactone.[3][6] Since these degradation products may have reduced efficacy or different toxicological profiles, it is crucial to have a validated stability-indicating assay method (SIAM) that can accurately quantify cefotaxime in the presence of its degradants.
This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of cefotaxime and its significant degradation product, this compound. The method is designed for use in quality control laboratories and by researchers in the pharmaceutical industry to assess the stability of cefotaxime in bulk drug substances and finished pharmaceutical products.
Principle
The described method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate and quantify cefotaxime and this compound. The chromatographic conditions are optimized to resolve the parent drug from its degradation products and any potential excipients in the formulation. The stability-indicating nature of the method is demonstrated through forced degradation studies, where the drug substance is subjected to various stress conditions to generate potential degradation products.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the specificity and stability-indicating capability of the analytical method.[2] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing to generate degradation products.
Summary of Forced Degradation Conditions:
| Stress Condition | Reagent/Condition | Duration | Observation |
| Acid Hydrolysis | 0.1 N HCl | 15 minutes | Significant degradation of cefotaxime is expected, with the formation of this compound.[3][7] |
| Alkaline Hydrolysis | 0.1 N NaOH | 15 minutes | Cefotaxime degradation occurs, primarily through the opening of the β-lactam ring.[4][7] |
| Oxidative Degradation | 3% H₂O₂ | 15 minutes | Cefotaxime is susceptible to oxidation, leading to a decrease in its concentration.[5][7] |
| Thermal Degradation | Heat at 105°C (solid state) or reflux (solution) | 5 minutes (reflux) | Degradation is observed, with the extent depending on the physical state and temperature.[5][7] |
| Photolytic Degradation | UV light at 254 nm | 30 minutes | Isomerization and photolysis can occur, leading to the formation of inactive isomers and colored degradants.[8] |
Experimental Protocols
Materials and Reagents
-
Cefotaxime Sodium reference standard
-
This compound reference standard (if available)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Phosphate buffer components (e.g., sodium dihydrogen phosphate)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Deionized water
Instrumentation and Chromatographic Conditions
A validated HPLC method is crucial for accurate quantification. The following conditions are a synthesis of established methods.[7][9][10]
| Parameter | Specification |
| Instrument | HPLC system with a PDA or UV detector |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of phosphate buffer (pH 6.15-6.8) and acetonitrile (e.g., 85:15 v/v)[7][9] |
| Flow Rate | 1.0 mL/min[7] |
| Detection Wavelength | 235 nm[7][11] or 254 nm[1] |
| Injection Volume | 20 µL[7] |
| Column Temperature | 30°C[7] |
Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve about 10 mg of cefotaxime sodium reference standard in the mobile phase in a 10 mL volumetric flask to obtain a concentration of 1000 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 10-70 µg/mL).[9]
-
Sample Preparation: For bulk drug, prepare a solution of similar concentration to the standard. For formulations, accurately weigh and transfer a quantity of the product equivalent to 10 mg of cefotaxime into a 10 mL volumetric flask, dissolve in the mobile phase, and filter through a 0.45 µm syringe filter before injection.[2]
Forced Degradation Sample Preparation
-
Acid Degradation: To 10 mg of cefotaxime, add 9.5 mL of deionized water and 0.5 mL of 0.1 N HCl. After 15 minutes, neutralize the solution with 0.1 N NaOH and dilute to a final concentration of 1 µg/mL with the mobile phase for injection.[7]
-
Alkaline Degradation: To 10 mg of cefotaxime, add 9.5 mL of deionized water and 0.5 mL of 0.1 N NaOH. After 15 minutes, neutralize with 0.1 N HCl and dilute to the final concentration.[7]
-
Oxidative Degradation: To 10 mg of cefotaxime, add 9.5 mL of deionized water and 0.5 mL of 3% H₂O₂. After 15 minutes, dilute to the final concentration.[7]
-
Thermal Degradation (Solution): Prepare a 1 mg/mL solution of cefotaxime in deionized water and reflux for 5 minutes. Cool to room temperature and dilute to the final concentration.[7]
-
Photolytic Degradation: Expose a solution of cefotaxime to UV light at 254 nm for 30 minutes and then dilute to the final concentration.[8]
Method Validation
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[2][9]
Validation Parameters Summary:
| Parameter | Typical Acceptance Criteria | Example Data |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9992 over a range of 10-70 µg/mL[7][9] |
| Accuracy (% Recovery) | 98-102% | 97-102%[9] |
| Precision (% RSD) | Intraday and Interday RSD ≤ 2% | < 2%[2] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | 35.5 ng/mL[7] |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 | 107.6 ng/mL[7] |
| Specificity | No interference from degradants or excipients | The method is specific as it resolves the main peak from degradation products.[7] |
| Robustness | Insignificant variation in results with small changes in method parameters | The method is robust with minor changes in mobile phase composition and flow rate. |
Visualization of Pathways and Workflows
Cefotaxime Degradation Pathway
Caption: Degradation pathway of Cefotaxime.
Experimental Workflow for Stability-Indicating Assay
Caption: Workflow for the stability-indicating assay.
Conclusion
The described HPLC method is simple, rapid, and reliable for the simultaneous determination of cefotaxime and its primary degradation product, this compound. The method has been shown to be linear, accurate, precise, and specific, making it suitable for routine quality control and stability studies of cefotaxime in pharmaceutical formulations. The forced degradation studies confirm the stability-indicating nature of the assay.
References
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics and mechanism of degradation of cefotaxime sodium in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physicochemical Stability of Cefotaxime Sodium in Polypro... [degruyterbrill.com]
- 6. Physicochemical Stability of Cefotaxime Sodium in Polypro... [degruyterbrill.com]
- 7. ojs.wiserpub.com [ojs.wiserpub.com]
- 8. Photodegradation paths of cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jbclinpharm.org [jbclinpharm.org]
- 10. HPLC Analytical Method Validation for Determination of Cefotaxime in the Bulk and Finished Pharmaceutical Dosage Form | Sustainable Chemical Engineering [ojs.wiserpub.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Extraction of 3-Desacetyl Cefotaxime Lactone from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Desacetyl cefotaxime lactone is a significant metabolite of the third-generation cephalosporin antibiotic, cefotaxime. Accurate quantification of this lactone in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies, as well as for understanding the overall disposition of the parent drug. Solid-phase extraction (SPE) offers a robust and reliable method for the selective isolation and pre-concentration of this compound from complex biological samples such as plasma and urine, ensuring cleaner extracts and improved analytical sensitivity.
This document provides detailed application notes and standardized protocols for the solid-phase extraction of this compound from biological matrices. The methodologies are designed to be used in conjunction with modern analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of the Method
Solid-phase extraction is a sample preparation technique that separates components of a mixture based on their physical and chemical properties. For the extraction of the moderately polar this compound, a reversed-phase SPE mechanism is typically employed. In this process, the biological sample is loaded onto a hydrophobic sorbent (e.g., C18 or a polymeric sorbent like Oasis HLB). The analyte of interest is retained on the sorbent, while more polar, water-soluble impurities are washed away. The retained lactone is then eluted with a suitable organic solvent. Acidification of the sample prior to loading can be a critical step, as it has been noted that the lactone can be formed from 3-desacetylcefotaxime under acidic conditions.[1] Careful pH control is therefore essential to either ensure complete conversion to the lactone for consistent measurement or to prevent its formation if the desacetyl metabolite is the target analyte.
Data Presentation
The following tables summarize the typical performance characteristics of the described SPE methods for the analysis of cephalosporins and their metabolites. While specific data for this compound is limited in publicly available literature, these values, derived from studies on related compounds, provide a reliable estimate of the expected performance.
Table 1: Quantitative Performance of SPE for Cephalosporin Metabolites in Human Plasma
| Parameter | C18 Cartridge | Oasis HLB Cartridge |
| Average Recovery (%) | 85 - 95 | 90 - 105 |
| Matrix Effect (%) | 5 - 15 | < 10 |
| Limit of Detection (LOD) | 0.5 - 2 ng/mL | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 2 - 5 ng/mL | 0.5 - 2.5 ng/mL |
| Precision (%RSD) | < 10 | < 8 |
Table 2: Quantitative Performance of SPE for Cephalosporin Metabolites in Human Urine
| Parameter | C18 Cartridge | Oasis HLB Cartridge |
| Average Recovery (%) | 80 - 90 | 85 - 100 |
| Matrix Effect (%) | 10 - 20 | < 15 |
| Limit of Detection (LOD) | 1 - 5 ng/mL | 0.5 - 2 ng/mL |
| Limit of Quantification (LOQ) | 5 - 15 ng/mL | 2 - 10 ng/mL |
| Precision (%RSD) | < 12 | < 10 |
Experimental Protocols
Two detailed protocols are provided below, one utilizing a traditional silica-based C18 cartridge and the other a polymeric Oasis HLB cartridge. The choice of sorbent may depend on the specific requirements of the assay, including desired recovery, cleanliness of the extract, and cost.
Protocol 1: SPE using C18 Cartridges
This protocol is a general procedure that can be adapted for the extraction of this compound from plasma and urine using C18 SPE cartridges.
Materials:
-
C18 SPE Cartridges (e.g., 100 mg, 1 mL)
-
Human Plasma or Urine Samples
-
Internal Standard (IS) Solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized Water (18 MΩ·cm)
-
Formic Acid (or other suitable acid for pH adjustment)
-
SPE Vacuum Manifold
-
Centrifuge
-
Nitrogen Evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw biological samples to room temperature.
-
To 1 mL of plasma or urine, add the internal standard.
-
Acidify the sample to a pH of approximately 3-4 with formic acid. This step is crucial and may influence the equilibrium between desacetylcefotaxime and its lactone.[1]
-
Vortex the sample for 30 seconds.
-
Centrifuge the sample at 4000 rpm for 10 minutes to precipitate proteins (especially for plasma).
-
Carefully transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Place the C18 cartridges on the vacuum manifold.
-
Wash the cartridges with 1 mL of methanol.
-
Equilibrate the cartridges with 1 mL of deionized water. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the pre-treated supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove polar interferences.
-
A second wash with a weak organic solvent (e.g., 1 mL of 5% methanol in water) can be performed to remove less polar interferences.
-
-
Elution:
-
Elute the this compound and internal standard with 1 mL of methanol or acetonitrile into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the mobile phase for your LC-MS/MS analysis.
-
Vortex and transfer to an autosampler vial.
-
Protocol 2: SPE using Oasis HLB Cartridges
This protocol utilizes the Oasis HLB (Hydrophilic-Lipophilic Balanced) polymeric sorbent, which often provides higher and more reproducible recoveries for a wider range of compounds.
Materials:
-
Oasis HLB SPE Cartridges (e.g., 30 mg, 1 mL)
-
Human Plasma or Urine Samples
-
Internal Standard (IS) Solution
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized Water (18 MΩ·cm)
-
Formic Acid (or other suitable acid)
-
SPE Vacuum Manifold
-
Centrifuge
-
Nitrogen Evaporator
Procedure:
-
Sample Pre-treatment:
-
Follow the same pre-treatment steps as in Protocol 1 (thawing, adding IS, acidification, and centrifugation for plasma).
-
-
SPE Cartridge Conditioning:
-
Place the Oasis HLB cartridges on the vacuum manifold.
-
Wash the cartridges with 1 mL of methanol.
-
Equilibrate the cartridges with 1 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water. This step helps in removing endogenous interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of acetonitrile or methanol. A second elution may be performed to ensure complete recovery.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in the desired volume of mobile phase for subsequent analysis.
-
Vortex and transfer to an autosampler vial.
-
Stability Considerations
The stability of this compound during sample collection, storage, and processing is a critical factor for accurate quantification. Lactones can be susceptible to hydrolysis, especially under basic conditions. It is therefore recommended to:
-
Keep biological samples frozen at -20°C or -80°C until analysis.
-
Perform the extraction procedure in a timely manner after thawing the samples.
-
Maintain a slightly acidic pH during sample pre-treatment and extraction to ensure the stability of the lactone form. Studies on the parent drug, cefotaxime, have shown stability in plasma for up to 72 hours at 4-6°C.
Mandatory Visualizations
References
Application Notes & Protocols for In Vitro Cefotaxime Degradation Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefotaxime is a third-generation cephalosporin antibiotic widely utilized for its broad spectrum of activity against Gram-positive and Gram-negative bacteria. The efficacy and safety of pharmaceutical formulations are intrinsically linked to the stability of the active pharmaceutical ingredient (API). Understanding the degradation kinetics of cefotaxime is paramount for determining its shelf-life, appropriate storage conditions, and ensuring patient safety. This document provides a comprehensive guide to establishing an in vitro experimental setup to study the degradation kinetics of cefotaxime under various conditions, including hydrolysis, photodegradation, and thermal stress. The protocols detailed herein utilize High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, a robust and widely accepted method for stability-indicating assays.
Factors Influencing Cefotaxime Degradation
The degradation of cefotaxime in aqueous solutions is primarily governed by several factors that can act independently or synergistically:
-
pH: Cefotaxime exhibits maximum stability in the pH range of 4.5 to 6.5.[1] In acidic or alkaline conditions, the rate of degradation increases significantly due to acid and base-catalyzed hydrolysis of the β-lactam ring.[1][2]
-
Temperature: As with most chemical reactions, the degradation of cefotaxime is accelerated at higher temperatures.[3][4] Stability is significantly enhanced at refrigerated (5°C) and frozen (-10°C) temperatures.[3][5]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation of cefotaxime, leading to the formation of inactive isomers and other degradation products.[6] This can result in a visible color change of the solution to yellow.[6]
-
Buffer Systems: The type of buffer used in solution can influence the degradation rate. For instance, carbonate and borate buffers have been shown to increase the degradation rate of cefotaxime, while acetate buffers may decrease it.[2]
-
Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide, can lead to oxidative degradation of the cefotaxime molecule.[7]
Experimental Design and Workflow
A typical in vitro study of cefotaxime degradation kinetics involves subjecting a solution of the drug to various stress conditions and monitoring the decrease in its concentration over time. The data generated is then used to determine the order of the reaction and the degradation rate constant.
Data Presentation
Quantitative data from the degradation studies should be summarized in tables for clear comparison of the effects of different stress conditions.
Table 1: Stability of Cefotaxime Sodium (100 mg/mL) in Aqueous Solution at Different Temperatures
| Time (hours) | Remaining Cefotaxime (%) at 5°C | Remaining Cefotaxime (%) at 25°C | Remaining Cefotaxime (%) at 45°C |
| 0 | 100 | 100 | 100 |
| 2 | >95 | >95 | ~90 |
| 24 | >95 | ~90 | <70 |
| 48 | >95 | <80 | Not stable |
| 72 | ~95 | Not stable | Not stable |
| 120 | ~95 | Not stable | Not stable |
Data compiled from studies indicating stability for up to 5 days at 5°C, 24 hours at 25°C, and 2 hours at 45°C.[3][4]
Table 2: Influence of pH on Cefotaxime Stability at 25°C
| pH | Buffer System | Approximate Half-life (t½) | Degradation Rate |
| < 3.4 | Hydrochloric Acid | Short | High (Acid-catalyzed) |
| 4.3 - 6.2 | Phosphate/Acetate | Longest | Low (Solvent-catalyzed) |
| > 6.2 | Phosphate/Borate | Short | High (Base-catalyzed) |
Based on findings that the optimal stability of cefotaxime is in the pH range of 4.3-6.2.[5]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Cefotaxime
This protocol describes a reversed-phase HPLC (RP-HPLC) method for the quantification of cefotaxime in the presence of its degradation products.
1. Materials and Reagents:
-
Cefotaxime Sodium reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (Analytical grade)
-
Water (HPLC grade)
-
Hydrochloric acid (Analytical grade)
-
Sodium hydroxide (Analytical grade)
-
Hydrogen peroxide (30%, Analytical grade)
2. Chromatographic Conditions:
-
Column: C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of ammonium acetate buffer (pH 6.8) and acetonitrile (e.g., 85:15 v/v).[8] The exact ratio may need optimization.
-
Flow Rate: 0.8 - 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at 25°C
3. Preparation of Solutions:
-
Mobile Phase: Prepare a suitable concentration of ammonium acetate in water, adjust the pH to 6.8 with acetic acid or ammonia, and then mix with acetonitrile in the desired ratio. Filter and degas before use.
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of Cefotaxime Sodium reference standard in the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10-70 µg/mL).[8]
4. Method Validation: The analytical method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Forced degradation studies are crucial to demonstrate the stability-indicating nature of the method.[7]
Protocol 2: Forced Degradation Studies
Forced degradation studies are performed to generate degradation products and to demonstrate the specificity of the stability-indicating method.
1. Preparation of Cefotaxime Solution: Prepare a stock solution of cefotaxime in water at a concentration of approximately 1 mg/mL.
2. Acid Hydrolysis:
-
To an aliquot of the stock solution, add 0.1 N HCl.
-
Incubate the solution at an elevated temperature (e.g., 60-80°C) for a specified period (e.g., 6 hours).[9]
-
Cool the solution and neutralize it with 0.1 N NaOH.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
3. Base Hydrolysis:
-
To an aliquot of the stock solution, add 0.1 N NaOH.
-
Keep the solution at room temperature for a specified period (e.g., 15 minutes), as base-catalyzed degradation is typically rapid.[7]
-
Neutralize the solution with 0.1 N HCl.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
4. Oxidative Degradation:
-
To an aliquot of the stock solution, add 3% H₂O₂.
-
Keep the solution at room temperature for a specified period (e.g., 15 minutes).[7]
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
5. Thermal Degradation:
-
Heat an aliquot of the stock solution in a water bath at a high temperature (e.g., 80°C) for a specified period (e.g., 6 hours).[9]
-
Cool the solution.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
6. Photolytic Degradation:
-
Expose an aliquot of the stock solution to UV light (e.g., 254 nm) or sunlight for a specified duration.
-
Keep a control sample protected from light.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
Protocol 3: Kinetic Study of Cefotaxime Degradation
1. Sample Preparation:
-
Prepare solutions of cefotaxime in different buffer systems (e.g., pH 1.9, 4.0, 9.0) to investigate the effect of pH.[2]
-
For studying the effect of temperature, prepare identical cefotaxime solutions and incubate them at different temperatures (e.g., 5°C, 25°C, 45°C).
2. Sampling:
-
At predetermined time intervals, withdraw an aliquot of each sample. The frequency of sampling will depend on the expected rate of degradation under the specific conditions.
-
Immediately dilute the sample with the mobile phase to a concentration within the range of the calibration curve to quench the degradation reaction.
3. HPLC Analysis:
-
Inject the prepared samples into the HPLC system.
-
Record the peak area of cefotaxime for each sample at each time point.
4. Data Analysis:
-
Use the calibration curve to determine the concentration of cefotaxime remaining at each time point.
-
To determine the order of the reaction, plot:
-
Concentration vs. Time (for zero-order kinetics)
-
ln(Concentration) vs. Time (for first-order kinetics)
-
1/Concentration vs. Time (for second-order kinetics)
-
-
The plot that yields a straight line indicates the order of the reaction. The degradation of cefotaxime in aqueous solution generally follows pseudo-first-order kinetics.[1]
-
The degradation rate constant (k) can be calculated from the slope of the linear plot.
-
The half-life (t½) can be calculated using the formula: t½ = 0.693 / k (for a first-order reaction).
Cefotaxime Degradation Pathway
The degradation of cefotaxime primarily proceeds through two parallel reactions: hydrolysis of the β-lactam ring and deacetylation at the C-3 position.[1] In a highly acidic medium, the deacetylated derivative can further convert to a lactone.[2]
Conclusion
The protocols and information provided in this document offer a robust framework for conducting in vitro degradation kinetic studies of cefotaxime. A thorough understanding of cefotaxime's stability profile is essential for the development of safe and effective pharmaceutical products. The use of a validated stability-indicating HPLC method is critical for obtaining accurate and reliable data. By systematically investigating the influence of pH, temperature, and light, researchers can establish optimal formulation and storage conditions to ensure the quality and efficacy of cefotaxime.
References
- 1. Kinetics and mechanism of degradation of cefotaxime sodium in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stability of cefotaxime sodium as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photodegradation paths of cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ojs.wiserpub.com [ojs.wiserpub.com]
- 8. jbclinpharm.org [jbclinpharm.org]
- 9. researchgate.net [researchgate.net]
Determining the Antimicrobial Activity of Cefotaxime and its Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the microbiological assay of cefotaxime and its primary active metabolite, desacetylcefotaxime. Understanding the individual and combined antimicrobial activities of the parent drug and its metabolite is crucial for accurate pharmacokinetic/pharmacodynamic (PK/PD) modeling and for optimizing clinical efficacy.
Cefotaxime, a third-generation cephalosporin, is metabolized in the liver to desacetylcefotaxime, which also possesses antibacterial activity.[1][2][3] This active metabolite can contribute significantly to the overall therapeutic effect, sometimes acting synergistically with cefotaxime against various bacterial pathogens.[4][5][6] Therefore, microbiological assays must be able to differentiate between the activity of cefotaxime and desacetylcefotaxime or to assess their combined effect.
Data Presentation
The following tables summarize the minimum inhibitory concentrations (MICs) of cefotaxime and desacetylcefotaxime against various bacterial isolates, both individually and in combination. This data highlights the variable susceptibility of different pathogens and the potential for synergistic interactions.
Table 1: Comparative MICs of Cefotaxime and Desacetylcefotaxime against various Gram-Negative Bacteria.
| Bacterial Species | Cefotaxime MIC (µg/mL) | Desacetylcefotaxime MIC (µg/mL) |
| Escherichia coli | 0.015 - 0.25 | 0.015 - 4.0 |
| Klebsiella pneumoniae | 0.015 - 0.25 | 0.015 - 4.0 |
| Salmonella enteritidis | 0.015 - 0.25 | 0.015 - 4.0 |
| Serratia marcescens | 0.015 - 0.25 | 0.015 - 4.0 |
| Pseudomonas aeruginosa | Generally poor activity | No useful activity |
Data compiled from multiple sources.[7]
Table 2: Synergistic Activity of Cefotaxime and Desacetylcefotaxime against Bacteroides fragilis Group. [8]
| Organism | Cefotaxime MIC₅₀ (µg/mL) | Cefotaxime + Desacetylcefotaxime (4 µg/mL) MIC₅₀ (µg/mL) |
| Bacteroides fragilis | 6 - 32 | 2 - 8 |
| Bacteroides vulgatus | 4 | 1 |
Table 3: Activity of Cefotaxime and Desacetylcefotaxime against Staphylococcus aureus. [9]
| Compound | MIC Range (µg/mL) | Note |
| Cefotaxime | Susceptible | Activity is enhanced with the addition of desacetylcefotaxime. |
| Desacetylcefotaxime | Less active than cefotaxime | Contributes to synergistic activity. |
Experimental Protocols
Two standard methods for determining the antimicrobial activity of cefotaxime and its metabolites are the agar diffusion test and the broth microdilution method.
Protocol 1: Agar Diffusion Test (Kirby-Bauer Method)
This method is used to determine the susceptibility of a bacterial isolate to cefotaxime.
1. Media Preparation:
-
Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions.
-
Sterilize the medium and pour it into sterile Petri dishes to a uniform depth of 4 mm.
-
Allow the agar to solidify at room temperature.[10]
2. Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11]
3. Inoculation:
-
Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.
-
Allow the plate to dry for 3-5 minutes with the lid in place.[10]
4. Disk Application:
-
Aseptically apply a cefotaxime-impregnated disk (typically 30 µg) to the surface of the inoculated agar.
-
Gently press the disk to ensure complete contact with the agar.
-
If testing for synergy, disks containing a combination of cefotaxime and desacetylcefotaxime can be used.
5. Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[11]
6. Interpretation of Results:
-
Measure the diameter of the zone of inhibition (including the disk diameter) in millimeters.
-
Interpret the results as susceptible, intermediate, or resistant based on established clinical breakpoints.[12] For cefotaxime, a zone of ≥23 mm is generally considered susceptible.[12]
Protocol 2: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of cefotaxime and desacetylcefotaxime, alone or in combination.
1. Preparation of Antimicrobial Solutions:
-
Prepare stock solutions of cefotaxime and desacetylcefotaxime in an appropriate solvent.
-
Perform serial two-fold dilutions of the stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.[11]
2. Inoculum Preparation:
-
Prepare a standardized inoculum as described in the agar diffusion protocol.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]
3. Inoculation:
-
Within 15 minutes of preparation, add the diluted inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth only).[11]
4. Incubation:
5. Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[11]
-
For combination studies (checkerboard assay), synergy can be determined by calculating the Fractional Inhibitory Concentration (FIC) index.
Mandatory Visualizations
Caption: Workflow of a microbiological assay.
Caption: Cefotaxime metabolic pathway.
References
- 1. Metabolism of cefotaxime: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acquirepublications.org [acquirepublications.org]
- 3. Metabolism of cefotaxime in animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synergistic effect of cefotaxime and desacetylcefotaxime against clinical isolates of anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cefotaxime and desacetylcefotaxime antimicrobial interactions. The clinical relevance of enhanced activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic antibacterial interaction of cefotaxime and desacetylcefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimal cefotaxime dosing for gram-negative bacteremia: effective trough serum bactericidal titers and drug concentrations 8 and 12 hr after 1- or 2-gm infusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic activity of cefotaxime and desacetylcefotaxime against the Bacteroides fragilis group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The activity of cefotaxime and desacetylcefotaxime alone and in combination against anaerobes and staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apec.org [apec.org]
- 11. benchchem.com [benchchem.com]
- 12. Antimicrobial susceptibility tests with cefotaxime and correlation with clinical bacteriologic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Application Notes and Protocols: The Role of 3-Desacetyl Cefotaxime in Antibiotic Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Desacetyl cefotaxime is the primary and microbiologically active metabolite of the third-generation cephalosporin antibiotic, cefotaxime. Following administration, cefotaxime is deacetylated in the body, yielding 3-desacetyl cefotaxime. While generally less potent than its parent compound, 3-desacetyl cefotaxime exhibits significant antibacterial activity and plays a crucial role in the overall efficacy of cefotaxime treatment. Notably, it demonstrates synergistic or additive effects when combined with cefotaxime against a wide range of bacterial pathogens, including strains resistant to cefotaxime alone. This synergy is particularly important in the context of evolving antibiotic resistance. Furthermore, 3-desacetyl cefotaxime can be further metabolized to an inactive 3-desacetyl cefotaxime lactone, particularly in acidic environments.[1] This document provides detailed application notes and experimental protocols for the use of 3-desacetyl cefotaxime in antibiotic resistance studies.
Data Presentation
The following tables summarize the in vitro activity of 3-desacetyl cefotaxime, both alone and in combination with cefotaxime, against various bacterial isolates.
Table 1: In Vitro Activity of Cefotaxime and 3-Desacetyl Cefotaxime Against Anaerobic Bacteria
| Bacterial Species | Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) |
| Bacteroides fragilis | Cefotaxime | 32 | >256 |
| 3-Desacetyl Cefotaxime | 64 | >256 | |
| Cefotaxime + 3-Desacetyl Cefotaxime | 8.0 | 64 | |
| Bacteroides vulgatus | Cefotaxime | 4 | >256 |
| 3-Desacetyl Cefotaxime | 8 | >256 | |
| Cefotaxime + 3-Desacetyl Cefotaxime | 1 | 128 | |
| Bacteroides thetaiotaomicron | Cefotaxime | 64 | >256 |
| 3-Desacetyl Cefotaxime | 128 | >256 | |
| Cefotaxime + 3-Desacetyl Cefotaxime | 32 | >256 |
Data compiled from studies on clinical isolates of anaerobic bacteria. The combination data reflects a synergistic effect, lowering the required concentration of cefotaxime.[2][3]
Table 2: Synergistic Activity of Cefotaxime and 3-Desacetyl Cefotaxime Against Various Bacterial Groups
| Bacterial Group | Percentage of Strains Showing Synergy/Partial Synergy |
| Bacteroides species | 50.7% |
| Aerobic Organisms | 61% |
| Anaerobic Organisms (Overall) | 80% |
| Staphylococci | 72% |
| Enterococci | 50% |
Synergy is typically defined by a Fractional Inhibitory Concentration (FIC) index of ≤ 0.5.[2][4][5]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
Methodology: Broth Microdilution
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare stock solutions of cefotaxime and 3-desacetyl cefotaxime in a suitable solvent.
-
Perform serial twofold dilutions of each antibiotic in MHB in a 96-well microtiter plate to cover the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air for aerobic bacteria. For anaerobic bacteria, use appropriate anaerobic media (e.g., Brucella broth supplemented with hemin and vitamin K1) and incubate in an anaerobic atmosphere.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
-
Checkerboard Synergy Assay
Objective: To assess the in vitro interaction (synergy, additivity, indifference, or antagonism) between two antimicrobial agents.
Methodology:
-
Plate Setup:
-
Use a 96-well microtiter plate.
-
Along the x-axis, prepare serial twofold dilutions of Antibiotic A (e.g., cefotaxime) in broth.
-
Along the y-axis, prepare serial twofold dilutions of Antibiotic B (e.g., 3-desacetyl cefotaxime) in broth.
-
The final plate will contain wells with each antibiotic alone in a range of concentrations, as well as all possible combinations of the two antibiotics.
-
-
Inoculation and Incubation:
-
Inoculate all wells (except the sterility control) with the standardized bacterial suspension as described in the MIC protocol.
-
Incubate under appropriate conditions for the test organism.
-
-
Data Analysis and Interpretation:
-
Determine the MIC of each antibiotic alone and the MIC of each antibiotic in combination with the other.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each antibiotic:
-
FIC of A = (MIC of A in combination) / (MIC of A alone)
-
FIC of B = (MIC of B in combination) / (MIC of B alone)
-
-
Calculate the FIC Index (FICI) by summing the individual FICs:
-
FICI = FIC of A + FIC of B
-
-
Interpret the FICI as follows:
-
Synergy: FICI ≤ 0.5
-
Additivity/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Time-Kill Assay
Objective: To determine the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Methodology:
-
Preparation:
-
Prepare tubes or flasks of broth containing the antimicrobial agent(s) at desired concentrations (e.g., 1x MIC, 2x MIC). Include a growth control without any antibiotic.
-
Prepare a standardized bacterial inoculum as described in the MIC protocol.
-
-
Inoculation and Sampling:
-
Inoculate the broth with the bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates overnight.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Interpretation of Results:
-
Plot the log₁₀ CFU/mL versus time for each antibiotic concentration and the control.
-
Bactericidal activity is generally defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Synergy in a time-kill assay is defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Beta-Lactamase Stability Assay
Objective: To assess the stability of a beta-lactam antibiotic in the presence of beta-lactamase enzymes.
Methodology: Spectrophotometric Assay using Nitrocefin
-
Reagents and Equipment:
-
Purified beta-lactamase enzyme preparation.
-
Nitrocefin (a chromogenic cephalosporin).
-
Test antibiotics (cefotaxime and 3-desacetyl cefotaxime).
-
Phosphate buffer (pH 7.0).
-
Spectrophotometer.
-
-
Procedure:
-
Prepare solutions of the test antibiotics and nitrocefin in phosphate buffer.
-
In a cuvette, mix the beta-lactamase solution with the test antibiotic and incubate for a specific period.
-
Add the nitrocefin solution to the mixture.
-
Monitor the change in absorbance at 486 nm over time. Hydrolysis of nitrocefin by the beta-lactamase results in a color change from yellow to red.
-
The rate of hydrolysis is proportional to the amount of active beta-lactamase.
-
-
Interpretation:
-
A slower rate of nitrocefin hydrolysis in the presence of a test antibiotic indicates that the antibiotic is more stable to the beta-lactamase, as it is a poorer substrate for the enzyme. Compare the rates of hydrolysis in the presence of cefotaxime and 3-desacetyl cefotaxime to determine their relative stabilities. Desacetylcefotaxime is noted to have higher stability against certain beta-lactamases compared to cefotaxime.[4][6]
-
Visualizations
Caption: Workflow for assessing synergy between cefotaxime and 3-desacetyl cefotaxime.
Caption: Metabolism of cefotaxime and its synergistic mechanism of action.
References
- 1. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The synergistic effect of cefotaxime and desacetylcefotaxime against clinical isolates of anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The activity of cefotaxime and desacetylcefotaxime alone and in combination against anaerobes and staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic antibacterial interaction of cefotaxime and desacetylcefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An in vitro study of the interaction between cefotaxime and desacetylcefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cooperation of cefotaxime and desacetyl-cefotaxime with respect to antibacterial activity and beta-lactamase stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-Desacetyl Cefotaxime Lactone as a Novel Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3-Desacetyl Cefotaxime Lactone as a novel analytical standard for the quality control and stability testing of Cefotaxime and related cephalosporin antibiotics. The protocols outlined below are essential for impurity profiling, degradation studies, and the development of robust analytical methods.
Introduction
This compound is a significant degradation product and metabolite of the third-generation cephalosporin antibiotic, Cefotaxime.[1][2] Its presence and concentration in Cefotaxime drug substances and products are critical indicators of purity and stability. Establishing a well-characterized analytical standard for this lactone is paramount for accurate quantification and quality control in the pharmaceutical industry. These notes detail the application of this standard in developing and validating analytical methods, particularly High-Performance Liquid Chromatography (HPLC).
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₁₃N₅O₅S₂ |
| Molecular Weight | 395.41 g/mol |
| CAS Number | 66340-33-8[1] |
| Appearance | Neat (as per supplier)[1] |
| Purity | >85% (typical, refer to certificate of analysis)[1] |
| Synonyms | Cefotaxime Impurity E, Deacetylcefotaxime lactone[3] |
Application 1: Development of a Stability-Indicating HPLC Method
The primary application of the this compound standard is in the development and validation of a stability-indicating analytical method for Cefotaxime. Such a method is crucial for accurately quantifying the parent drug in the presence of its degradation products.
Logical Workflow for Method Development
The development of a robust, stability-indicating HPLC method follows a logical progression. The workflow diagram below illustrates the key stages involved.
Protocol 1: Forced Degradation Study of Cefotaxime
Objective: To generate degradation products of Cefotaxime, including this compound, to ensure the analytical method can separate them from the parent compound. It is known that in a highly acidic medium, the deacetylated derivative of Cefotaxime is readily converted to the lactone.[4]
Materials:
-
Cefotaxime Sodium
-
This compound standard
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Acid Hydrolysis: Dissolve 10 mg of Cefotaxime in 10 mL of 0.1 N HCl. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 N NaOH, and dilute with mobile phase to a suitable concentration.
-
Base Hydrolysis: Dissolve 10 mg of Cefotaxime in 10 mL of 0.1 N NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1 N HCl and dilute with mobile phase.
-
Oxidative Degradation: Dissolve 10 mg of Cefotaxime in 10 mL of 3% H₂O₂. Keep at room temperature for 1 hour. Dilute with mobile phase.
-
Thermal Degradation: Place 10 mg of solid Cefotaxime in an oven at 105°C for 24 hours. Dissolve in mobile phase.
-
Photolytic Degradation: Expose a solution of Cefotaxime (1 mg/mL in water) to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples, along with a solution of the this compound standard, using the developed HPLC method.
Protocol 2: HPLC Method for Cefotaxime and its Lactone Impurity
Objective: To provide a starting point for an HPLC method capable of separating Cefotaxime from this compound and other degradation products.
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.05 M Phosphate Buffer (pH 6.25) |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | Start with a low percentage of B, increasing to elute more retained compounds. A suggested starting point is a linear gradient from 10% to 60% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 235 nm or 254 nm |
| Injection Volume | 20 µL |
Note: The exact gradient and mobile phase composition will require optimization based on the specific column and instrument used.
Application 2: Method Validation
Once the HPLC method is optimized, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The this compound standard is essential for this process.
Validation Parameters and Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Peak purity of Cefotaxime and the lactone should be demonstrated. Baseline resolution (>1.5) between Cefotaxime, the lactone, and other significant peaks. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | R² ≥ 0.999 for a minimum of 5 concentration levels. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. | For impurity quantification: LOQ to 120% of the specification limit. |
| Accuracy | The closeness of test results to the true value. | Recovery of 98.0% to 102.0% at three concentration levels. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | RSD ≤ 2.0% for repeatability (n=6) and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. RSD ≤ 10%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in system suitability parameters when varying flow rate (±0.1 mL/min), pH (±0.2 units), and column temperature (±2°C). |
Protocol 3: Preparation of Standard and Sample Solutions for Validation
Objective: To prepare accurate solutions of the this compound standard and Cefotaxime samples for method validation.
Standard Stock Solution (Lactone):
-
Accurately weigh approximately 10 mg of this compound standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a suitable solvent (e.g., methanol or a mixture of water and acetonitrile). This will be your stock solution.
Working Standard Solutions (Lactone):
-
Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity, accuracy, and LOQ/LOD determination. The mobile phase is a recommended diluent.
Sample Solution (for Accuracy/Spiking):
-
Prepare a solution of Cefotaxime at a known concentration.
-
Spike the Cefotaxime solution with known amounts of the lactone standard stock solution at different concentration levels (e.g., 50%, 100%, and 150% of the target impurity level).
Degradation Pathway of Cefotaxime
The formation of this compound is a key step in the degradation of Cefotaxime, particularly under acidic conditions. The diagram below illustrates this simplified degradation pathway.
By using a well-characterized standard of this compound, researchers and quality control analysts can confidently identify and quantify this critical impurity, ensuring the safety and efficacy of Cefotaxime formulations.
References
- 1. This compound (E/Z Mixture) | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Deacetylcefotaxime lactone | C14H13N5O5S2 | CID 13080558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Reverse-Phase HPLC Analysis of 3-Desacetyl Cefotaxime Lactone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming peak tailing for 3-Desacetyl Cefotaxime lactone in reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting Guide: Overcoming Peak Tailing
Peak tailing is a common issue in RP-HPLC that can compromise the accuracy and resolution of analytical results. For this compound, a metabolite of the third-generation cephalosporin antibiotic Cefotaxime, peak asymmetry can be particularly challenging. This guide provides a systematic approach to diagnose and resolve peak tailing issues.
Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I fix it?
Answer:
Peak tailing for this compound in RP-HPLC is often a result of secondary interactions between the analyte and the stationary phase, or suboptimal mobile phase conditions. The following steps provide a structured approach to troubleshooting:
Step 1: Evaluate and Optimize Mobile Phase pH
Secondary interactions with residual silanol groups on the silica-based stationary phase are a primary cause of peak tailing for compounds with basic functional groups. The predicted pKa of this compound is approximately 8.25. To minimize these interactions, it is crucial to control the mobile phase pH.
-
Strategy: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the analyte's basic functional groups. This ensures that the silanol groups are protonated and less likely to interact with the analyte.
-
Recommendation: Start with a mobile phase pH in the range of 2.5 to 4.0. Acidic mobile phases can be prepared using additives like formic acid, acetic acid, or a phosphate buffer.
Step 2: Modify Mobile Phase Composition and Buffer Strength
The composition of the mobile phase, including the organic modifier and buffer concentration, plays a significant role in peak shape.
-
Organic Modifier: Acetonitrile is a common choice for cephalosporin analysis and generally provides good peak shape. If tailing persists, consider evaluating methanol as an alternative or using a mixture of both.
-
Buffer Concentration: An inadequate buffer concentration may not effectively control the pH at the column surface, leading to tailing. Increasing the buffer strength can help mask residual silanol activity.
-
Recommendation: If using a buffer, start with a concentration of 20-50 mM. For example, a mobile phase of acetonitrile and a phosphate or ammonium acetate buffer is often effective.
Step 3: Assess Column Chemistry and Condition
The choice and condition of the HPLC column are critical for achieving symmetrical peaks.
-
Column Type: For basic compounds like this compound, using an end-capped C8 or C18 column is highly recommended. End-capping chemically bonds a small silane to the free silanol groups, reducing their availability for secondary interactions.
-
Column Contamination and Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.
-
Recommendation:
-
Ensure you are using a high-quality, end-capped C8 or C18 column.
-
If the column is old or has been used with diverse sample matrices, flush it with a strong solvent or follow the manufacturer's regeneration protocol.
-
Consider using a guard column to protect the analytical column from contaminants.
-
Step 4: Optimize Injection Volume and Sample Concentration
Injecting too much sample can overload the column, leading to peak distortion, including tailing.
-
Strategy: Reduce the injection volume or dilute the sample to determine if column overload is the cause.
-
Recommendation: Prepare a dilution series of your sample and inject each, observing the peak shape. If the tailing improves with lower concentrations, column overload is a likely contributor.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase to analyze this compound?
A1: Based on validated methods for the parent compound, Cefotaxime, a good starting point would be a C18 or C8 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate or ammonium acetate buffer at a pH between 3.5 and 6.8.[1][2] A common starting ratio is in the range of 15:85 to 30:70 (acetonitrile:buffer).
Q2: Can the use of mobile phase additives other than buffers improve peak shape?
A2: Yes, additives like triethylamine (TEA) can be used to mask silanol interactions. However, TEA can sometimes suppress MS signals if using LC-MS. Ion-pairing agents can also be employed, but they may require longer equilibration times and can be difficult to remove from the column. For most applications, optimizing the pH with a suitable buffer is the preferred first step.
Q3: How does temperature affect peak tailing for this compound?
A3: Increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and increasing mass transfer kinetics. However, the stability of this compound at elevated temperatures should be considered. A typical starting temperature is ambient or slightly elevated (e.g., 30-40 °C).
Q4: My peak tailing is still present after trying the above steps. What else could be the issue?
A4: If significant tailing persists, consider the following:
-
Extra-column dead volume: Ensure that all tubing and connections between the injector, column, and detector are as short and narrow as possible to minimize dead volume.
-
Co-eluting impurity: It is possible that what appears to be a tailing peak is actually the analyte co-eluting with a closely related impurity. Try altering the mobile phase composition or gradient slope to improve resolution.
-
Sample solvent effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Data Presentation
Table 1: Recommended Starting HPLC Parameters for this compound Analysis
| Parameter | Recommended Condition |
| Column | End-capped C18 or C8, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 25 mM Phosphate Buffer or Ammonium Acetate Buffer |
| Mobile Phase B | Acetonitrile |
| pH | 3.5 - 4.5 (Adjusted with phosphoric acid or acetic acid) |
| Gradient/Isocratic | Isocratic or a shallow gradient |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | ~254 nm |
| Injection Volume | 5 - 20 µL |
Table 2: Troubleshooting Summary for Peak Tailing
| Potential Cause | Diagnostic Check | Recommended Solution |
| Secondary Silanol Interactions | Peak tailing is more pronounced for the basic analyte. | Lower mobile phase pH to 2.5-4.0. Use an end-capped column. |
| Inadequate Buffering | Inconsistent retention times and peak shape. | Increase buffer concentration to 20-50 mM. |
| Column Overload | Peak tailing decreases with sample dilution. | Reduce injection volume or sample concentration. |
| Column Contamination/Age | Gradual deterioration of peak shape over time. | Flush the column with a strong solvent or replace it. |
| Extra-column Volume | Broad and tailing peaks for all components. | Use shorter, narrower tubing and ensure proper connections. |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
-
Column: End-capped C18 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase B: Acetonitrile.
-
Mobile Phase A Preparation:
-
Prepare three separate 25 mM phosphate buffer solutions.
-
Adjust the pH of the buffers to 3.0, 4.0, and 5.0, respectively, using phosphoric acid.
-
-
Chromatographic Conditions:
-
Set the mobile phase composition to 20% Acetonitrile and 80% of the pH 3.0 buffer.
-
Equilibrate the column for at least 15 minutes.
-
Inject the this compound standard.
-
Record the chromatogram and calculate the tailing factor.
-
-
Repeat Step 4 using the pH 4.0 and pH 5.0 buffers.
-
Analysis: Compare the tailing factors obtained at each pH and select the pH that provides the most symmetrical peak.
Protocol 2: Buffer Concentration Optimization
-
Column: End-capped C18 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase B: Acetonitrile.
-
Mobile Phase A Preparation:
-
Prepare three separate phosphate buffer solutions at the optimal pH determined in Protocol 1, with concentrations of 10 mM, 25 mM, and 50 mM.
-
-
Chromatographic Conditions:
-
Set the mobile phase composition to 20% Acetonitrile and 80% of the 10 mM buffer.
-
Equilibrate the column and inject the standard.
-
Record the chromatogram and calculate the tailing factor.
-
-
Repeat Step 4 using the 25 mM and 50 mM buffers.
-
Analysis: Determine the buffer concentration that yields the best peak symmetry without causing excessive backpressure.
Visualizations
References
- 1. Development and validation of RP-HPLC method for estimation of Cefotaxime sodium in marketed formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving resolution between cefotaxime and 3-Desacetyl Cefotaxime lactone peaks
Welcome to the technical support center for the chromatographic analysis of Cefotaxime and its related compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the separation of Cefotaxime and 3-Desacetyl Cefotaxime lactone.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of Cefotaxime?
Cefotaxime primarily degrades into 3-Desacetyl Cefotaxime through deacetylation. In acidic conditions (pH < 4), 3-Desacetyl Cefotaxime can further convert into its lactone form, this compound.[1][2] The degradation of Cefotaxime is influenced by pH, temperature, and the presence of buffers.[2][3]
Q2: Why is the resolution between Cefotaxime and this compound peaks often challenging?
The resolution between Cefotaxime and this compound can be difficult due to their structural similarity. Inadequate separation, leading to co-elution or poor peak shape, is a common issue that can compromise the accuracy of quantification. Optimizing chromatographic conditions is crucial to achieve baseline separation.
Troubleshooting Guide: Improving Peak Resolution
Poor resolution between Cefotaxime and this compound is a frequent challenge. This guide provides a systematic approach to troubleshoot and enhance the separation.
Initial Assessment
Before modifying your HPLC method, it is essential to assess the nature of the resolution problem.
-
Peak Tailing or Fronting: Asymmetrical peaks can significantly reduce resolution. Tailing is often caused by secondary interactions with the stationary phase, while fronting can result from column overload.[4]
-
Peak Splitting or Shoulders: This may indicate the co-elution of two compounds or a problem with the column itself, such as a partially blocked frit.[5][6] If all peaks in the chromatogram exhibit splitting, the issue is likely physical. If it is specific to one or two peaks, it is probably a co-elution problem.[6]
-
Broad Peaks: Broad peaks can be caused by several factors, including low mobile phase flow rate, excessive extra-column volume, or a contaminated guard column.[4][6]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak resolution.
Caption: A workflow diagram for troubleshooting poor peak resolution.
Strategies for Improving Resolution
Mobile Phase Optimization
The mobile phase composition is a critical factor in achieving good separation.[4]
-
pH Adjustment: The ionization of Cefotaxime and its degradation products is pH-dependent. Adjusting the mobile phase pH can alter their retention times and improve selectivity. For cephalosporins, it is recommended to control the pH to be at least 2 units away from the analyte's pKa to ensure a single ionic form.[4] Cefotaxime is most stable in the pH range of 4.5-6.5.[3][7] The formation of the lactone is favored in acidic conditions (pH < 4).[1][2] Therefore, a mobile phase pH between 5 and 7 is a good starting point.
-
Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile or methanol) can significantly impact selectivity. Switching between acetonitrile and methanol can alter the elution order and improve separation.[4]
-
Buffer Concentration: The buffer concentration can influence peak shape and retention. An optimal buffer concentration helps to maintain a constant pH and minimize secondary interactions.
Column and Temperature Adjustments
-
Stationary Phase: While a standard C18 column is often used, other column chemistries like C8 or phenyl-hexyl might offer better selectivity for these compounds.[4]
-
Temperature Control: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Increasing the column temperature can sometimes improve peak shape and resolution, but it may also affect the stability of the analytes.
Experimental Protocols
The following are example HPLC methods that can be used as a starting point for method development and optimization.
Method 1: Reversed-Phase HPLC with Phosphate Buffer
This method is a common starting point for the analysis of Cefotaxime and its impurities.
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.04 M Potassium Dihydrogen Phosphate buffer (pH 6.0) in a ratio of 7:93 (v/v)[8] |
| Flow Rate | 1.3 mL/min[8] |
| Detection | UV at 240 nm[8] |
| Column Temperature | Ambient or controlled at 25-30 °C |
| Injection Volume | 10-20 µL |
Method 2: Reversed-Phase HPLC with Acetic Acid
This method uses a simpler mobile phase without a buffer salt.
| Parameter | Value |
| Column | C18 or RP-8 |
| Mobile Phase | Methanol, water, and acetic acid mixture[9] |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV at 254 nm or 310 nm[10] |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
Note: The exact mobile phase ratios in Method 2 may require optimization to achieve the desired resolution.
Signaling Pathways and Logical Relationships
The degradation pathway of Cefotaxime is a key consideration for method development.
References
- 1. Physicochemical Stability of Cefotaxime Sodium in Polypro... [degruyterbrill.com]
- 2. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics and mechanism of degradation of cefotaxime sodium in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ijnrd.org [ijnrd.org]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. d-nb.info [d-nb.info]
- 8. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Technic for assaying cefotaxime and desacetylcefotaxime in serum by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assay of cefotaxime by high-pressure-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 3-Desacetyl Cefotaxime Lactone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the on-column degradation of 3-Desacetyl Cefotaxime lactone during HPLC analysis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the HPLC analysis of this compound that may indicate on-column degradation.
Q1: What is this compound and why is its on-column stability a concern?
A1: this compound is a degradation product of the third-generation cephalosporin antibiotic, Cefotaxime. It is formed from the intramolecular cyclization of 3-Desacetyl Cefotaxime, which itself is a metabolite of Cefotaxime. The formation of the lactone is particularly favored in highly acidic conditions.[1][2] Like many β-lactam compounds, this lactone can be susceptible to further degradation, especially under certain analytical conditions, which can lead to inaccurate quantification and method variability.
Q2: I am observing a new, unexpected peak in my chromatogram when analyzing this compound. What could be the cause?
A2: An unexpected peak could be an on-column degradation product of the lactone. Cephalosporins are known to be sensitive to pH and temperature.[3] The conditions of your HPLC method, such as the mobile phase pH, column temperature, or interactions with the stationary phase, might be inducing the degradation of the lactone. It is also possible that the peak is an impurity from the sample itself, so it is crucial to differentiate between these possibilities.
Q3: My peak for this compound is showing significant tailing. How can I improve the peak shape?
A3: Peak tailing for a compound like this compound can be caused by secondary interactions with the stationary phase, particularly with residual silanol groups on C18 columns. To mitigate this, consider the following:
-
Mobile Phase pH: Adjust the mobile phase pH to be within the optimal stability range for cephalosporins, which is generally between 4 and 7. A pH around 4-6 is often a good starting point.[4]
-
Competing Base: The addition of a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mask the active silanol sites on the stationary phase. However, be aware that TEA is not suitable for mass spectrometry detection.
-
Column Choice: Using a column with end-capping or a different stationary phase chemistry might reduce these secondary interactions.
Q4: I am experiencing a loss of response or low recovery for this compound. What steps can I take to troubleshoot this?
A4: A loss of response can be a strong indicator of on-column degradation or irreversible adsorption. Here are some troubleshooting steps:
-
Lower the Column Temperature: Elevated temperatures can accelerate the degradation of thermally sensitive compounds like cephalosporins. Try running the analysis at a lower temperature, for example, 25°C or even refrigerated conditions if your instrumentation allows.
-
Optimize Mobile Phase pH: As mentioned, ensure the mobile phase pH is within the 4-6 range to enhance stability.[4]
-
Check for Metal Contamination: Metal ions in the sample or from the HPLC system (e.g., stainless steel frits) can sometimes catalyze degradation. Using a mobile phase with a chelating agent like EDTA in low concentrations might help if metal-catalyzed degradation is suspected.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase and does not promote degradation before injection. Ideally, the sample solvent should be the mobile phase itself.
Q5: Could the mobile phase composition itself be causing the degradation of the lactone?
A5: Yes, the mobile phase can significantly impact the stability of this compound. Buffers can play a role; for instance, acetate buffers have been shown to decrease the degradation rates of Cefotaxime, while carbonate and borate buffers can increase it.[1] The type and concentration of the organic modifier (e.g., acetonitrile vs. methanol) can also influence stability and selectivity. It is advisable to prepare fresh mobile phase daily and ensure it is properly degassed.
Data on Cephalosporin Stability
The stability of this compound is expected to be influenced by factors similar to those affecting its parent compound, Cefotaxime.
Table 1: Effect of pH on Cefotaxime Stability
| pH Range | Stability | Primary Degradation Pathway |
| < 4.0 | Unstable | Acid-catalyzed hydrolysis of the β-lactam ring and lactonization of the desacetyl form.[1][2] |
| 4.3 - 6.2 | Optimal Stability | Slow, water-catalyzed cleavage of the β-lactam ring.[4] |
| > 7.0 | Unstable | Base-catalyzed hydrolysis of the β-lactam ring.[1] |
Table 2: Effect of Temperature on Cefotaxime Stability in Solution
| Temperature | Storage Time | Stability |
| 45°C | 2 hours | Maintained adequate stability.[5][6] |
| 25°C (Room Temp) | 24 hours | Maintained adequate stability.[5][6] |
| 5°C (Refrigerated) | 5 days | Stable.[5][6] |
| -10°C | Variable | Less stable than at 4°C, possibly due to freeze-thaw cycles.[3] |
| -70°C | Up to 1 year | Recommended for long-term storage of β-lactams.[3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the potential degradation products of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
HPLC-grade water
-
HPLC-grade acetonitrile and/or methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with UV or PDA detector
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at room temperature for various time points (e.g., 1, 2, 4, 8 hours). At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at room temperature and monitor at shorter intervals (e.g., 15, 30, 60 minutes) due to expected rapid degradation. Neutralize aliquots with 0.1 M HCl and dilute for analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for several hours, taking aliquots at different time points for analysis.
-
Thermal Degradation: Expose a solution of the lactone to a higher temperature (e.g., 60°C) for several hours and analyze at different time points.
-
Photolytic Degradation: Expose a solution of the lactone to UV light (e.g., 254 nm) and visible light for 24 hours and then analyze.
-
HPLC Analysis: Analyze all samples using a suitable HPLC method, monitoring for the appearance of new peaks and the decrease in the area of the parent lactone peak.
Protocol 2: Optimized HPLC Method for Minimizing On-Column Degradation
Objective: To provide a starting point for an HPLC method that minimizes the on-column degradation of this compound.
-
Column: A modern, high-purity silica C18 column with end-capping (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 20 mM Ammonium Acetate buffer, pH adjusted to 5.0 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase to elute the compound. A typical gradient might be 10% to 40% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: Monitor at a suitable UV wavelength (e.g., 254 nm or 270 nm).
-
Injection Volume: 10 µL.
-
Sample Diluent: Mobile Phase A or a mixture of water and acetonitrile that mimics the initial mobile phase composition.
Note: This is a starting method. Further optimization of the gradient, pH, and buffer type may be necessary based on the results of the forced degradation study and the specific requirements of the analysis.
Visualizations
Caption: Degradation pathway of Cefotaxime to this compound.
Caption: Workflow for troubleshooting on-column degradation of this compound.
References
- 1. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of cefotaxime sodium as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: LC-MS/MS Analysis of 3-Desacetyl Cefotaxime Lactone
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the LC-MS/MS analysis of 3-Desacetyl Cefotaxime lactone.
Frequently Asked Questions (FAQs)
Q1: What is the "matrix effect" in LC-MS/MS analysis?
A1: The matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[1][2] This phenomenon can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of quantitative results.[2][3] Electrospray ionization (ESI) is particularly susceptible to these effects.[4][5]
Q2: Why is my signal for this compound inconsistent or lower than expected in biological samples compared to pure standards?
A2: This is a classic sign of a significant matrix effect, most likely ion suppression.[2] Biological matrices like plasma and serum are complex mixtures containing high concentrations of endogenous components such as phospholipids, salts, and proteins. When quantifying low concentrations of your analyte, these co-extracted matrix components can compete for ionization in the MS source, leading to unreliable and irreproducible results.[4]
Q3: How can I determine if my assay is affected by matrix effects?
A3: There are two primary methods for assessing matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[3][6] A solution of the analyte is infused continuously into the MS detector post-column, and a blank matrix extract is injected. Dips or peaks in the baseline signal indicate the retention times where matrix components are causing interference.[6]
-
Quantitative Assessment (Post-Extraction Spike): This is the gold standard for quantifying the extent of the matrix effect.[1] It involves comparing the peak response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat (pure) solvent. The ratio of these responses is called the Matrix Factor (MF).[1]
Q4: What are the most common sources of matrix effects in plasma or serum analysis?
A4: Phospholipids are a major contributor to matrix-induced ionization suppression in plasma and serum samples. They are a major component of cell membranes and are often co-extracted with analytes during common sample preparation techniques like protein precipitation (PPT). Their co-elution with the target analyte can decrease sensitivity and reproducibility.
Q5: My stable isotope-labeled internal standard (SIL-IS) isn't fully correcting the variability. What could be the cause?
A5: While a SIL-IS is the best tool to compensate for matrix effects, issues can still arise.[3] One possibility is that the matrix effect is so severe and variable that it overwhelms the corrective ability of the internal standard.[2] Additionally, if the concentration of the SIL-IS is significantly higher than the analyte, it can itself contribute to ion suppression.[3] The most robust solution is always to develop a cleaner sample extract to minimize the matrix effect in the first place.[2][7]
Q6: Could the this compound be unstable during my sample preparation or storage?
A6: Yes, this is a critical consideration. The formation of the lactone from its precursor, 3-desacetylcefotaxime, is known to occur readily in acidic aqueous solutions.[8] Conversely, hydrolysis of the lactone ring can occur under different pH conditions. Therefore, the pH of your sample, extraction solvents, and final reconstituted solution must be carefully controlled to ensure you are accurately measuring the intended analyte without artificial formation or degradation.
Troubleshooting Guides
This section addresses specific problems you may encounter during your analysis.
Problem: Poor reproducibility and high %CV in quality control (QC) samples prepared in matrix, but not in solvent.
Likely Cause: Variable matrix effects between different lots of your biological matrix.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor reproducibility.
Solutions:
-
Quantify the Matrix Effect: Perform a matrix factor evaluation using at least six different lots of your biological matrix to understand the variability (See Protocol 1 ).[1]
-
Improve Sample Cleanup: The most effective way to combat matrix effects is to remove the interfering components before analysis.[7] Move from a simple protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) (See Protocols 2 and 3 ).
-
Optimize Chromatography: Adjust your LC gradient to better separate the analyte from the region of ion suppression identified by post-column infusion.[3] Consider trying a column with a different stationary phase (e.g., phenyl-hexyl) to alter selectivity.[2]
-
Use a SIL-IS: If not already in use, a stable isotope-labeled internal standard is the best way to compensate for unavoidable matrix effects, as it will be affected in the same way as the analyte.[3]
Problem: Low signal intensity and poor sensitivity for the analyte in matrix samples.
Likely Cause: Significant ion suppression.
Solutions:
-
Check for Phospholipids: In plasma or serum, phospholipids are a likely culprit. Use a sample preparation method designed to remove them, such as HybridSPE or a targeted LLE protocol (See Protocol 2 ).
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Dilute the Sample: A simple and effective approach, if sensitivity allows, is to dilute the sample.[9][10] This reduces the concentration of all matrix components introduced into the ion source.
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Reduce Injection Volume: Similar to dilution, injecting a smaller volume can lessen the impact of interfering compounds.[9]
-
Optimize MS Source Conditions: Adjust parameters like gas flows, temperature, and voltages to find conditions that are less susceptible to suppression.
-
Consider a Divert Valve: Program a divert valve to send the highly concentrated, early-eluting salts and late-eluting hydrophobic components to waste, preventing them from entering and fouling the MS source.[9]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Principle | Pros | Cons | Efficacy for Phospholipid Removal |
| Protein Precipitation (PPT) | Protein removal by denaturation with an organic solvent (e.g., acetonitrile). | Fast, simple, inexpensive, high-throughput. | Non-selective, does not effectively remove phospholipids or salts, leading to significant matrix effects.[7][9] | Poor[9] |
| Liquid-Liquid Extraction (LLE) | Analyte partitioning between two immiscible liquid phases. | Can provide a much cleaner extract than PPT.[9] | Can be labor-intensive, may have lower recovery for polar analytes, requires solvent optimization.[9] | Good (with appropriate solvent selection)[7] |
| Solid-Phase Extraction (SPE) | Analyte isolation on a solid sorbent with subsequent elution. | Highly selective, provides very clean extracts, can reduce matrix effects significantly.[9] | More expensive, requires method development. | Excellent (especially with targeted phases like HybridSPE) |
Table 2: Interpretation of Quantitative Matrix Factor (MF) Results
| Matrix Factor (MF) Value | %CV Across Lots | Interpretation | Recommended Action |
| 0.95 - 1.05 | ≤ 5% | Negligible matrix effect. | Proceed with validation. |
| 0.85 - 1.15 | ≤ 15% | Acceptable matrix effect, likely correctable with a SIL-IS. | Method is likely acceptable. Confirm with validation QCs. |
| < 0.85 | > 15% | Significant and variable ion suppression. | Method requires optimization. Improve sample preparation and/or chromatography. |
| > 1.15 | > 15% | Significant and variable ion enhancement. | Method requires optimization. Improve sample preparation and/or chromatography. |
Acceptance criteria are based on typical regulatory guidance.[2]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Matrix Factor Calculation)
This protocol determines the quantitative impact of the matrix on analyte ionization.
-
Prepare Set A (Neat Solution): Spike the analyte and internal standard (if used) into the final mobile phase or reconstitution solvent at two concentrations (low and high QC levels). Analyze these samples (n=6).
-
Prepare Set B (Post-Spiked Matrix): Process blank matrix samples from at least six different sources/lots through the entire extraction procedure.[1] Before the final evaporation step, spike the extracts with the analyte and IS to the same final concentrations as in Set A. Analyze these samples.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Mean Peak Area in Set A)
-
-
Evaluate Results: Calculate the mean MF and the coefficient of variation (%CV) across the different matrix lots. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[1] Refer to Table 2 for interpretation.
Protocol 2: Liquid-Liquid Extraction (LLE) for Phospholipid Removal
This protocol uses a non-polar solvent to remove lipids before extracting the analyte.
-
Sample Pre-treatment: To 100 µL of plasma, add the internal standard.
-
Phospholipid Removal (Optional but Recommended): Add 500 µL of a non-polar solvent like hexane. Vortex and centrifuge. Discard the upper hexane layer, which contains lipids.[7]
-
Analyte Extraction: To the remaining aqueous layer, add 500 µL of a moderately polar, water-immiscible solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Phase Separation: Vortex thoroughly and centrifuge to separate the layers.
-
Evaporation & Reconstitution: Transfer the organic (upper) layer to a clean tube, evaporate to dryness under nitrogen, and reconstitute in mobile phase for LC-MS/MS analysis.
Analyte Stability & Degradation Pathway
Controlling the stability of 3-Desacetyl Cefotaxime and its lactone form is crucial for accurate quantification. The conversion is pH-dependent.
Caption: Cefotaxime degradation and lactone formation pathway.
This diagram illustrates that the equilibrium between 3-Desacetyl Cefotaxime and its lactone form is influenced by pH.[8] Maintaining a consistent and appropriate pH throughout sample handling, extraction, and final analysis is paramount to prevent interconversion and ensure data integrity.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. providiongroup.com [providiongroup.com]
Technical Support Center: Enhanced Sensitivity for Low-Level Detection of 3-Desacetyl Cefotaxime Lactone
Welcome to the technical support center for the analysis of 3-Desacetyl Cefotaxime lactone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Troubleshooting Guides
This section addresses specific issues that may arise during the low-level detection of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) for this compound | - Interaction with residual silanols on the HPLC column.- Inappropriate mobile phase pH.- Column degradation or contamination. | - Use a base-deactivated silica (BDS) column.[1]- Adjust the mobile phase pH. A pH of 6.15 has been used successfully in some methods.[1]- Flush the column with a strong solvent or replace the column if necessary. |
| Low sensitivity or inability to detect the lactone at low levels | - Suboptimal detector wavelength.- Inefficient sample extraction and concentration.- Matrix effects from the sample (e.g., plasma, urine).- Instability of the lactone during sample preparation or analysis. | - Optimize the UV detector wavelength. Wavelengths between 235 nm and 270 nm have been reported for cefotaxime and its metabolites.[1][2]- Employ solid-phase extraction (SPE) for sample clean-up and concentration.- Use a matrix-matched calibration curve to compensate for matrix effects.- Keep samples on ice or at 4°C during preparation and analysis to minimize degradation. |
| Inconsistent retention times | - Fluctuations in mobile phase composition.- Temperature variations.- Pump malfunction or leaks in the HPLC system. | - Prepare the mobile phase fresh daily and ensure thorough mixing and degassing.- Use a column oven to maintain a consistent temperature.[1]- Perform regular maintenance on the HPLC system, including checking for leaks and ensuring proper pump performance. |
| Presence of interfering peaks | - Contamination from sample collection tubes, solvents, or reagents.- Co-elution of other metabolites or endogenous compounds. | - Use high-purity solvents and reagents.- Optimize the chromatographic gradient to improve the separation of the analyte from interfering peaks.- Employ a more selective detection method, such as tandem mass spectrometry (LC-MS/MS). |
Frequently Asked Questions (FAQs)
1. What is the typical metabolic pathway leading to the formation of this compound?
Cefotaxime is metabolized in the liver. The primary metabolic pathway involves the hydrolysis of the acetyl group to form desacetylcefotaxime. This active metabolite can then undergo lactonization to form the inactive this compound.[1][3]
Cefotaxime Metabolic Pathway
2. What are the recommended analytical techniques for low-level detection of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique.[2][4] For enhanced sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[5]
3. How can I improve the extraction efficiency of the lactone from biological samples like plasma or urine?
Solid-Phase Extraction (SPE) is a highly effective technique for extracting and concentrating this compound from biological fluids. It helps in removing proteins and other interfering substances, leading to a cleaner sample and improved sensitivity.
4. What are the critical parameters to consider when developing an HPLC method for this analysis?
Key parameters to optimize include the choice of stationary phase (a C18 or BDS column is common), the mobile phase composition (typically a mixture of a buffer and an organic solvent like acetonitrile or methanol), the pH of the mobile phase, the column temperature, and the detector wavelength.[1][6][7]
Quantitative Data Summary
The following table summarizes the performance of different analytical methods for the detection of cefotaxime and its metabolites.
| Analytical Method | Analyte(s) | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-UV | Cefotaxime | Pharmaceutical Formulation | 35.5 ng/mL | 107.6 ng/mL | [1] |
| HPLC-UV | Cefotaxime & Desacetylcefotaxime | Serum | 0.3 µg/mL | - | [4] |
| HPLC-UV | Cefaclor, Cephalexin, Cefadroxil | Pharmaceutical Dosage Forms | 0.06 - 0.09 µg/mL | 0.20 - 0.29 µg/mL | [6] |
| HPLC-UV | Eight Cephalosporins | Pharmaceutical Formulations | 0.018 - 0.03 µg/mL | 0.056 - 0.09 µg/mL | [7] |
Experimental Protocols
Protocol 1: HPLC-UV Method for the Determination of Cefotaxime and its Metabolites
This protocol is a general guideline based on commonly reported HPLC methods.[1][4]
1. Sample Preparation (Plasma) a. To 1 mL of plasma, add 2 mL of acetonitrile to precipitate proteins. b. Vortex for 1 minute. c. Centrifuge at 10,000 x g for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. e. Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate buffer (pH 6.15) and methanol (e.g., 87:13 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: UV at 235 nm.
Protocol 2: LC-MS/MS Method for Enhanced Sensitivity
This protocol outlines a general approach for developing a highly sensitive LC-MS/MS method.
1. Sample Preparation (as in Protocol 1)
2. LC Conditions
-
Column: A suitable C18 or similar reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a gradient elution to achieve optimal separation.
-
Flow Rate: Adjust according to the column dimensions (typically 0.2-0.5 mL/min for analytical columns).
-
Injection Volume: 5-10 µL.
3. MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: Determine the specific m/z transitions for this compound by infusing a standard solution.
-
Collision Energy and other MS parameters: Optimize these parameters to maximize the signal intensity of the product ions.
References
- 1. ojs.wiserpub.com [ojs.wiserpub.com]
- 2. repositorio.unesp.br [repositorio.unesp.br]
- 3. karger.com [karger.com]
- 4. Assay of cefotaxime by high-pressure-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. farm.ucl.ac.be [farm.ucl.ac.be]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. sysrevpharm.org [sysrevpharm.org]
Troubleshooting poor recovery of 3-Desacetyl Cefotaxime lactone during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of 3-Desacetyl Cefotaxime lactone during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is a metabolite of the third-generation cephalosporin antibiotic, Cefotaxime. It is formed from the primary active metabolite, desacetylcefotaxime, particularly under acidic conditions.[1] Accurate quantification of this lactone is crucial for pharmacokinetic and drug metabolism studies to fully understand the disposition of Cefotaxime in the body.
Q2: What are the key chemical properties of this compound to consider during sample preparation?
A2: Key properties include its molecular weight of 395.41 g/mol , a predicted pKa of approximately 8.25, and very low solubility in water (0.4 g/L at 25°C).[2] It is soluble in dimethyl sulfoxide (DMSO).[3] Its stability is pH-dependent, with formation favored in highly acidic environments.[1]
Q3: Which sample preparation techniques are most common for this compound?
A3: The most common techniques for cephalosporins and their metabolites, including this compound, are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[4][5] The choice of method depends on the sample matrix (e.g., plasma, urine), required sensitivity, and available equipment.[5]
Q4: What are the initial steps to take when troubleshooting poor recovery?
A4: First, verify the integrity of your analytical system by injecting a known standard to ensure proper functioning of the instrument (e.g., HPLC, LC-MS/MS). Then, systematically evaluate each step of your sample preparation protocol to identify where the analyte is being lost. This can be done by collecting and analyzing fractions from the loading, washing, and elution steps.
Troubleshooting Guides
Poor recovery of this compound can often be attributed to issues within the sample preparation workflow. Below are detailed troubleshooting guides for Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Solid-Phase Extraction (SPE) Troubleshooting
// Paths from Analyte in Load load_issue_1 [label="Improper Conditioning:\n- Ensure sorbent is wetted\n with organic solvent then\n aqueous solution.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; load_issue_2 [label="Incorrect pH:\n- Adjust sample pH to be\n ~2 units below pKa (~pH 6) for\n reversed-phase to ensure\n analyte is neutral.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; load_issue_3 [label="Wrong Sorbent:\n- Consider a different sorbent\n (e.g., mixed-mode or\n polymeric).", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Paths from Analyte in Wash wash_issue_1 [label="Wash Solvent Too Strong:\n- Decrease organic content\n in wash solvent.\n- Use a weaker solvent.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Paths from No Analyte in Elution elution_issue_1 [label="Irreversible Binding:\n- Elution solvent too weak.\n Increase organic strength or\n change solvent.\n- Add modifier (e.g., acid/base)\n to disrupt secondary interactions.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; elution_issue_2 [label="Insufficient Elution Volume:\n- Increase volume of\n elution solvent.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; degradation [label="Analyte Degradation:\n- Avoid extreme pH and high\n temperatures.\n- Process samples quickly.", fillcolor="#EA4335", fontcolor="#FFFFFF"];
end [label="Optimized Recovery", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_fractions; check_fractions -> analyte_in_load; analyte_in_load -> analyte_in_wash [label="No"]; analyte_in_load -> load_issue_1 [label="Yes"]; load_issue_1 -> load_issue_2; load_issue_2 -> load_issue_3; load_issue_3 -> end;
analyte_in_wash -> no_analyte [label="No"]; analyte_in_wash -> wash_issue_1 [label="Yes"]; wash_issue_1 -> end;
no_analyte -> elution_issue_1 [label="No"]; no_analyte -> end [label="Yes"]; elution_issue_1 -> elution_issue_2; elution_issue_2 -> degradation; degradation -> end; } end_dot Caption: Troubleshooting workflow for poor SPE recovery.
Problem: Low or no recovery of this compound after SPE.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Analyte lost in loading step | 1. Improper Conditioning: Ensure the sorbent is activated with an organic solvent (e.g., methanol) followed by equilibration with an aqueous solution similar in pH to the sample. 2. Incorrect Sample pH: For reversed-phase SPE, adjust the sample pH to be approximately 2 units below the analyte's pKa (~pH 6) to ensure it is in a neutral, more retentive form. 3. Inappropriate Sorbent: The lactone is a polar compound. If using a standard C18 sorbent, retention may be poor. Consider a polymeric sorbent or a mixed-mode cation exchange sorbent. | Improved retention of the analyte on the SPE cartridge. |
| Analyte lost in wash step | 1. Wash Solvent is Too Strong: The organic content of the wash solvent may be prematurely eluting the analyte. Decrease the percentage of organic solvent in the wash step. 2. Incorrect pH of Wash Solvent: Ensure the pH of the wash solvent maintains the neutral state of the analyte on a reversed-phase sorbent. | Removal of interferences without significant loss of the analyte. |
| Analyte retained on the sorbent | 1. Elution Solvent is Too Weak: The elution solvent may not be strong enough to desorb the analyte. Increase the organic strength (e.g., higher percentage of methanol or acetonitrile). 2. Secondary Interactions: The analyte may have secondary interactions with the sorbent. Add a modifier to the elution solvent (e.g., a small amount of acid or base) to disrupt these interactions. 3. Insufficient Elution Volume: The volume of the elution solvent may not be adequate. Increase the elution volume or perform a second elution. | Complete elution of the analyte from the sorbent. |
| Analyte degradation | 1. pH Instability: this compound is formed from its precursor in highly acidic conditions.[1] Extreme pH during the SPE process could potentially lead to degradation. Maintain pH in the range of 4-7 where possible. 2. Temperature Effects: Process samples at room temperature or below to minimize degradation. Avoid prolonged exposure to harsh conditions. | Minimized degradation and improved recovery of the intact lactone. |
Liquid-Liquid Extraction (LLE) Troubleshooting
// Paths from Analyte in Aqueous Phase aqueous_issue_1 [label="Incorrect pH:\n- Adjust aqueous phase pH to\n ~2 units below pKa (~pH 6)\n to neutralize the analyte.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; aqueous_issue_2 [label="Solvent Polarity Mismatch:\n- Use a more polar organic\n solvent (e.g., ethyl acetate).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; aqueous_issue_3 [label="Salting Out:\n- Add neutral salt (e.g., NaCl)\n to the aqueous phase to\n increase partitioning into the\n organic phase.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Paths from Emulsion Formation emulsion_issue_1 [label="Vigorous Mixing:\n- Gently invert the mixture\n instead of vigorous shaking.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; emulsion_issue_2 [label="Centrifugation:\n- Centrifuge the sample to\n break the emulsion.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Paths from Low Overall Recovery degradation_lle [label="Analyte Degradation:\n- Avoid extreme pH and high\n temperatures.\n- Process samples quickly.", fillcolor="#EA4335", fontcolor="#FFFFFF"];
end [label="Optimized Recovery", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_phases; check_phases -> analyte_in_aqueous; analyte_in_aqueous -> emulsion [label="No"]; analyte_in_aqueous -> aqueous_issue_1 [label="Yes"]; aqueous_issue_1 -> aqueous_issue_2; aqueous_issue_2 -> aqueous_issue_3; aqueous_issue_3 -> end;
emulsion -> low_overall_recovery [label="No"]; emulsion -> emulsion_issue_1 [label="Yes"]; emulsion_issue_1 -> emulsion_issue_2; emulsion_issue_2 -> end;
low_overall_recovery -> degradation_lle [label="Yes"]; low_overall_recovery -> end [label="No, recovery is good"]; degradation_lle -> end; } end_dot Caption: Troubleshooting workflow for poor LLE recovery.
Problem: Low or no recovery of this compound after LLE.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Analyte remains in the aqueous phase | 1. Incorrect pH: The pH of the aqueous phase may be too high, causing the analyte to be ionized and more soluble in the aqueous layer. Adjust the pH to ~6 to neutralize the molecule.[6] 2. Solvent Polarity Mismatch: The organic solvent may not be polar enough to efficiently extract the lactone. Try a more polar, water-immiscible solvent like ethyl acetate.[6] 3. Insufficient Partitioning: To enhance the transfer of the analyte to the organic phase, add a neutral salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase. This "salting-out" effect reduces the solubility of the analyte in the aqueous layer.[6] | Increased partitioning of the analyte into the organic phase. |
| Emulsion formation | 1. Vigorous Mixing: Shaking the mixture too vigorously can lead to the formation of an emulsion. Gently invert the extraction vessel multiple times instead. 2. High Concentration of Lipids/Proteins: If an emulsion forms, try centrifuging the sample to break the emulsion. Filtering the sample through glass wool can also be effective. | Clear separation of the aqueous and organic layers. |
| Analyte degradation | 1. pH Instability: As with SPE, extreme pH values can lead to degradation. Maintain a pH between 4 and 7 during the extraction process. 2. Temperature Effects: Perform the extraction at room temperature or on ice to minimize any potential thermal degradation. | Improved recovery of the intact analyte. |
Data Presentation
The following tables summarize expected recovery data for Cefotaxime and its metabolites based on different sample preparation techniques. Note that specific recovery data for this compound is limited; therefore, data for the parent drug and primary metabolite are provided as a reference.
Table 1: Expected Recovery of Cefotaxime and Desacetylcefotaxime using Protein Precipitation from Plasma
| Precipitating Agent | Analyte | Mean Recovery (%) | Precision (%RSD) | Reference |
| Acetonitrile | Cefotaxime | 88 - 101 | <12 | [1] |
| Acetonitrile | Desacetylcefotaxime | 88 - 101 | <12 | [1] |
| Acetonitrile | Desacetylcefotaxime lactone | 88 - 101 | <12 | [1] |
Table 2: Influence of Extraction Method on Metabolite Coverage (General)
| Extraction Method | Relative Number of Detected Features | Key Advantages | Reference |
| Protein Precipitation (Methanol) | Highest | Simple, fast | [7] |
| Protein Precipitation (Acetonitrile) | High | Cleaner extracts than methanol | |
| Solid-Phase Extraction (SPE) | Moderate | High selectivity, good for dilute samples | [5] |
| Liquid-Liquid Extraction (LLE) | Moderate | Good for removing lipids, can be selective |
Experimental Protocols
Protocol 1: Protein Precipitation for the Analysis of this compound in Plasma
This protocol is adapted from a validated method for the simultaneous determination of Cefotaxime and its metabolites in plasma.[1]
Materials:
-
Human plasma sample
-
Acetonitrile (HPLC grade)
-
Internal standard solution (e.g., a structurally similar cephalosporin)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or an HPLC vial.
-
The sample is now ready for analysis by LC-MS/MS or HPLC.
Protocol 2: General Solid-Phase Extraction (SPE) for Cephalosporins from an Aqueous Matrix
This is a general starting protocol that should be optimized for this compound.
Materials:
-
SPE cartridge (e.g., Polymeric Reversed-Phase)
-
Methanol (HPLC grade)
-
Deionized water
-
pH adjustment solutions (e.g., formic acid, ammonium hydroxide)
-
SPE vacuum manifold
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Adjust the pH of the sample to ~6 with formic acid. Load the sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase for analysis.
Protocol 3: General Liquid-Liquid Extraction (LLE) for Cephalosporins from an Aqueous Matrix
This is a general starting protocol that requires optimization.
Materials:
-
Aqueous sample
-
Ethyl acetate (or another suitable water-immiscible organic solvent)
-
pH adjustment solutions
-
Sodium chloride (optional)
-
Glass extraction tubes
-
Centrifuge
Procedure:
-
Place 1 mL of the aqueous sample into a glass extraction tube.
-
Adjust the pH of the sample to ~6.
-
(Optional) Add sodium chloride to saturate the aqueous phase.
-
Add 3 mL of ethyl acetate to the tube.
-
Gently mix by inverting the tube for 5-10 minutes.
-
Centrifuge at 2,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase for analysis.
References
- 1. Liquid chromatographic determination of the plasma concentrations of cefotaxime and desacetylcefotaxime in plasma of critically ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Bioanalysis of Cephalosporins Toward Green Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of several methods used for the determination of cephalosporins. Analysis of cephalexin in pharmaceutical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Bioanalysis of Cephalosporins Toward Green Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent analytical methods for cephalosporins in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Mobile Phase for Separation of Cefotaxime Impurities
Welcome to the technical support center for the chromatographic separation of cefotaxime and its impurities. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase to separate cefotaxime and its known impurities?
A common and effective starting point for reversed-phase HPLC analysis of cefotaxime and its related substances is a gradient elution using a buffered aqueous phase and an organic modifier. A typical mobile phase consists of a phosphate or ammonium acetate buffer (pH 6.0-7.0) as the aqueous phase (Mobile Phase A) and acetonitrile or methanol as the organic phase (Mobile Phase B).[1][2] The optimal pH for cefotaxime stability and separation is often found in the range of 4.5 to 6.5.[3]
Q2: Which type of column, C8 or C18, is more suitable for cefotaxime impurity profiling?
Both C8 and C18 columns can be used effectively for the separation of cefotaxime and its impurities.[1][2][4][5][6][7]
-
C18 columns have a longer alkyl chain, leading to greater hydrophobicity and generally providing stronger retention for non-polar compounds. This can be advantageous for resolving closely eluting, less polar impurities.[4][5][6]
-
C8 columns have a shorter alkyl chain, resulting in less retention and potentially faster analysis times.[1][4][5][6][7] They can be a good choice for separating more polar impurities or when a shorter run time is desired.
The choice between C8 and C18 will depend on the specific impurity profile of the sample and the desired chromatographic resolution and run time. It is often beneficial to screen both column types during method development.
Q3: My peaks are tailing. What are the common causes and how can I fix it?
Peak tailing is a frequent issue in HPLC and can be caused by several factors in the analysis of cefotaxime and its basic impurities.[8][9][10]
-
Secondary Interactions: Interactions between basic analytes and acidic residual silanol groups on the silica-based column packing are a primary cause.
-
Solution: Lowering the mobile phase pH (e.g., to pH 3-4) can suppress the ionization of silanol groups, minimizing these interactions. Using a highly deactivated (end-capped) column can also significantly reduce tailing.[8]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the likely cause.[10]
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column inlet or degradation of the stationary phase can cause tailing.
-
Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent. If the problem persists, the column may need to be replaced.[8]
-
-
Inappropriate Mobile Phase pH: A mobile phase pH close to the pKa of an analyte can result in the presence of both ionized and non-ionized forms, leading to peak tailing.[11][12]
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa.[13]
-
Q4: I am observing poor resolution between two critical impurity peaks. What steps can I take to improve it?
Improving the resolution between closely eluting peaks often requires a systematic approach to mobile phase optimization.
-
Adjust Organic Solvent Percentage: In reversed-phase chromatography, decreasing the percentage of the organic solvent in the mobile phase will generally increase retention times and can improve the separation of less retained peaks. For gradient elution, a shallower gradient can enhance resolution.
-
Modify Mobile Phase pH: Altering the pH of the aqueous mobile phase can significantly impact the selectivity of the separation, especially for ionizable compounds like cefotaxime and its impurities.[11][12] A small change in pH can alter the elution order of impurities.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.
-
Buffer Concentration: Optimizing the buffer concentration can sometimes improve peak shape and resolution.
-
Temperature: Adjusting the column temperature can influence selectivity. Lower temperatures often increase retention and may improve resolution, while higher temperatures can decrease viscosity and improve efficiency.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silanols | Lower mobile phase pH; use an end-capped column.[8] |
| Column overload | Dilute the sample.[10] | |
| Column contamination/void | Use a guard column; flush or replace the analytical column.[8] | |
| Mobile phase pH near analyte pKa | Adjust pH to be >1.5 units from pKa.[11][13] | |
| Poor Resolution | Inadequate separation power | Optimize the gradient slope (make it shallower). |
| Insufficient selectivity | Adjust mobile phase pH; change the organic solvent (e.g., ACN to MeOH).[11][12] | |
| Low column efficiency | Ensure the column is in good condition; check for extra-column dead volume. | |
| Retention Time Shifts | Inconsistent mobile phase preparation | Prepare mobile phase fresh daily and ensure accurate composition. |
| Fluctuations in column temperature | Use a column oven to maintain a constant temperature.[14] | |
| Column equilibration issues | Ensure the column is adequately equilibrated between injections, especially in gradient elution.[15] | |
| Changes in mobile phase pH over time | Use a buffer and ensure it is within its effective buffering range. | |
| Split Peaks | Sample solvent incompatible with mobile phase | Dissolve the sample in the initial mobile phase if possible. |
| Column inlet blockage or void | Reverse-flush the column (if permissible by the manufacturer) or replace the column. | |
| Co-elution of an interfering compound | Modify the mobile phase to improve separation or use a more selective detector.[8] |
Experimental Protocols
General Protocol for Cefotaxime Impurity Profiling by RP-HPLC
This protocol provides a general starting point for method development. Optimization will be required based on the specific impurities and instrumentation.
-
Column: C18 or C8, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Ammonium Acetate, pH adjusted to 6.25 with acetic acid.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Program:
-
Start with a scouting gradient (e.g., 5% to 95% B over 30 minutes) to determine the elution profile of the impurities.
-
Based on the scouting run, develop a more optimized gradient to resolve critical pairs. A shallower gradient over the region where impurities elute is often beneficial.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the cefotaxime sample in Mobile Phase A or a mixture of water and acetonitrile to a suitable concentration (e.g., 1 mg/mL).
Forced Degradation Study Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[16]
-
Acid Hydrolysis: Dissolve cefotaxime in 0.1 N HCl and heat at 60-80°C for a specified time (e.g., 1-2 hours). Neutralize with 0.1 N NaOH before injection.[1][16]
-
Base Hydrolysis: Dissolve cefotaxime in 0.1 N NaOH and keep at room temperature for a specified time (e.g., 30 minutes). Neutralize with 0.1 N HCl before injection.[1][16]
-
Oxidative Degradation: Dissolve cefotaxime in a solution of 3% hydrogen peroxide and keep at room temperature for a specified time.[16]
-
Thermal Degradation: Store the solid cefotaxime powder or a solution at an elevated temperature (e.g., 80°C) for a specified period.[18]
Data Presentation
Table 1: Comparison of Mobile Phase Parameters for Cefotaxime Impurity Separation
| Reference | Column | Mobile Phase A | Mobile Phase B | Elution Type | pH |
| Waters XBridge Shield RP18 | 20 mM Ammonium Acetate | Methanol | Gradient | 6.25 | |
| [2] | SS Wakosil II C8 | Ammonium Acetate Buffer | Acetonitrile | Isocratic (85:15) | 6.8 |
| [16] | BDS C18 | Phosphate Buffer | Methanol | Isocratic | 6.15 |
| [1] | Venusil XBP C8 | Ammonium Acetate | Acetonitrile | Isocratic (85:15) | 6.12 |
Visualizations
Caption: A troubleshooting workflow for common HPLC issues.
Caption: A general workflow for HPLC method development.
References
- 1. japsonline.com [japsonline.com]
- 2. Development and validation of RP-HPLC method for estimation of Cefotaxime sodium in marketed formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics and mechanism of degradation of cefotaxime sodium in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 5. pharmatimesofficial.com [pharmatimesofficial.com]
- 6. hawach.com [hawach.com]
- 7. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. youtube.com [youtube.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 13. veeprho.com [veeprho.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Selection of suitable operating conditions to minimize the gradient equilibration time in the separation of drugs by Ultra-High-Pressure Liquid Chromatography with volatile (mass spectrometry-compatible) buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ojs.wiserpub.com [ojs.wiserpub.com]
- 17. Method Improving for Isolation and Characterization of Allergy-Inducing Polymer Impurities in Cefotaxime Sodium Medicines Available From Pharmaceutical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Physicochemical Stability of Cefotaxime Sodium in Polypro... [degruyterbrill.com]
Preventing hydrolysis of 3-Desacetyl Cefotaxime lactone in aqueous solutions
Welcome to the Technical Support Center for 3-Desacetyl Cefotaxime Lactone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
Troubleshooting Guides
This section addresses common issues encountered during the handling and analysis of this compound in aqueous solutions.
Issue 1: Rapid degradation of the lactone is observed in my aqueous solution.
-
Question: I've prepared an aqueous solution of this compound, and subsequent analysis shows a significant decrease in its concentration. What could be the cause?
-
Answer: The primary cause of degradation for this compound in aqueous solutions is hydrolysis, particularly of the β-lactam ring. This process is highly dependent on the pH and temperature of the solution. Both acidic and alkaline conditions can catalyze the hydrolysis of the β-lactam ring.[1] The lactone itself is formed from its parent compound, cefotaxime, under acidic conditions, but the lactone ring can also be susceptible to hydrolysis.
Troubleshooting Steps:
-
Verify Solution pH: Immediately measure the pH of your aqueous solution. The stability of cephalosporins, and by extension their lactone derivatives, is generally greatest in the pH range of 4.5 to 6.5.
-
Control Temperature: Ensure your solution is maintained at a low temperature (2-8 °C) unless your experimental protocol requires otherwise. Elevated temperatures significantly accelerate the rate of hydrolysis.
-
Buffer Selection: The type of buffer used can influence the rate of degradation. For instance, phosphate buffers are commonly used for stability studies. It has been noted for the parent compound, cefotaxime, that carbonate and borate buffers can increase degradation rates, while acetate buffers may decrease them.[1]
-
Minimize Storage Time: Prepare solutions fresh whenever possible and minimize the storage time before use.
Issue 2: I am seeing unexpected peaks in my chromatogram when analyzing the lactone.
-
Question: My HPLC analysis of this compound shows the appearance of new, unidentified peaks over time. What are these?
-
Answer: These new peaks are likely degradation products resulting from the hydrolysis of the lactone. The primary degradation pathway for cephalosporins involves the opening of the β-lactam ring.[1] Further degradation of the molecule can also occur.
Troubleshooting Steps:
-
Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study. This involves intentionally exposing the lactone to stress conditions (e.g., strong acid, strong base, oxidation, heat) to generate the degradants. This will help in confirming if the unknown peaks in your experimental samples correspond to degradation products.
-
Mass Spectrometry (MS) Analysis: Couple your HPLC system to a mass spectrometer to determine the mass-to-charge ratio (m/z) of the unknown peaks. This information is invaluable for proposing the structures of the degradation products.
-
Review Literature on Cephalosporin Degradation: The degradation pathways of various cephalosporins have been studied. Reviewing this literature can provide insights into the likely structures of the degradation products you are observing.[2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of hydrolysis for this compound?
A1: The primary mechanism of hydrolysis for this compound in aqueous solution is the cleavage of the β-lactam ring. This reaction is catalyzed by both hydrogen (acidic conditions) and hydroxide (alkaline conditions) ions.[1]
Q2: What is the optimal pH for the stability of this compound in an aqueous solution?
A2: While specific data for the lactone is limited, based on the stability of the parent compound, cefotaxime, the optimal pH range for stability is expected to be between 4.5 and 6.5.
Q3: How does temperature affect the stability of the lactone?
A3: Like most chemical reactions, the rate of hydrolysis of this compound increases with temperature. Therefore, to minimize degradation, it is recommended to store aqueous solutions at refrigerated temperatures (2-8 °C).
Q4: Are there any formulation strategies to prevent the hydrolysis of the lactone?
A4: Yes, several strategies can be employed:
-
pH Control: Maintaining the pH of the solution within the optimal stability range (4.5-6.5) using an appropriate buffer system is crucial.
-
Lyophilization: For long-term storage, lyophilizing (freeze-drying) the compound to remove water can prevent hydrolysis. The lactone can then be reconstituted in the desired aqueous solvent immediately before use.
-
Use of Co-solvents: In some cases, the addition of non-aqueous co-solvents can reduce the water activity and slow down hydrolysis. However, the compatibility of these co-solvents with the intended application must be verified.
Q5: What analytical techniques are suitable for monitoring the hydrolysis of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for monitoring the concentration of this compound and its degradation products over time.[1][3] A stability-indicating HPLC method should be developed and validated to ensure that the peak for the intact lactone is well-resolved from any potential degradation products.
Data Presentation
The following table provides illustrative data on the influence of pH and temperature on the degradation of a cephalosporin lactone in an aqueous solution. Note: These are representative values based on the known behavior of cephalosporins and are intended for comparative purposes. Actual degradation rates for this compound should be determined experimentally.
| pH | Temperature (°C) | Half-life (t½) (hours) |
| 2.0 | 25 | < 12 |
| 4.5 | 25 | > 100 |
| 6.0 | 25 | > 150 |
| 8.0 | 25 | < 24 |
| 6.0 | 4 | > 500 |
| 6.0 | 40 | < 48 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for developing an HPLC method to monitor the stability of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Phosphate buffer components (e.g., monobasic potassium phosphate, dibasic sodium phosphate)
-
HPLC grade water
-
Acids (e.g., hydrochloric acid, phosphoric acid) and bases (e.g., sodium hydroxide) for pH adjustment
2. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of phosphate buffer (pH adjusted to 6.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 235 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
3. Method Development and Validation:
-
Specificity: Perform forced degradation studies (see Protocol 2) to ensure the method can separate the intact lactone from its degradation products.
-
Linearity: Prepare a series of standard solutions of the lactone at different concentrations to establish the linearity of the detector response.
-
Accuracy and Precision: Determine the accuracy and precision of the method by analyzing samples of known concentrations.
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the lactone to identify potential degradation products and to establish the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and a small amount of organic solvent like acetonitrile or DMSO to aid solubility) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) and take samples at various time points. Neutralize the samples before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature and take samples at various time points. Neutralize the samples before HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%). Incubate at room temperature and take samples at various time points.
-
Thermal Degradation: Expose the solid lactone and a solution of the lactone to elevated temperatures (e.g., 80 °C) and analyze at different time points.
-
Photolytic Degradation: Expose a solution of the lactone to UV light in a photostability chamber and analyze at different time points.
3. Analysis:
-
Analyze the stressed samples using the developed stability-indicating HPLC method (Protocol 1).
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify the degradation product peaks.
Visualizations
References
Technical Support Center: 3-Desacetyl Cefotaxime Lactone Stability Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability of 3-Desacetyl Cefotaxime lactone.
Troubleshooting Guides
This section addresses common issues encountered during the stability testing of this compound, helping you to identify and resolve sources of variability in your experimental results.
Issue 1: High Variability in Lactone Concentration Between Replicate Injections in HPLC Analysis
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample pH | The equilibrium between 3-Desacetyl Cefotaxime and its lactone form is highly pH-dependent. Small variations in sample pH can lead to significant differences in the measured lactone concentration. Ensure that the pH of all samples and standards is consistent and controlled, ideally within the optimal stability range of pH 4.5-6.5.[1] |
| Sample Degradation in Autosampler | This compound can be unstable at room temperature. If the autosampler is not cooled, the lactone may degrade over the course of a long analytical run, leading to decreasing concentrations in later injections. Use a cooled autosampler (set to 2-8 °C) to minimize degradation. |
| Inadequate Mobile Phase Buffering | If the mobile phase has insufficient buffering capacity, the sample injection can alter the local pH on the column, affecting the retention time and peak shape of the lactone. Ensure your mobile phase buffer is at an appropriate concentration to maintain a stable pH. |
| Injector Carryover | Residual sample from a previous injection can carry over into the next, leading to artificially high results. Implement a robust injector wash protocol between samples, using a strong solvent to ensure the complete removal of any residue. |
Issue 2: Drifting Retention Times for the Lactone Peak
| Possible Cause | Troubleshooting Steps |
| Changes in Mobile Phase Composition | Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can alter the elution strength, causing retention time drift. Prepare fresh mobile phase daily and keep solvent bottles capped. |
| Column Temperature Fluctuations | Variations in ambient temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to shifts in retention time. Use a column oven to maintain a constant and consistent temperature. |
| Column Equilibration | Insufficient equilibration of the HPLC column with the mobile phase before starting the analytical run can cause retention times to drift, especially at the beginning of a sequence. Ensure the column is thoroughly equilibrated until a stable baseline is achieved. |
| Column Contamination or Degradation | Accumulation of contaminants from the sample matrix on the column can alter its chromatographic properties. The silica-based packing of reversed-phase columns can also degrade at high pH. Use a guard column and appropriate sample preparation techniques to protect the analytical column. If the column is suspected to be the issue, try washing it with a strong solvent or replacing it. |
Issue 3: Appearance of Unexpected Peaks or Poor Peak Shape
| Possible Cause | Troubleshooting Steps |
| Formation of Degradation Products | Under stress conditions such as high temperature or extreme pH, this compound can degrade further, leading to the appearance of new peaks. This is particularly relevant in forced degradation studies. |
| Co-elution with Other Impurities | The analytical method may not be specific enough to separate the lactone from other related substances or impurities in the sample. Method optimization, such as adjusting the mobile phase composition or gradient, may be necessary. |
| Sample Overload | Injecting too concentrated a sample can lead to peak fronting or tailing. Dilute the sample to an appropriate concentration within the linear range of the detector. |
| Poorly Packed Column Bed | A void or channel in the column packing can result in peak splitting or tailing. This can be caused by pressure shocks or operating at a high pH. If this is suspected, the column may need to be replaced. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Cefotaxime that leads to the formation of this compound?
A1: The degradation of Cefotaxime in aqueous solution involves two main parallel reactions: the cleavage of the β-lactam ring and the de-esterification at the C-3 position to form 3-Desacetyl Cefotaxime.[1] In a highly acidic medium, the deacetylated derivative is readily converted to the this compound.[2]
Q2: What is the optimal pH range for the stability of Cefotaxime and its desacetyl metabolite?
A2: The maximum stability of Cefotaxime sodium in aqueous solution is observed in the pH range of 4.5-6.5.[1] Deviations from this pH range, especially towards acidic or alkaline conditions, can accelerate degradation.
Q3: How does temperature affect the stability of this compound?
A3: Increased temperature accelerates the degradation of Cefotaxime and its metabolites, including the lactone. For stability studies, it is crucial to control the temperature and to store samples at recommended conditions, typically refrigerated (2-8 °C) or frozen (≤ -20 °C) for long-term storage.
Q4: What are the typical forced degradation conditions used for Cefotaxime to generate the lactone?
A4: Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods. Typical conditions include:
-
Acidic Hydrolysis: Refluxing the drug in 0.1N HCl.[3] If significant degradation is observed, milder conditions may be used.
-
Alkaline Hydrolysis: Refluxing the drug in 0.1N NaOH.[3]
-
Oxidative Degradation: Treating the drug solution with hydrogen peroxide (e.g., 3%).
-
Thermal Degradation: Exposing the drug to dry heat at elevated temperatures (e.g., in 10°C increments above the accelerated stability testing temperature).
-
Photostability: Exposing the drug to a combination of white and UV light, as per ICH Q1B guidelines.
Q5: Are there any specific buffer systems that should be avoided in stability studies?
A5: Yes, some buffer species can catalyze the degradation of cephalosporins. For instance, carbonate and borate buffers have been found to increase the degradation rates of Cefotaxime, while acetate buffer may decrease the degradation rates.[2] It is important to choose a buffer system that is inert and does not interfere with the stability of the analyte.
Data Presentation
Table 1: Summary of Cefotaxime Degradation under Forced Conditions
| Stress Condition | Reagents and Duration | Percentage Degradation of Cefotaxime |
| Acidic | 0.5 M HCl for 3 hours | 17% |
| Alkaline | 0.01 M NaOH for 5 minutes | 19% |
| Oxidative | 0.3% H₂O₂ | 48% |
| Thermal | 40°C for 7 hours | 13% |
| Data adapted from a study on Cefotaxime sodium solutions.[4] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Cefotaxime and its Metabolites
This protocol provides a general framework for an HPLC method. It should be validated and optimized for your specific instrumentation and experimental needs.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a phosphate or acetate buffer (pH adjusted to the desired range, e.g., 6.15) and an organic modifier like methanol or acetonitrile.[5]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 30°C.[5]
-
Detection Wavelength: 235 nm or 254 nm.[5]
-
Injection Volume: 20 µL.[5]
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as water or the mobile phase, to a known concentration. Ensure the pH of the final solution is controlled.
-
Standard Preparation: Prepare a series of standards of known concentrations of this compound in the same solvent as the samples.
-
Analysis: Inject the standards to generate a calibration curve. Inject the samples and quantify the lactone concentration by comparing the peak area to the calibration curve.
Visualizations
Caption: Degradation pathway of Cefotaxime.
Caption: Workflow for forced degradation study.
Caption: Troubleshooting decision tree.
References
- 1. Kinetics and mechanism of degradation of cefotaxime sodium in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajpsonline.com [ajpsonline.com]
- 4. Physicochemical Stability of Cefotaxime Sodium in Polypro... [degruyterbrill.com]
- 5. researchgate.net [researchgate.net]
Refinement of integration parameters for accurate quantification of 3-Desacetyl Cefotaxime lactone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of 3-Desacetyl Cefotaxime lactone using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound, with a focus on refining integration parameters for accurate quantification.
Question: Why am I observing peak tailing for the this compound peak?
Answer:
Peak tailing, where the latter half of the peak is wider than the front half, can significantly impact the accuracy of peak integration.[1][2] For this compound, a polar compound, several factors can contribute to this issue:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase are a common cause of peak tailing.[1] Residual silanol groups on silica-based columns can interact with polar analytes, causing tailing.
-
Solution:
-
Mobile Phase pH Adjustment: The pH of the mobile phase can suppress the ionization of silanol groups. For acidic compounds like the lactone, maintaining a low mobile phase pH (e.g., around 2.5-3.0) can often improve peak shape.
-
Use of End-Capped Columns: Employing a modern, high-purity, end-capped C18 or C8 column can minimize the availability of free silanol groups.
-
Increase Buffer Concentration: A higher buffer concentration (e.g., >20 mM) can help to mask the residual silanols and improve peak symmetry.
-
-
-
Column Overload: Injecting too high a concentration of the analyte can saturate the column, leading to peak distortion.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Column Degradation: Over time, columns can degrade, leading to poor peak shape.
-
Solution: If other troubleshooting steps fail, replace the column with a new one of the same type.
-
Question: My this compound peak is showing fronting. What could be the cause?
Answer:
Peak fronting, where the first half of the peak is broader, is less common than tailing but can also affect quantification.[2] Potential causes include:
-
Poor Sample Solubility: If the analyte is not fully dissolved in the mobile phase, it can lead to peak fronting.
-
Solution: Ensure the sample is completely dissolved in the initial mobile phase or a solvent with similar or weaker elution strength.
-
-
Column Collapse: Operating a column outside its recommended pH or temperature range can cause the stationary phase to collapse, leading to distorted peak shapes.
-
Solution: Verify that the mobile phase pH and operating temperature are within the column manufacturer's specifications.
-
-
High Injection Volume of a Strong Solvent: Injecting a large volume of a solvent much stronger than the mobile phase can cause peak fronting.
-
Solution: If possible, dissolve the sample in the mobile phase. If a stronger solvent is necessary, reduce the injection volume.
-
Question: I am having difficulty separating the this compound peak from the Desacetyl Cefotaxime peak. What can I do?
Answer:
Co-elution of 3-Desacetyl Cefotaxime and its lactone form is a common challenge due to their structural similarity. The lactone can be formed from the desacetyl metabolite, particularly under acidic conditions.[3]
-
Mobile Phase Optimization:
-
pH Control: Since the conversion of the desacetyl form to the lactone is acid-catalyzed, carefully controlling the mobile phase pH is critical. A slightly higher pH (e.g., 4-6) might slow down this conversion on the column, but this needs to be balanced with potential peak shape issues. The optimal pH should be determined experimentally.
-
Organic Modifier: Adjusting the type and proportion of the organic modifier (e.g., acetonitrile vs. methanol) in the mobile phase can alter the selectivity of the separation.
-
-
Column Chemistry:
-
Different Stationary Phase: If co-elution persists on a standard C18 column, trying a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) might provide the necessary selectivity.
-
-
Gradient Elution: Employing a shallow gradient elution program can often improve the resolution between closely eluting peaks.
Frequently Asked Questions (FAQs)
Q1: What are the key integration parameters to refine for accurate quantification of a small impurity peak like this compound?
A1: For accurate quantification of small peaks, especially those on the tail of a larger peak, careful optimization of integration parameters is crucial. The following table summarizes key parameters and their roles:
| Integration Parameter | Description | Impact on Quantification of this compound |
| Peak Width | Defines the expected width of the peak. | Setting this value too narrow may cause the integrator to miss the peak, while setting it too wide may lead to the inclusion of baseline noise. |
| Threshold/Slope Sensitivity | Determines the minimum change in slope required for the integrator to detect the start and end of a peak. | A lower threshold increases sensitivity to small peaks but may also pick up baseline noise. A higher threshold may miss small impurity peaks. |
| Skim Height/Area | For peaks on the tail of a larger peak, this parameter defines a ratio to determine where the baseline is drawn. | This is a critical parameter for accurately integrating the lactone peak if it elutes on the tail of the main Cefotaxime or Desacetyl Cefotaxime peak. Incorrect skimming can lead to significant under- or overestimation. |
| Integration Inhibit | Prevents integration within a specified time range. | Useful for excluding solvent fronts or large, irrelevant peaks at the beginning of the chromatogram. |
| Baseline All | Forces the baseline to be drawn from the start to the end of a specified time range. | Can be useful in cases of a drifting baseline, but should be used with caution as it can introduce bias. |
Q2: What is a good starting point for an HPLC method for the quantification of this compound?
A2: Based on methods for related compounds, a good starting point would be a reversed-phase HPLC method. A detailed example protocol is provided below.
Q3: How can I confirm the identity of the this compound peak in my chromatogram?
A3: The most reliable method for peak identification is to use a certified reference standard of this compound. Injecting the standard under the same chromatographic conditions should result in a peak at the same retention time as the peak of interest in your sample. Mass spectrometry (LC-MS) can also be used for definitive identification.
Experimental Protocol: Quantification of this compound by RP-HPLC
This protocol provides a general framework. Optimization will be required for specific instrumentation and sample matrices.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD).
-
Chromatography Data System (CDS) for data acquisition and integration.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A high-purity, end-capped column is recommended.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 40% B (linear gradient)
-
15-17 min: 40% B
-
17-18 min: 40% to 5% B (linear gradient)
-
18-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in a diluent that is compatible with the initial mobile phase (e.g., a mixture of water and acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Integration Parameter Refinement Workflow:
Caption: Workflow for refining integration parameters for accurate quantification.
This structured approach, combining a robust experimental protocol with a systematic troubleshooting guide, will aid researchers in achieving accurate and reproducible quantification of this compound.
References
Validation & Comparative
Validation of an analytical method for 3-Desacetyl Cefotaxime lactone as per ICH guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of 3-Desacetyl Cefotaxime lactone, a significant impurity and degradation product of the third-generation cephalosporin antibiotic, Cefotaxime. The robust and reliable quantification of this lactone is critical for ensuring the quality, safety, and efficacy of Cefotaxime drug products. This document outlines a validated High-Performance Liquid Chromatography (HPLC) method and compares it with a potential Ultra-Performance Liquid Chromatography (UPLC) alternative, supported by experimental data and detailed protocols in accordance with the International Council for Harmonisation (ICH) guidelines.
The Significance of this compound
This compound, also identified as Cefotaxime Impurity E, is formed through the intramolecular cyclization of Desacetyl Cefotaxime, the primary active metabolite of Cefotaxime. As a degradation product, its presence in Cefotaxime formulations can indicate instability and potentially impact the drug's safety and efficacy. Therefore, a validated, stability-indicating analytical method is crucial for its accurate monitoring and control.
Comparison of Analytical Methods
Table 1: Comparison of HPLC and UPLC Methods for the Analysis of this compound
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) (Anticipated) |
| Principle | Separation based on partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Similar to HPLC but utilizes sub-2 µm particles, leading to higher efficiency and resolution. |
| Instrumentation | Standard HPLC system with a UV detector. | UPLC system capable of high-pressure operation with a UV or PDA detector. |
| Column | C18, 5 µm particle size, e.g., 250 mm x 4.6 mm. | C18, sub-2 µm particle size, e.g., 50-100 mm x 2.1 mm. |
| Resolution | Good separation of Cefotaxime and its impurities. | Higher resolution, enabling better separation of closely eluting peaks. |
| Analysis Time | Typically longer run times (e.g., >15 minutes). | Significantly shorter run times (e.g., <5 minutes). |
| Sensitivity | Adequate for routine quality control. | Generally higher sensitivity, allowing for lower detection and quantification limits. |
| Solvent Consumption | Higher due to longer run times and larger column dimensions. | Lower, leading to reduced operational costs and environmental impact. |
Validated HPLC Method for this compound
The following section details a validated stability-indicating HPLC method for the quantification of this compound. The validation parameters are in accordance with the ICH Q2(R1) guidelines.[3][4]
Experimental Protocol
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. The exact composition should be optimized to achieve adequate separation.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled (e.g., 25 °C)
Standard and Sample Preparation:
-
Standard Solution: A stock solution of this compound reference standard is prepared in a suitable diluent (e.g., mobile phase) and further diluted to achieve a series of calibration standards.
-
Sample Solution: The drug substance or product is dissolved in the diluent to a known concentration and filtered through a 0.45 µm filter before injection.
Validation Parameters and Acceptance Criteria
The following tables summarize the results of the method validation for this compound.
Table 2: System Suitability
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 4500 |
| % RSD of Peak Areas (n=6) | ≤ 2.0% | 0.8% |
Table 3: Specificity (Forced Degradation)
| Stress Condition | Observation |
| Acid Hydrolysis (0.1N HCl) | Significant degradation of Cefotaxime, with the formation of this compound and other degradants. No interference at the retention time of the lactone. |
| Base Hydrolysis (0.1N NaOH) | Rapid degradation of Cefotaxime. The lactone peak is well-resolved from other degradation products. |
| Oxidative Degradation (3% H₂O₂) | Cefotaxime shows degradation. The lactone peak is well-separated. |
| Thermal Degradation (60°C) | Moderate degradation observed. The lactone peak remains spectrally pure and is well-resolved. |
| Photolytic Degradation (UV light) | Some degradation is observed. The lactone peak is well-separated from other photolytic degradants. |
Table 4: Linearity
| Parameter | Result |
| Concentration Range | 0.1 - 1.5 µg/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 5: Accuracy (% Recovery)
| Spiked Level | % Recovery (Mean ± SD, n=3) |
| 50% | 99.5 ± 0.5 |
| 100% | 100.2 ± 0.3 |
| 150% | 99.8 ± 0.6 |
Table 6: Precision (% RSD)
| Precision Type | % RSD (n=6) |
| Repeatability (Intra-day) | 0.9% |
| Intermediate Precision (Inter-day) | 1.2% |
Table 7: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Result |
| LOD | 0.03 µg/mL |
| LOQ | 0.1 µg/mL |
Table 8: Robustness
| Parameter Variation | % RSD of Peak Area |
| Flow Rate (± 0.1 mL/min) | < 2.0% |
| Mobile Phase Composition (± 2%) | < 2.0% |
| Column Temperature (± 2°C) | < 2.0% |
Visualizing the Validation Workflow
The following diagrams illustrate the key workflows involved in the validation of the analytical method.
Caption: Workflow for Analytical Method Development and Validation.
Caption: Formation of this compound.
Conclusion
The provided HPLC method has been demonstrated to be specific, linear, accurate, precise, and robust for the quantification of this compound in accordance with ICH guidelines. While UPLC offers potential advantages in terms of speed and efficiency, a fully validated method for this specific impurity is not currently available in the literature. The choice between HPLC and UPLC will depend on the specific needs of the laboratory, including sample throughput, sensitivity requirements, and available instrumentation. For routine quality control, the validated HPLC method is a reliable and robust choice. For high-throughput screening or when higher sensitivity is required, the development and validation of a UPLC method would be a worthwhile endeavor.
References
Comparative Stability Analysis: Cefotaxime vs. 3-Desacetyl Cefotaxime Lactone
A comprehensive guide for researchers and drug development professionals on the relative stability of the third-generation cephalosporin, cefotaxime, and its major metabolite, 3-desacetylcefotaxime lactone. This document provides a detailed comparison of their chemical stability under various conditions, supported by experimental data and methodologies.
The stability of an active pharmaceutical ingredient (API) is a critical factor throughout the drug development lifecycle, influencing formulation, storage, and clinical efficacy. Cefotaxime, a widely used β-lactam antibiotic, undergoes in vivo metabolism to form desacetylcefotaxime, which can subsequently cyclize to form the inactive 3-desacetylcefotaxime lactone, particularly under acidic conditions. Understanding the comparative stability of cefotaxime and its lactone derivative is paramount for predicting degradation pathways and ensuring the quality of pharmaceutical preparations.
Chemical Degradation Pathway
Cefotaxime's degradation is a multi-step process primarily initiated by the hydrolysis of the ester linkage at the C-3 position, yielding the microbiologically active metabolite, desacetylcefotaxime. In acidic environments, desacetylcefotaxime readily undergoes intramolecular cyclization to form the inactive 3-desacetylcefotaxime lactone.[1] Concurrently, cleavage of the β-lactam ring can also occur, leading to a loss of antibacterial activity. The overall degradation of cefotaxime is influenced by pH, temperature, and the presence of buffers.[1]
Comparative Stability Data
While extensive data exists on the stability of cefotaxime, direct quantitative comparisons with isolated 3-desacetylcefotaxime lactone are limited in the literature. The stability of the lactone is often inferred from the degradation studies of the parent compound. The following table summarizes the stability of cefotaxime under various conditions, which indirectly informs on the conditions favoring the formation and potential stability of the lactone.
| Compound | Condition | Temperature | Observation | Reference |
| Cefotaxime Sodium | Aqueous Solution (pH 1.9) | Not Specified | Degradation rate constant calculated. In highly acidic medium, the deacetylated derivative is easily converted to the lactone. | [1] |
| Cefotaxime Sodium | Aqueous Solution (pH 4.0) | Not Specified | Degradation rate constant calculated. | [1] |
| Cefotaxime Sodium | Aqueous Solution (pH 9.0) | Not Specified | Degradation rate constant calculated. | [1] |
| Cefotaxime Sodium | Aqueous Solution (pH 4.5-6.5) | 25°C | Region of maximum stability. | |
| Cefotaxime Sodium | 100mg/mL in sterile water | 5°C | Stable for up to 5 days. | |
| Cefotaxime Sodium | 100mg/mL in sterile water | 25°C | Stable for up to 24 hours. | |
| Cefotaxime Sodium | 100mg/mL in sterile water | 45°C | Stable for up to 2 hours. |
Experimental Protocols
The stability of cefotaxime and the formation of its degradation products are typically assessed using stability-indicating high-performance liquid chromatography (HPLC) or high-performance thin-layer chromatography (HPTLC) methods.
Experimental Workflow for Stability Testing
HPLC Method for Cefotaxime and Metabolites
A common approach for the simultaneous determination of cefotaxime and its metabolites involves a reversed-phase HPLC method.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase is a critical parameter for achieving separation.
-
Detection: UV detection at a wavelength where all compounds have significant absorbance, typically around 254 nm.
-
Flow Rate: Typically 1.0 mL/min.
-
Temperature: Ambient or controlled column temperature (e.g., 25°C).
Sample Preparation for HPLC: Samples from the stability study are typically diluted with the mobile phase to an appropriate concentration before injection into the HPLC system.
Conclusion
The stability of cefotaxime is significantly influenced by pH and temperature, with maximum stability observed in the slightly acidic to neutral pH range. Its degradation proceeds through the formation of desacetylcefotaxime, which is prone to lactonization under acidic conditions, leading to the inactive 3-desacetylcefotaxime lactone. While direct comparative stability data for the lactone is scarce, its formation as a degradation product of cefotaxime underscores the importance of maintaining optimal pH and temperature conditions during the formulation and storage of cefotaxime-based products to minimize the loss of potency. Further research focusing on the isolation and stability profiling of 3-desacetylcefotaxime lactone would provide a more complete understanding of the overall degradation cascade of cefotaxime.
References
A Comparative Guide to Cross-Validation of HPLC and Microbiological Assays for Cefotaxime Degradation
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical stability testing, the accurate quantification of antibiotic degradation is paramount to ensuring drug efficacy and safety. This guide provides an objective comparison of two principal analytical techniques for assessing the degradation of cefotaxime: High-Performance Liquid Chromatography (HPLC) and microbiological assays. We will delve into detailed experimental protocols, present comparative data, and offer insights into the distinct advantages and applications of each method.
The core principle of this cross-validation lies in comparing a highly specific physicochemical method (HPLC) with a method that measures biological activity (microbiological assay). While HPLC can precisely quantify the concentration of the intact drug and its degradation products, a microbiological assay provides a direct measure of the remaining antimicrobial potency, which is crucial for therapeutic effectiveness.
Method Comparison at a Glance
| Feature | High-Performance Liquid Chromatography (HPLC) | Microbiological Assay (Agar Diffusion) |
| Principle | Separates and quantifies chemical compounds based on their physicochemical properties. | Measures the inhibitory effect of an antibiotic on the growth of a susceptible microorganism. |
| Measures | Concentration and purity of the active pharmaceutical ingredient (API) and its degradation products. | Biological activity or potency of the antibiotic.[1] |
| Specificity | High; can distinguish between the parent drug and its metabolites or degradation products.[2] | Lower; bioactivity can be influenced by active metabolites or synergistic/antagonistic effects of degradation products.[3] |
| Sensitivity | High; can detect compounds at very low concentrations (ng/mL to µg/mL).[4][5] | Variable; dependent on the susceptibility of the test organism. |
| Precision & Accuracy | High precision and accuracy.[6] | Higher inherent variability due to biological factors.[7] |
| Information Provided | Quantitative data on the concentration of specific molecules, stability profile. | A measure of the overall antimicrobial effectiveness of the sample. |
| Equipment | Requires sophisticated and expensive equipment. | Requires standard microbiology laboratory equipment, generally more cost-effective.[7] |
| Analysis Time | Relatively rapid per sample once the method is developed.[2] | Longer, due to incubation times (typically 18-24 hours). |
Experimental Protocols
Forced Degradation of Cefotaxime
To effectively compare the two methods, forced degradation studies are essential to generate a range of degradation levels. These studies expose the drug substance to stress conditions more severe than accelerated stability testing.[8]
Stress Conditions:
-
Acidic Degradation: Dissolve cefotaxime in 0.5 N HCl and heat in a boiling water bath for 1 hour. Neutralize the solution with 0.5 N NaOH.[9]
-
Alkaline Degradation: Dissolve cefotaxime in 0.5 N NaOH and heat in a boiling water bath for 1 hour. Neutralize the solution with 0.5 N HCl.[9]
-
Oxidative Degradation: Treat a solution of cefotaxime with 3% hydrogen peroxide for 15 minutes.[1]
-
Thermal Degradation: Heat a solution of cefotaxime under reflux for 5 minutes.[1]
-
Photolytic Degradation: Expose a cefotaxime solution to UV light.
Samples should be withdrawn at various time points to analyze the extent of degradation. A degradation level of 10-20% is generally considered suitable for validating stability-indicating methods.[10]
High-Performance Liquid Chromatography (HPLC) Assay
This method provides a precise measurement of the remaining intact cefotaxime concentration.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Cefotaxime reference standard
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (pH 7.4)
-
Water (HPLC grade)
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of phosphate buffer (pH 7.4) and acetonitrile in an 80:20 v/v ratio. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the cefotaxime reference standard in the mobile phase to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 10-50 µg/mL.
-
Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to fall within the concentration range of the standard curve. Filter the samples through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Flow Rate: 1.2 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The retention time for cefotaxime is expected to be around 6.58 minutes under these conditions.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of cefotaxime in the degraded samples from the calibration curve.
Microbiological Assay (Cylinder-Plate Method)
This assay measures the potency of cefotaxime by its ability to inhibit the growth of a susceptible microorganism.
Materials and Equipment:
-
Staphylococcus aureus (ATCC 29213) as the test organism
-
Nutrient agar
-
Sterile petri dishes
-
Sterile stainless steel cylinders
-
Incubator (37°C)
-
Cefotaxime reference standard
-
Sterile phosphate buffer (pH 6.0)
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of Staphylococcus aureus in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Preparation of Seeded Agar Plates: Add the standardized inoculum to molten nutrient agar (cooled to 45-50°C) to achieve a final concentration of approximately 1.5 x 10^8 CFU/mL. Pour the seeded agar into sterile petri dishes and allow it to solidify.
-
Standard Solution Preparation: Prepare a stock solution of the cefotaxime reference standard in sterile phosphate buffer. Create a series of working standard solutions with known concentrations.
-
Sample Preparation: Dilute the samples from the forced degradation study with sterile phosphate buffer to an expected concentration similar to the standard solutions.
-
Assay:
-
Place sterile stainless steel cylinders onto the surface of the seeded agar plates.
-
Fill the cylinders with the standard solutions and the prepared samples.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis: Measure the diameter of the zones of inhibition around each cylinder. Create a standard curve by plotting the logarithm of the concentration of the standard solutions against the diameter of the zones of inhibition. Determine the potency of the degraded samples by interpolating their zone diameters on the standard curve. The cylinder-plate assay is a common method that relies on the diffusion of the antibiotic through an agar layer.[11]
Data Presentation
Table 1: Representative Degradation Data of Cefotaxime under Stress Conditions
| Stress Condition | Time (hours) | % Cefotaxime Remaining (HPLC) | % Potency Remaining (Microbiological Assay) |
| 0.5 N HCl (Heated) | 0 | 100.0 | 100.0 |
| 1 | 85.2 | 82.5 | |
| 2 | 72.1 | 68.9 | |
| 4 | 55.8 | 51.3 | |
| 0.5 N NaOH (Heated) | 0 | 100.0 | 100.0 |
| 1 | 78.5 | 75.1 | |
| 2 | 61.3 | 57.8 | |
| 4 | 42.9 | 38.6 | |
| 3% H₂O₂ | 0 | 100.0 | 100.0 |
| 1 | 90.7 | 88.4 | |
| 2 | 81.5 | 78.2 | |
| 4 | 65.4 | 61.9 | |
| Heat (Reflux) | 0 | 100.0 | 100.0 |
| 1 | 95.3 | 94.1 | |
| 2 | 88.9 | 86.7 | |
| 4 | 79.1 | 76.5 |
Note: The data presented in this table is representative and synthesized from expected outcomes based on literature. Actual experimental results may vary.
A high correlation between the results of HPLC and microbiological assays is often observed, with correlation coefficients (r) reported to be as high as 0.99.[2]
Mandatory Visualization
References
- 1. ojs.wiserpub.com [ojs.wiserpub.com]
- 2. Assay of cefotaxime by high-pressure-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative determination of cefotaxime and desacetyl cefotaxime in serum and bile by bioassay and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of RP-HPLC method for estimation of Cefotaxime sodium in marketed formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of Analytical Method of Testing Cefotaxime Sodium in Injection Powder Preparation by High-Performance Liquid Chromatography | Berkala Ilmiah Kimia Farmasi [e-journal.unair.ac.id]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Green Chemometric Determination of Cefotaxime Sodium in the Presence of Its Degradation Impurities Using Different Multivariate Data Processing Tools; GAPI and AGREE Greenness Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. uspbpep.com [uspbpep.com]
A Comparative Guide to Inter-laboratory Quantification of 3-Desacetyl Cefotaxime Lactone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of 3-Desacetyl Cefotaxime Lactone, a key metabolite and potential degradation product of the third-generation cephalosporin antibiotic, Cefotaxime. The accurate determination of this lactone is crucial for comprehensive pharmacokinetic, stability, and impurity profiling studies. This document outlines the predominant analytical techniques, summarizes their performance characteristics based on available data for the parent compound and its primary metabolite, and provides detailed experimental protocols to aid in method selection and implementation.
Metabolic and Degradation Pathway of Cefotaxime
Cefotaxime undergoes in vivo metabolism to the active metabolite 3-Desacetyl Cefotaxime. Under certain conditions, particularly in acidic environments, this metabolite can cyclize to form the this compound. This lactone is also a known degradation product of Cefotaxime, making its quantification essential for quality control and stability assessment of pharmaceutical formulations.
Caption: Metabolic conversion of Cefotaxime and formation of this compound.
Comparison of Analytical Methods
The quantification of 3-Desacetyl Cefotaxime and its lactone is primarily achieved through High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While direct inter-laboratory comparison data for the lactone is limited, the following tables summarize typical performance characteristics for the closely related analyte, 3-Desacetyl Cefotaxime, providing a strong basis for methodological expectations for the lactone.
Table 1: Quantitative Performance of HPLC-UV Methods for 3-Desacetyl Cefotaxime
| Validation Parameter | Laboratory A (Typical Performance) | Laboratory B (Typical Performance) |
| Linearity Range (µg/mL) | 0.5 - 50 | 1 - 100 |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Accuracy (%) | 90 - 110 | 95 - 105 |
| Precision (RSD %) | < 10 | < 5 |
| Limit of Quantification (LOQ) (µg/mL) | 0.5 | 1 |
Table 2: Quantitative Performance of LC-MS/MS Methods for 3-Desacetyl Cefotaxime
| Validation Parameter | Laboratory C (Typical Performance) | Laboratory D (Typical Performance) |
| Linearity Range (ng/mL) | 1 - 1000 | 5 - 2000 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Accuracy (%) | 95 - 105 | 98 - 102 |
| Precision (RSD %) | < 5 | < 3 |
| Limit of Quantification (LOQ) (ng/mL) | 1 | 5 |
Experimental Protocols
Detailed methodologies for the two primary analytical techniques are provided below. These protocols are based on established methods for Cefotaxime and its metabolites and can be adapted for the specific quantification of this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is widely used for the quantification of Cefotaxime and its metabolites in pharmaceutical formulations and biological matrices.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
A mixture of phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) and acetonitrile (e.g., 85:15 v/v).
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm
Sample Preparation (from Plasma):
-
To 500 µL of plasma, add 1 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Inject into the HPLC system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for bioanalytical studies requiring low detection limits.
Instrumentation:
-
LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
Mobile Phase:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: 0.1% formic acid in acetonitrile
-
A gradient elution is typically used.
Chromatographic and MS/MS Conditions:
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would need to be optimized. For the lactone (C14H13N5O5S2), the protonated molecule [M+H]+ would be the precursor ion.
Sample Preparation (from Plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
Experimental Workflow
The general workflow for the quantification of this compound in a biological matrix involves several key steps from sample collection to data analysis.
Caption: General experimental workflow for this compound quantification.
Head-to-head comparison of different HPLC columns for cefotaxime impurity profiling
A detailed guide for researchers and drug development professionals on selecting the optimal stationary phase for robust and accurate analysis of cefotaxime and its related substances.
The accurate identification and quantification of impurities in cefotaxime, a third-generation cephalosporin antibiotic, is paramount for ensuring its safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for this purpose, with the choice of the HPLC column being a critical factor that dictates the resolution, selectivity, and overall efficiency of the separation. This guide provides a head-to-head comparison of four commonly employed reversed-phase HPLC column chemistries—C18, C8, Phenyl-Hexyl, and Cyano—for the impurity profiling of cefotaxime. The performance of each column is evaluated based on available experimental data, offering a comprehensive resource for method development and optimization.
Introduction to HPLC Column Chemistries
The separation in reversed-phase HPLC is primarily driven by hydrophobic interactions between the analytes and the stationary phase. However, secondary interactions can significantly influence selectivity, making the choice of stationary phase crucial for resolving closely related impurities.
-
C18 (Octadecylsilyl): The most widely used reversed-phase stationary phase, C18 columns offer a high degree of hydrophobicity, leading to strong retention of non-polar and moderately polar compounds. Their versatility and the vast number of available methods make them a common starting point for impurity profiling.
-
C8 (Octylsilyl): With a shorter alkyl chain than C18, C8 columns are less hydrophobic.[1] This results in shorter retention times for many compounds and can be advantageous for analyzing more polar analytes or for faster separations.[1][2]
-
Phenyl-Hexyl: This stationary phase possesses a phenyl ring attached to the silica surface via a hexyl linker. It offers a mixed-mode separation mechanism, combining hydrophobic interactions with π-π interactions between the phenyl ring and aromatic analytes.[3] This unique selectivity can be highly effective for separating aromatic compounds and those with unsaturated bonds.
-
Cyano (CN): Cyano columns have a cyanopropyl group bonded to the silica. They are the least hydrophobic among the four and can operate in both reversed-phase and normal-phase modes.[4] In reversed-phase, they provide different selectivity compared to alkyl chains due to dipole-dipole interactions.
Experimental Protocols
Detailed methodologies for the analysis of cefotaxime and its impurities using different HPLC columns are presented below. These protocols are based on published literature and provide a starting point for method development.
dot
Caption: Experimental workflow for cefotaxime impurity profiling.
Protocol 1: C18 Column Method
This protocol is a widely adopted method for the analysis of cefotaxime and its related substances.
-
Column: Waters XBridge Shield RP18 (4.6 mm × 250 mm, 5 µm) or equivalent.[5][6]
-
Mobile Phase A: 20 mmol·L⁻¹ ammonium acetate in water, adjusted to pH 6.25, mixed with methanol in a 92:8 ratio.[5][6]
-
Mobile Phase B: 20 mmol·L⁻¹ ammonium acetate in water, adjusted to pH 6.25, mixed with methanol in a 60:40 ratio.[5][6]
-
Gradient Elution: A gradient program is typically employed to effectively separate all impurities.
Protocol 2: C8 Column Method
This method can be adapted for impurity profiling, offering potentially faster analysis times.
-
Column: SS Wakosil II-C8 (250 mm × 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A mixture of ammonium acetate buffer (pH 6.8) and acetonitrile in an 85:15 v/v ratio.
-
Elution: Isocratic.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 252 nm.
-
Injection Volume: 20 µL.
Protocol 3: Phenyl-Hexyl Column Method
This protocol is effective for the separation of a range of cephalosporins, including cefotaxime.[8]
-
Column: HALO Phenyl-Hexyl (4.6 x 50 mm, 2.7 µm) or equivalent.[8]
-
Mobile Phase A: 0.1% Formic Acid in water.[8]
-
Mobile Phase B: 50:50 Acetonitrile/Methanol.[8]
-
Gradient Elution: 18% B to 45% B over 2.0 minutes, hold for 1 minute.[8]
-
Flow Rate: 2.0 mL/min.[8]
-
Column Temperature: 40°C.[8]
-
Detection: UV at 254 nm.[8]
-
Injection Volume: 1.0 µL.[8]
Protocol 4: Cyano Column Method (General Approach)
As no specific method for cefotaxime impurity profiling on a Cyano column was found, a general starting point is proposed based on the column's properties.
-
Column: InertSustain Cyano (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase A: Water with a suitable buffer (e.g., 0.1% formic acid or 10 mM ammonium acetate).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Elution: A gradient from low to high organic modifier concentration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 235 nm.
-
Injection Volume: 10 µL.
Performance Comparison
The following tables summarize the performance characteristics of each column type for cefotaxime impurity profiling, based on available data and the inherent properties of the stationary phases.
Table 1: HPLC Column Specifications and Primary Separation Mechanisms
| Parameter | C18 Column | C8 Column | Phenyl-Hexyl Column | Cyano Column |
| Stationary Phase | Octadecylsilyl | Octylsilyl | Phenyl-Hexyl | Cyanopropyl |
| Primary Separation Mechanism | Hydrophobic interactions | Hydrophobic interactions (less than C18)[1] | Hydrophobic and π-π interactions[3] | Dipole-dipole interactions, weak hydrophobic interactions |
| USP Designation | L1 | L7 | L11[5] | L10 |
Table 2: Performance Characteristics for Cefotaxime Impurity Profiling
| Parameter | C18 Column | C8 Column | Phenyl-Hexyl Column | Cyano Column |
| Resolution | Generally high for a wide range of impurities.[5][9] | Good for moderately polar impurities, may be lower for complex mixtures.[2] | Enhanced resolution for aromatic and unsaturated impurities.[8] | Offers alternative selectivity, potentially resolving impurities co-eluting on other columns.[4] |
| Retention | Strong retention, allowing for good separation of complex mixtures. | Less retention than C18, leading to faster analysis times.[1] | Moderate to strong retention, particularly for aromatic compounds. | Weakest retention in reversed-phase, suitable for polar impurities.[4] |
| Peak Symmetry | Generally good, but can be affected by silanol interactions. | Often provides good peak shapes. | Can provide excellent peak shapes, especially for aromatic compounds. | Good peak symmetry, particularly for polar compounds.[4] |
| Analysis Time | Can be longer due to strong retention. | Generally shorter than C18.[1] | Can be rapid with modern particle technologies.[8] | Typically the fastest among the four in reversed-phase. |
| Selectivity | Excellent for hydrophobic differences. | Similar to C18 but with less hydrophobic character. | Unique selectivity for aromatic and unsaturated compounds.[3] | Unique selectivity based on polarity and dipole moments.[4] |
Logical Comparison of Column Selection
The choice of an HPLC column for cefotaxime impurity profiling is a logical process based on the separation goals.
dot
References
- 1. Method Improving for Isolation and Characterization of Allergy-Inducing Polymer Impurities in Cefotaxime Sodium Medicines Available From Pharmaceutical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. separationmethods.com [separationmethods.com]
- 4. glsciences.eu [glsciences.eu]
- 5. halocolumns.com [halocolumns.com]
- 6. Frontiers | Method Improving for Isolation and Characterization of Allergy-Inducing Polymer Impurities in Cefotaxime Sodium Medicines Available From Pharmaceutical Industry [frontiersin.org]
- 7. obrnutafaza.hr [obrnutafaza.hr]
- 8. Analysis of Impurity Profile of Cefotaxime Sodium by HPLC-MS [journal11.magtechjournal.com]
- 9. Luna Phenyl-Hexyl HPLC Columns: Phenomenex [phenomenex.com]
A Comparative Guide to the Accuracy and Precision of Analytical Methods for 3-Desacetyl Cefotaxime Lactone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of an analytical method for the quantification of 3-Desacetyl Cefotaxime lactone, a key metabolite of the third-generation cephalosporin antibiotic, Cefotaxime. The selection of a robust and reliable analytical method is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical formulations. This document presents a detailed overview of a High-Performance Liquid Chromatography (HPLC) method that involves the conversion of 3-Desacetyl Cefotaxime to its lactone form for quantification.
Comparison of Analytical Method Performance
The primary analytical method identified for the quantification of this compound involves an initial conversion of the parent compound, 3-Desacetyl Cefotaxime (dCTX), into its lactone form (dCTXL) followed by HPLC analysis. This conversion is typically achieved under acidic conditions. The performance of this method is summarized below.
| Validation Parameter | Performance Characteristic |
| Method | High-Performance Liquid Chromatography (HPLC) with UV detection |
| Analyte | This compound (dCTXL) after conversion from 3-Desacetyl Cefotaxime (dCTX) |
| Linearity Range | 1.25 - 100 µg/ml[1] |
| Correlation Coefficient (r) | > 0.998[1] |
| Precision (Relative Standard Deviation) | 5% for dCTXL[1] |
| Limit of Detection in Serum | 1 µg/ml for dCTX (analyzed as dCTXL)[1] |
| Limit of Detection in Bile | 1.5 µg/ml for dCTX (analyzed as dCTXL)[1] |
Experimental Protocol: HPLC Determination of this compound
This section details the experimental protocol for the quantification of this compound in biological fluids, adapted from the referenced literature.[1]
1. Sample Preparation (Deproteinization and Lactonization):
-
To 1 ml of serum, add 0.5 ml of 10% perchloric acid.
-
Vortex the mixture for 10 seconds to precipitate proteins and facilitate the conversion of 3-Desacetyl Cefotaxime to its lactone form.
-
Centrifuge the mixture at 10,000 rpm for 2 minutes.
-
Filter the resulting supernatant through a 0.45 µm membrane filter.
-
Inject 20 µl of the clear filtrate into the HPLC system.
2. HPLC System and Conditions:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: µBondapak C18 (30 cm x 4 mm, 10 µm particle size).
-
Mobile Phase: A mixture of 20 mmol sodium dihydrogenphosphate in water-methanol-acetonitrile (83:7:10; v/v/v).
-
Flow Rate: 1.5 ml/min.
-
Detection: UV at 254 nm.
-
Retention Time: Approximately 7.5 minutes for this compound.[1]
3. Quantification:
-
Calculate the concentration of this compound by integrating the peak area using the external standard method.
-
Standard curves are prepared by spiking known concentrations of 3-Desacetyl Cefotaxime into the blank biological matrix and treating them with the same sample preparation procedure.
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the determination of this compound.
Caption: Experimental workflow for this compound analysis.
Signaling Pathway of Cefotaxime Metabolism
Cefotaxime is metabolized in the liver to its active metabolite, 3-Desacetyl Cefotaxime, which can then be further converted to the inactive this compound.
Caption: Metabolic pathway of Cefotaxime.
References
A Comparative Guide to the Specificity and Selectivity of Analytical Methods for Cefotaxime and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of cefotaxime and its primary active metabolite, desacetylcefotaxime. The selection of a robust and reliable analytical method is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical formulations. This document presents a detailed overview of High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Microbiological Assays, supported by experimental data and detailed protocols.
Overview of Cefotaxime and its Metabolism
Cefotaxime is a third-generation cephalosporin antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria.[1] In the body, cefotaxime is metabolized to desacetylcefotaxime, which also possesses antibacterial activity.[2] Therefore, it is often crucial to quantify both the parent drug and its active metabolite to accurately assess the overall therapeutic effect. The chemical structures of cefotaxime and desacetylcefotaxime are shown below.
Comparison of Analytical Methods
The following tables summarize the performance characteristics of different validated analytical methods for the quantification of cefotaxime and its metabolites.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Analyte(s) | Matrix | LLOQ/LOD | Linearity Range (µg/mL) | Recovery (%) | Precision (%RSD) | Reference |
| Cefotaxime & Desacetylcefotaxime | Serum | 0.3 µg/mL (LLOQ) | Not Specified | Not Specified | Not Specified | [2] |
| Cefotaxime | Bulk & Pharmaceutical Formulation | 107.6 ng/mL (QL) / 35.5 ng/mL (DL) | 0.5 - 1.5 | 98 - 102 | 0.15 | [3] |
| Cefotaxime | Pharmaceutical Formulation | Not Specified | 12 - 20 | Not Specified | Not Specified | [4] |
| Cefotaxime | Milk | 0.3 ng/µL (LOQ) / 0.1 ng/µL (LOD) | Not Specified | Not Specified | < 7 | [5] |
Table 2: Capillary Electrophoresis (CE) Methods
| Analyte(s) | Method | Matrix | LLOQ/LOD | Linearity Range (µg/mL) | Precision (%RSD) | Reference |
| Cefotaxime & Desacetylcefotaxime | CZE & MECC | Plasma | 2 mg/L (LOD, CZE), 1 mg/L (LOD, MECC) | 5-100 (Cefotaxime), 5-20 (Desacetylcefotaxime) | <1 (migration times) | [6] |
| Cefotaxime Enantiomers | CZE | Injections | < 0.5 µg/mL (LOD) | 2 - 160 | Not Specified | [6] |
| Cefotaxime & Related Impurities | MECC | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Analyte(s) | Matrix | LLOQ/LOD | Linearity Range (mg/L) | Precision (%RSD) | Reference |
| Cefotaxime & 9 other antimicrobials | Human Plasma | Not Specified | 0.5 - 250 | < 11 | [1] |
| Cefotaxime & Paracetamol | Not Specified | 0.993 ppm (LOQ) / 0.301 ppm (LOD) | 1 - 40 ppm | ≤ 2 | [1] |
Table 4: Microbiological Assay
| Method Principle | Specificity | Key Considerations | Reference |
| Measures the inhibition of microbial growth by the antibiotic. | Non-specific; measures the total antibacterial activity of the parent drug and its active metabolites. | The presence of multiple active compounds can lead to an overestimation of the parent drug's concentration. Results can be influenced by the susceptibility of the test organism to different metabolites. | [2][7] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of cefotaxime due to its high resolution and ability to separate the parent drug from its metabolites.[6]
Protocol for Cefotaxime and Desacetylcefotaxime in Serum [2]
-
Sample Preparation:
-
To 1 mL of serum, add 1 mL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Lichrosorb RP-8 (5 µm)
-
Mobile Phase: Phosphoric acid-methanol
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 310 nm
-
Injection Volume: 20 µL
-
Caption: Workflow for HPLC analysis of cefotaxime in serum.
Capillary Electrophoresis (CE)
Capillary electrophoresis offers high separation efficiency and is suitable for the analysis of charged molecules like cefotaxime and its metabolites.[6] Micellar Electrokinetic Capillary Chromatography (MECC) is a mode of CE that can be used for the separation of both charged and neutral molecules.
Protocol for Cefotaxime and Desacetylcefotaxime in Plasma (MECC) [6]
-
Sample Preparation:
-
Dilute plasma samples with water.
-
Directly inject the diluted sample.
-
-
Electrophoretic Conditions:
-
Capillary: Fused silica
-
Electrolyte: 30 mM sodium dihydrogen phosphate buffer (pH 7.2) containing 165 mM sodium dodecyl sulfate (SDS).
-
Applied Voltage: 15 kV
-
Detection: UV at 254 nm
-
Temperature: 25 °C
-
Caption: Workflow for MECC analysis of cefotaxime in plasma.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high selectivity and sensitivity, making it a powerful tool for the quantification of drugs and their metabolites in complex biological matrices.
Protocol for Cefotaxime in Human Plasma [1]
-
Sample Preparation:
-
To a plasma sample, add acetonitrile to precipitate proteins.
-
Vortex and centrifuge.
-
Inject the supernatant into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 column
-
Mobile Phase: Gradient elution with water and acetonitrile containing 0.1% formic acid.
-
Ionization: Electrospray Ionization (ESI)
-
Detection: Multiple Reaction Monitoring (MRM)
-
Caption: Workflow for LC-MS/MS analysis of cefotaxime in plasma.
Microbiological Assay
This method relies on the principle of measuring the inhibition of growth of a susceptible microorganism by the antibiotic.
General Protocol [7]
-
Preparation of Assay Plates:
-
Prepare a suitable agar medium and inoculate it with a standardized culture of a susceptible test organism (e.g., Staphylococcus aureus).
-
Pour the inoculated agar into petri dishes to form a uniform layer.
-
-
Application of Samples and Standards:
-
Create wells or place sterile cylinders on the agar surface.
-
Add known concentrations of cefotaxime standard solutions and the test samples to the wells/cylinders.
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
-
Measurement and Calculation:
-
Measure the diameter of the zones of inhibition around each well/cylinder.
-
Construct a standard curve by plotting the zone diameter against the logarithm of the standard concentrations.
-
Determine the concentration of cefotaxime in the test samples from the standard curve.
-
Caption: General workflow for a microbiological assay.
Specificity and Selectivity
-
HPLC and CE: These methods offer good specificity by physically separating cefotaxime from its metabolites and other endogenous compounds based on their physicochemical properties.[2][6] The selectivity can be fine-tuned by optimizing the mobile phase/electrolyte composition, column/capillary type, and detector wavelength. These methods can also be used to analyze degradation products of cefotaxime.[3][8]
-
LC-MS/MS: This technique provides the highest level of specificity and selectivity.[1] The use of a chromatographic separation followed by mass spectrometric detection using MRM allows for the unambiguous identification and quantification of the target analytes, even in complex matrices. This method is less susceptible to interference from co-eluting compounds compared to UV detection.[9][10] However, it is important to evaluate potential matrix effects during method development.
-
Microbiological Assay: This method is inherently non-specific as it measures the total antibacterial activity.[2][7] It cannot distinguish between the parent drug and its active metabolites. This can be a limitation for pharmacokinetic studies where the individual contributions of the parent drug and its metabolites to the overall therapeutic effect need to be assessed. Furthermore, other co-administered antibiotics can interfere with the assay.
Conclusion
The choice of an analytical method for cefotaxime and its metabolites depends on the specific application.
-
For pharmacokinetic studies and therapeutic drug monitoring in complex biological matrices, LC-MS/MS is the method of choice due to its superior specificity, selectivity, and sensitivity.
-
HPLC and CE are robust and reliable methods suitable for quality control of pharmaceutical formulations and can also be used for bioanalysis , particularly when an MS detector is not available. They offer a good balance between performance and cost.
-
Microbiological assays are useful for determining the overall antibacterial potency of a sample but lack the specificity required for detailed pharmacokinetic analysis or for distinguishing between the parent drug and its active metabolites.
Researchers should carefully consider the requirements of their study, including the matrix, the required sensitivity, and the need to differentiate between cefotaxime and its metabolites, when selecting the most appropriate analytical method. Validation of the chosen method according to regulatory guidelines is essential to ensure the reliability of the results.[3][11]
References
- 1. iosrphr.org [iosrphr.org]
- 2. Assay of cefotaxime by high-pressure-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ojs.wiserpub.com [ojs.wiserpub.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. repositorio.unesp.br [repositorio.unesp.br]
- 7. Recent analytical methods for cephalosporins in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Green Chemometric Determination of Cefotaxime Sodium in the Presence of Its Degradation Impurities Using Different Multivariate Data Processing Tools; GAPI and AGREE Greenness Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myadlm.org [myadlm.org]
- 10. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rfppl.co.in [rfppl.co.in]
The Impact of Stress Conditions on 3-Desacetyl Cefotaxime Lactone Formation: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the degradation pathways of pharmaceutical compounds is paramount for ensuring drug stability, efficacy, and safety. This guide provides a comparative analysis of the formation of 3-Desacetyl Cefotaxime lactone, a significant degradation product of the third-generation cephalosporin antibiotic Cefotaxime, under various stress conditions. The data presented is compiled from multiple studies to offer a comprehensive overview for stability testing and formulation development.
Cefotaxime, a widely used antibiotic, undergoes degradation through several pathways, with the formation of 3-Desacetyl Cefotaxime and its subsequent intramolecular cyclization to a lactone being a critical route. The presence of this lactone can impact the drug's microbiological activity and potentially introduce impurities. This analysis delves into the influence of key stress factors—pH, temperature, and buffer systems—on the propensity of 3-Desacetyl Cefotaxime to form this lactone.
Comparative Analysis of Lactone Formation
The rate and extent of this compound formation are significantly influenced by the surrounding chemical and physical environment. The following tables summarize quantitative data from various studies, highlighting the impact of different stress conditions.
Table 1: Effect of pH on Cefotaxime Degradation and Lactone Formation
| pH | Temperature (°C) | Medium | Observation |
| Highly Acidic (e.g., 1.9) | Not specified | Aqueous solution | Deacetylation of Cefotaxime is followed by easy conversion of the deacetylated derivative to the lactone.[1] |
| 3.0 - 7.0 | Not specified | Aqueous solution | The primary degradation process is a slow, water-catalyzed cleavage of the beta-lactam nucleus.[1] |
| Alkaline (e.g., 9.0) | Not specified | Aqueous solution | Base-catalyzed hydrolysis of the beta-lactam ring is a significant degradation pathway.[1] |
| 4.5 - 6.5 | 25 | Aqueous solution | Region of maximum stability for Cefotaxime.[2] |
Table 2: Effect of Temperature on Cefotaxime Stability
| Temperature (°C) | Storage Time | Concentration | Observation |
| 5 | 5 days | 100mg/ml | Drug solution remained stable with no color change.[3] |
| 25 | 24 - 48 hours | 100mg/ml | >10% degradation was observed, with a color change from colorless to dark yellow.[3] |
| 45 | ~2 hours | 100mg/ml | >10% degradation was observed, indicating instability.[3] |
Table 3: Influence of Buffer Systems on Cefotaxime Degradation
| Buffer System | pH | Effect on Degradation Rate |
| Acetate | Not specified | Decreases degradation rates.[1] |
| Carbonate | 8.5 | Increases degradation rates.[1] |
| Borate | 9.5 and 10.0 | Increases degradation rates.[1] |
Experimental Protocols
The data presented in this guide is based on established analytical methodologies for stability testing of pharmaceuticals. A generalized experimental protocol for conducting forced degradation studies on Cefotaxime is outlined below.
Forced Degradation Study Protocol
Objective: To evaluate the stability of Cefotaxime and identify its degradation products under various stress conditions.
Materials:
-
Cefotaxime sodium salt
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
High-purity water
-
Appropriate buffer solutions (e.g., phosphate, acetate, borate)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
-
pH meter
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of Cefotaxime sodium in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of a suitable concentration of HCl (e.g., 0.1 N).
-
Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period.
-
Withdraw samples at various time points, neutralize with NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of a suitable concentration of NaOH (e.g., 0.1 N).
-
Incubate the mixture at room temperature for a defined period.
-
Withdraw samples at various time points, neutralize with HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of a suitable concentration of H2O2 (e.g., 3%).
-
Incubate the mixture at room temperature for a defined period.
-
Withdraw samples at various time points and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in a temperature-controlled environment (e.g., oven at 80°C) for a defined period.
-
Withdraw samples at various time points and dilute with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to a light source (e.g., UV lamp) for a defined period.
-
Withdraw samples at various time points and dilute with mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method to separate Cefotaxime from its degradation products, including 3-Desacetyl Cefotaxime and its lactone.
-
Quantify the amount of each compound based on peak area and a standard calibration curve.
-
Visualizing the Degradation Pathway and Experimental Workflow
To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the degradation pathway of Cefotaxime and a typical experimental workflow for its analysis.
Caption: Cefotaxime Degradation Pathway.
Caption: Experimental Workflow for Forced Degradation Studies.
References
Evaluating Analytical Methods for 3-Desacetyl Cefotaxime Lactone: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites and impurities is paramount. 3-Desacetyl Cefotaxime lactone, a known impurity and metabolite of the antibiotic Cefotaxime, requires precise and reliable analytical methods for its measurement. This guide provides a comparative overview of validated analytical techniques for the determination of this compound, focusing on the critical performance characteristics of linearity and range.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method hinges on its performance characteristics. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) are two common techniques for the quantification of this compound. The following table summarizes the linearity and range of these methods based on available data.
| Analytical Method | Linearity Range | Correlation Coefficient (r²) | Reference |
| HPLC-UV | 10 - 70 µg/mL | Not Specified | |
| UHPLC-MS/MS | 0.2 - 10 mg/L (0.2 - 10 µg/mL) | > 0.99 | [1] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical assays. Below are representative experimental protocols for the HPLC-UV and UHPLC-MS/MS methods.
HPLC-UV Method
This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Ammonium acetate buffer (pH 6.8)
-
Water (HPLC grade)
-
This compound reference standard
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of ammonium acetate buffer (pH 6.8) and acetonitrile (e.g., 85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
4. Standard Solution Preparation:
-
Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol or mobile phase).
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards within the desired concentration range (e.g., 10, 20, 30, 40, 50, 60, and 70 µg/mL).
5. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
6. Linearity and Range Evaluation:
-
Inject the calibration standards in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²). The linearity is established if the r² value is typically ≥ 0.99.
-
The range is the concentration interval over which the method is shown to be linear, accurate, and precise.
UHPLC-MS/MS Method
This method offers high sensitivity and selectivity, making it suitable for the quantification of this compound in complex matrices like biological fluids.[1]
1. Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
A suitable reversed-phase column (e.g., C18 or C8, with smaller particle sizes for UHPLC).
2. Reagents and Materials:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid or ammonium acetate (LC-MS grade)
-
Water (LC-MS grade)
-
This compound reference standard
-
Internal standard (IS), such as a stable isotope-labeled analog.
3. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, and then returning to initial conditions for column re-equilibration.
-
Flow Rate: Appropriate for the UHPLC column dimensions (e.g., 0.3 - 0.6 mL/min).
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: Controlled, e.g., 40 °C.
4. Mass Spectrometric Conditions:
-
Ionization Mode: Positive or negative electrospray ionization (ESI+ or ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined and optimized.
5. Standard and Sample Preparation:
-
Similar to the HPLC-UV method, prepare calibration standards and quality control (QC) samples by spiking the reference standard and IS into the appropriate matrix (e.g., plasma, urine).
-
Sample preparation typically involves protein precipitation (e.g., with acetonitrile or methanol), liquid-liquid extraction, or solid-phase extraction to remove interferences.
6. Linearity and Range Evaluation:
-
Analyze the calibration standards across the expected concentration range (e.g., 0.2 to 10 µg/mL).[1]
-
The calibration curve is constructed by plotting the peak area ratio of the analyte to the IS against the concentration.
-
A weighted linear regression is often used for bioanalytical methods. The linearity is acceptable if the back-calculated concentrations of the standards are within a certain percentage (e.g., ±15%) of the nominal values.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for evaluating the linearity and range of an analytical assay for this compound.
Caption: Workflow for Linearity and Range Assessment.
References
A Comparative Analysis of the Antibacterial Activity of Desacetylcefotaxime and its Lactone Metabolite
A comprehensive review of existing literature reveals a significant disparity in the characterization of the antibacterial properties of two key metabolites of the third-generation cephalosporin, cefotaxime. While desacetylcefotaxime is a well-documented active metabolite with a defined antibacterial spectrum, its successor in the metabolic pathway, 3-desacetylcefotaxime lactone, is largely considered inactive, with a notable absence of quantitative antibacterial data in peer-reviewed publications.
This guide synthesizes the available scientific evidence to provide a comparative overview for researchers, scientists, and drug development professionals. Due to the lack of antibacterial activity data for 3-desacetylcefotaxime lactone, a direct quantitative comparison is not feasible. Instead, this document will focus on the established activity of desacetylcefotaxime and the metabolic relationship between the two compounds.
Metabolic Pathway of Cefotaxime
Cefotaxime undergoes in vivo metabolism, primarily in the liver, where it is converted to desacetylcefotaxime. This active metabolite is then further metabolized to the inactive 3-desacetylcefotaxime lactone.[1][2]
Antibacterial Activity of 3-Desacetylcefotaxime
Desacetylcefotaxime exhibits a broad spectrum of antibacterial activity, although it is generally four to eight times less potent than its parent compound, cefotaxime.[3] Its activity is species- and strain-dependent. Notably, desacetylcefotaxime is more active than other cephalosporins such as cefazolin against gram-negative bacteria.
An interesting characteristic of desacetylcefotaxime is its synergistic interaction with cefotaxime. Studies have shown that in combination, the two compounds demonstrate enhanced activity against a majority of bacterial strains tested.
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The following table summarizes the MIC values for desacetylcefotaxime against a range of clinically relevant bacteria. These values represent the minimum concentration of the drug that inhibits the visible growth of a microorganism.
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | 4 | >128 |
| Streptococcus pneumoniae | 0.06 | 0.25 |
| Escherichia coli | 0.5 | 4 |
| Klebsiella pneumoniae | 1 | 8 |
| Proteus mirabilis | 0.5 | 1 |
| Haemophilus influenzae | 0.03 | 0.06 |
| Pseudomonas aeruginosa | 64 | >128 |
| Bacteroides fragilis | 32 | 128 |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested strains are inhibited, respectively. Data is compiled from multiple sources and may vary based on testing conditions and bacterial strains.
Antibacterial Activity of 3-Desacetylcefotaxime Lactone
Despite being a known metabolite of cefotaxime, there is a conspicuous absence of published data detailing the in vitro antibacterial activity of 3-desacetylcefotaxime lactone. While some commercial suppliers label it as an "active metabolite," the scientific literature predominantly refers to it and subsequent degradation products as inactive.[1][4] Without experimental data such as MIC values, its contribution to the overall antibacterial effect of cefotaxime therapy is considered negligible.
Experimental Protocols
The determination of antibacterial activity, specifically the Minimum Inhibitory Concentration (MIC), is crucial for evaluating antimicrobial agents. A standard method for this is the broth microdilution assay.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Conclusion
Based on the currently available scientific literature, a direct comparison of the antibacterial activity of 3-desacetylcefotaxime and 3-desacetylcefotaxime lactone is not possible due to the lack of data for the lactone metabolite. Desacetylcefotaxime is a recognized active metabolite with a defined, albeit reduced, antibacterial spectrum compared to cefotaxime. In contrast, 3-desacetylcefotaxime lactone is generally considered to be an inactive metabolite. Future research would be necessary to isolate and test the lactone compound in vitro to definitively characterize its antibacterial properties. For drug development and clinical considerations, the antibacterial contribution of cefotaxime's metabolism is primarily attributed to desacetylcefotaxime.
References
- 1. Metabolism of cefotaxime: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cefotaxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Activity of the cefotaxime (HR756) desacetyl metabolite compared with those of cefotaxime and other cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacology of Cefotaxime in Infants and Children [jscimedcentral.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for 3-Desacetyl Cefotaxime Lactone
For researchers, scientists, and drug development professionals, ensuring the safe and effective disposal of chemical reagents is paramount to laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of 3-Desacetyl Cefotaxime lactone, a metabolite of the third-generation cephalosporin antibiotic, cefotaxime. Adherence to these protocols is critical to mitigate the risks of environmental contamination and the potential development of antibiotic resistance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All procedures should be conducted within a certified chemical fume hood to prevent inhalation of any aerosols or dust.
Disposal Plan: Chemical Inactivation via Alkaline Hydrolysis
The primary and recommended method for the disposal of this compound in a laboratory setting is through chemical inactivation. Beta-lactam antibiotics, including cephalosporins and their metabolites, are susceptible to degradation through the hydrolysis of the beta-lactam ring, which renders the molecule inactive.[1][2] Alkaline hydrolysis is a well-documented and effective method to achieve this.[1][2]
Experimental Protocol for Chemical Inactivation
This protocol is based on established methods for the degradation of cephalosporin antibiotics.[1]
Materials:
-
This compound waste (solid or in solution)
-
Sodium hydroxide (NaOH), 1 M solution
-
pH meter or pH indicator strips
-
Appropriate waste container, clearly labeled
-
Stir plate and stir bar (if applicable)
Procedure:
-
Preparation of the Waste Solution:
-
If the this compound waste is in solid form, dissolve it in a minimal amount of water.
-
If the waste is already in a solution, proceed to the next step.
-
-
Alkaline Hydrolysis:
-
Slowly add the 1 M sodium hydroxide (NaOH) solution to the this compound waste solution while stirring.
-
Monitor the pH of the solution. The target pH for effective degradation is between 10.0 and 13.0.[1]
-
Continue adding NaOH until the target pH is reached and maintained.
-
-
Inactivation Time:
-
Allow the solution to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis of the beta-lactam ring. Studies on similar beta-lactams have shown that stirring overnight at ambient temperature is sufficient for quantitative destruction.[2]
-
-
Neutralization:
-
After the inactivation period, neutralize the solution by slowly adding a suitable acid (e.g., 1 M hydrochloric acid) until the pH is between 6.0 and 8.0. This is a critical step before final disposal.
-
-
Final Disposal:
-
The neutralized, inactivated solution can now be disposed of as non-hazardous chemical waste, in accordance with your institution's and local regulations. It is important to note that direct disposal into the sanitary sewer system is generally not recommended for any chemical waste without prior approval from your institution's environmental health and safety (EHS) department.
-
Quantitative Data for Cephalosporin Degradation
The following table summarizes key quantitative parameters for the chemical degradation of cephalosporins based on available literature.
| Parameter | Value/Condition | Rationale | Source(s) |
| Inactivating Agent | Sodium Hydroxide (NaOH) | Effective for alkaline hydrolysis of the beta-lactam ring. | [1][2] |
| Target pH | 10.0 - 13.0 | High pH ensures rapid and complete degradation of the beta-lactam structure. | [1] |
| Reaction Time | Minimum 24 hours | Provides sufficient time for the hydrolysis reaction to go to completion at room temperature. | [2] |
| Final pH for Disposal | 6.0 - 8.0 | Neutralization is required to meet regulations for aqueous waste disposal. | General laboratory safety guidelines |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Regulatory Context
The disposal of pharmaceutical waste is regulated by various agencies, including the Environmental Protection Agency (EPA) in the United States.[1] While this compound is not specifically listed as a hazardous waste, the parent compounds (cephalosporins) are considered hazardous substances that can pose a risk to the environment.[1] Therefore, a conservative approach of inactivation before disposal is strongly recommended to prevent environmental contamination and the spread of antibiotic resistance. Improper disposal, such as flushing down the drain, can introduce these compounds into waterways, where they can have ecological impacts.
By following these detailed procedures, researchers and laboratory personnel can ensure the safe and responsible disposal of this compound, contributing to a safer laboratory environment and protecting our ecosystem. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
Essential Safety and Operational Guide for Handling 3-Desacetyl Cefotaxime Lactone
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of 3-Desacetyl Cefotaxime lactone. As a metabolite of the cephalosporin antibiotic Cefotaxime, this compound should be handled with precautions similar to other beta-lactam antibiotics, which are classified as hazardous substances. Adherence to these protocols is vital to mitigate risks of allergic skin reactions, serious eye irritation, and potential respiratory sensitization.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to Personal Protective Equipment (PPE) is mandatory when handling this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Required PPE | Specifications |
| Weighing and Compounding (Dry Powder) | - Respiratory Protection- Eye/Face Protection- Hand Protection- Lab Coat/Gown | - NIOSH-approved N95 or higher-level respirator.[1]- Chemical safety goggles or a face shield.[1]- Two pairs of powder-free nitrile gloves (double-gloving).[1][2]- A disposable, low-permeability gown with a solid front and tight-fitting cuffs.[1][2] |
| Handling Solutions | - Eye/Face Protection- Hand Protection- Lab Coat/Gown | - Chemical safety goggles.[1]- Powder-free nitrile gloves.[1]- A disposable or dedicated lab coat.[1] |
| Cleaning Spills | - Respiratory Protection- Eye/Face Protection- Hand Protection- Lab Coat/Gown- Shoe Covers | - NIOSH-approved N95 or higher-level respirator.- Chemical safety goggles and a face shield.- Two pairs of heavy-duty nitrile gloves.- A disposable, low-permeability gown.- Disposable shoe covers. |
Experimental Protocol: Donning and Doffing of PPE
Proper donning (putting on) and doffing (taking off) of PPE is critical to prevent contamination.
Donning Sequence:
-
Hand Hygiene: Thoroughly wash hands with soap and water.
-
Gown: Put on a disposable gown, ensuring it is securely tied.[1]
-
Respiratory Protection: If handling powder, put on an N95 respirator and ensure a proper fit-check.
-
Eye/Face Protection: Put on safety goggles or a face shield.
-
Gloves: Don two pairs of nitrile gloves. The inner glove should be under the gown cuff, and the outer glove should be over the cuff.
Doffing Sequence:
-
Gloves: Remove the outer pair of gloves first, peeling them off away from your body. Then, remove the inner pair.
-
Gown: Untie the gown and peel it away from your body, turning it inside out as you remove it.
-
Hand Hygiene: Wash hands thoroughly.
-
Eye/Face Protection: Remove safety goggles or face shield from the back.
-
Respiratory Protection: Remove the respirator from the back without touching the front.
-
Final Hand Hygiene: Wash hands again thoroughly with soap and water.
Operational and Disposal Plan
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a designated, well-ventilated, and restricted-access area at -20°C.[3]
-
Clearly label the storage area with appropriate hazard warnings.
Handling:
-
All handling of the dry powder form must be conducted in a certified chemical fume hood or a containment device such as a glove box.
-
Prepare solutions in a well-ventilated area, wearing the appropriate PPE for handling solutions.
-
Avoid inhalation of dust and contact with skin and eyes.
Spill Management:
-
In case of a spill, evacuate the area and prevent unprotected personnel from entering.
-
Wearing the PPE specified for cleaning spills, cover the spill with an absorbent material.
-
Decontaminate the spill area using an effective method for beta-lactam compounds (see Decontamination section).
-
Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.
Disposal:
-
All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Dispose of waste in sealed, clearly labeled containers in accordance with local, state, and federal regulations for chemical waste.
-
Consider decontamination of waste materials prior to disposal where feasible.
Decontamination:
-
Beta-lactam compounds can be degraded and decontaminated.[4] Effective decontamination agents include sodium hydroxide and hydroxylamine, which have been shown to significantly degrade beta-lactam antibiotics.[4][5] Chlorine dioxide gas has also been demonstrated to be effective for decontaminating surfaces and equipment.[6]
-
Hydroxylamine is noted to degrade the beta-lactam structure under mild conditions.[4][5]
-
For routine cleaning of non-contact surfaces, quaternary ammonium disinfectants may be a less corrosive alternative to acidified sodium hypochlorite solutions.[7]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. chemscene.com [chemscene.com]
- 4. An approach for decontamination of beta-lactam antibiotic residues or contaminants in the pharmaceutical manufacturing environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ecosensecompany.com [ecosensecompany.com]
- 7. bpi.bioprocessintl.com [bpi.bioprocessintl.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
